Product packaging for (R)-2-Aminomethyl-1-methylazetidine(Cat. No.:CAS No. 1363378-11-3)

(R)-2-Aminomethyl-1-methylazetidine

Cat. No.: B1449864
CAS No.: 1363378-11-3
M. Wt: 100.16 g/mol
InChI Key: QVSTZIIJZBVKNK-RXMQYKEDSA-N
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Description

(R)-2-Aminomethyl-1-methylazetidine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B1449864 (R)-2-Aminomethyl-1-methylazetidine CAS No. 1363378-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-methylazetidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTZIIJZBVKNK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275808
Record name 2-Azetidinemethanamine, 1-methyl-, (2R)-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-11-3
Record name 2-Azetidinemethanamine, 1-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinemethanamine, 1-methyl-, (2R)-
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Foundational & Exploratory

Enantioselective Synthesis of 1,2-Disubstituted Azetidines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates. The controlled synthesis of enantiomerically pure 1,2-disubstituted azetidines, however, presents a significant synthetic challenge. This guide provides a comprehensive overview of key, state-of-the-art methodologies for the enantioselective synthesis of these valuable building blocks, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

Several powerful strategies have emerged for the enantioselective construction of 1,2-disubstituted azetidines. These methods can be broadly categorized into catalytic asymmetric reactions, the use of chiral auxiliaries, and strain-release functionalization. This guide will delve into the following key approaches:

  • Catalytic Asymmetric Methods

    • Copper-Catalyzed [3+1] Cycloaddition

    • Asymmetric Hydrogenation of 2-Azetines

    • Copper-Catalyzed Boryl Allylation of Azetines

  • Chiral Auxiliary-Mediated Synthesis

    • Synthesis via Chiral Sulfinamide Auxiliaries

  • Strain-Release Functionalization

    • Ring-Opening of 1-Azabicyclobutanes

Catalytic Asymmetric Methods

Catalytic enantioselective methods offer an efficient and atom-economical approach to chiral 1,2-disubstituted azetidines, often providing high levels of stereocontrol with only a substoichiometric amount of a chiral catalyst.

Copper-Catalyzed [3+1] Cycloaddition

A notable advance in the synthesis of highly substituted azetidines is the copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates. This method allows for the construction of a tetrasubstituted azetidine ring with high enantioselectivity.[1]

General Reaction Scheme:

sub1 Imido-sulfur ylide reagents Cu(I) Catalyst, Chiral Sabox Ligand sub1->reagents sub2 Enoldiazoacetate sub2->reagents prod 1,2-Disubstituted Azetidine reagents->prod [3+1] Cycloaddition

Figure 1. Copper-Catalyzed [3+1] Cycloaddition Workflow.

Quantitative Data Summary:

EntryYield (%)ee (%)
1PhMe8595
24-MeC₆H₄Et8293
34-ClC₆H₄Me8896
42-NaphthylEt7991

Table 1. Enantioselective [3+1] Cycloaddition of Imido-sulfur Ylides and Enoldiazoacetates.[1]

Detailed Experimental Protocol:

To a solution of the chiral sabox ligand (0.012 mmol) and Cu(MeCN)₄PF₆ (0.010 mmol) in freshly distilled CH₂Cl₂ (1.0 mL) is added the enoldiazoacetate (0.20 mmol). The resulting mixture is stirred at room temperature for 10 minutes. A solution of the imido-sulfur ylide (0.22 mmol) in CH₂Cl₂ (1.0 mL) is then added dropwise over 30 minutes. The reaction is stirred at room temperature for 12 hours or until complete consumption of the starting material as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,2-disubstituted azetidine. Enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Hydrogenation of 2-Azetines

The asymmetric hydrogenation of prochiral 2-azetines provides a direct route to enantioenriched 1,2-disubstituted azetidines. This transformation is often catalyzed by ruthenium or palladium complexes bearing chiral phosphine ligands.[1][2]

General Reaction Scheme:

sub 2-Azetine reagents Ru or Pd Catalyst, Chiral Ligand, H₂ sub->reagents prod 1,2-Disubstituted Azetidine reagents->prod Asymmetric Hydrogenation

Figure 2. Asymmetric Hydrogenation of a 2-Azetine.

Quantitative Data Summary:

EntryCatalystLigandSolventPressure (atm)Yield (%)er
1[Ru(cod)₂Cl₂](S)-BINAPMeOH509595:5
2Pd/C-EtOAc198(racemic)
3[Ru(p-cymene)I₂]₂(R,R)-TsDPENCH₂Cl₂609297:3
4[Rh(cod)₂]BF₄(S,S)-Me-DuPhosTHF209699:1

Table 2. Asymmetric Hydrogenation of 2-Azetines.[1][2]

Detailed Experimental Protocol:

In a glovebox, a pressure vessel is charged with the 2-azetine (0.50 mmol), the chiral ruthenium catalyst (0.005 mmol), and the chiral ligand (0.006 mmol) in degassed methanol (5.0 mL). The vessel is sealed, removed from the glovebox, and purged with hydrogen gas three times. The reaction mixture is then pressurized with hydrogen to 50 atm and stirred at 50 °C for 24 hours. After cooling to room temperature and carefully releasing the pressure, the solvent is removed in vacuo. The crude product is purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1,2-disubstituted azetidine. The enantiomeric ratio is determined by chiral HPLC.

Copper-Catalyzed Boryl Allylation of Azetines

A highly enantioselective three-component reaction involving the difunctionalization of azetines has been developed, providing access to chiral 2,3-disubstituted azetidines. This copper-catalyzed boryl allylation installs both a boryl and an allyl group across the double bond of the azetine with excellent stereocontrol.[3][4]

General Reaction Scheme:

sub1 Azetine reagents CuBr, (S,S)-L1 sub1->reagents sub2 B₂pin₂ sub2->reagents sub3 Allyl Phosphate sub3->reagents prod 2-Boryl-3-allyl-azetidine reagents->prod Boryl Allylation

Figure 3. Copper-Catalyzed Boryl Allylation of an Azetine.

Quantitative Data Summary:

EntryAzetine Substituent (R¹)Allyl Phosphate Substituent (R²)Yield (%)dree (%)
1PhPh95>20:198
24-MeO-C₆H₄4-CF₃-C₆H₄92>20:197
32-ThienylCH=CHPh88>20:196
4CyPh90>20:195

Table 3. Enantioselective Copper-Catalyzed Boryl Allylation of Azetines.[4]

Detailed Experimental Protocol:

In a nitrogen-filled glovebox, an oven-dried vial is charged with CuBr (10 mol %), the chiral bisphosphine ligand (S,S)-L1 (12 mol %), and B₂pin₂ (0.075 mmol). Anhydrous 1,4-dioxane (1 mL) is added, followed by the azetine (0.05 mmol) and the allyl phosphate (0.075 mmol). The vial is sealed and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine. The diastereomeric ratio and yield are determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[4]

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary temporarily attached to the substrate can effectively direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to reveal the enantioenriched product.

Synthesis via Chiral Sulfinamide Auxiliaries

Chiral tert-butanesulfinamide can be employed as an effective chiral auxiliary for the synthesis of C-2 substituted azetidines with high levels of stereoselectivity.

General Reaction Scheme:

start Aldehyde step1 Sulfinimine start->step1 1. (R)-tert-butanesulfinamide 2. Reformatsky Reaction step2 β-Amino Alcohol step1->step2 LAH Reduction step3 Azetidine step2->step3 Tsunoda Reagent end Final Product step3->end Deprotection

Figure 4. Synthesis of 1,2-Disubstituted Azetidines using a Chiral Sulfinamide Auxiliary.

Quantitative Data Summary:

EntryAldehyde (R¹)Reformatsky Reagent (R²)Yield (%)dr
1PhCHOBrCH₂CO₂Et75>95:5
2i-PrCHOBrCH₂CO₂Et7292:8
3c-HexCHOBrCH(Me)CO₂Et6890:10
4Ph(CH₂)₂CHOBrCH₂CO₂Et78>95:5

Table 4. Diastereoselective Synthesis of Azetidines using a Chiral Sulfinamide Auxiliary.

Detailed Experimental Protocol:

Step 1: Synthesis of the β-Amino Alcohol: To a solution of the sulfinimine (1.0 mmol) in THF (10 mL) at -78 °C is added a solution of the Reformatsky reagent (1.5 mmol) in THF (5 mL). The reaction is stirred for 4 hours at -78 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is then dissolved in THF (10 mL) and cooled to 0 °C. Lithium aluminum hydride (1.5 mmol) is added portion-wise, and the reaction is stirred for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude β-amino alcohol, which is used in the next step without further purification.

Step 2: Cyclization to the Azetidine: To a solution of the crude β-amino alcohol (1.0 mmol) in toluene (20 mL) is added Tsunoda reagent (1.2 mmol). The mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the N-sulfinyl azetidine.

Step 3: Deprotection: The N-sulfinyl azetidine is dissolved in methanol (5 mL), and 4 M HCl in dioxane (2.0 mL) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between CH₂Cl₂ and saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated to give the 1,2-disubstituted azetidine.

Strain-Release Functionalization

This strategy takes advantage of the inherent ring strain of highly reactive bicyclic systems, such as 1-azabicyclobutanes (ABBs), which can undergo stereospecific ring-opening reactions with a variety of nucleophiles to produce functionalized azetidines.[5][6]

Ring-Opening of 1-Azabicyclobutanes

The strain-release functionalization of enantiopure 1-azabicyclobutanes provides a modular and programmable route to complex, stereochemically defined azetidines.

General Reaction Scheme:

sub Chiral 1-Azabicyclobutane reagents Nucleophile (e.g., R-COOH, R-OH, R-NH₂), TfOH (for basic nucleophiles) sub->reagents prod 1,2-Disubstituted Azetidine reagents->prod Strain-Release Ring Opening

Figure 5. Strain-Release Functionalization of a 1-Azabicyclobutane.

Quantitative Data Summary:

EntryNucleophileConditionsYield (%)
1PhCOOHTHF, rt95
2PhOHTHF, rt92
3BnNH₂TfOH, CH₃CN, -40 °C to rt88
4MeOHTfOH, Toluene, -78 °C to rt90

Table 5. Strain-Release Functionalization of 1-Azabicyclobutanes.[6]

Detailed Experimental Protocol:

For acidic nucleophiles: To a solution of the enantiopure 1-azabicyclobutane (0.2 mmol) in THF (1.0 mL) at room temperature is added the carboxylic acid or phenol (0.24 mmol). The reaction mixture is stirred for 2-4 hours until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the desired 1,2-disubstituted azetidine.

For basic nucleophiles: To a solution of the enantiopure 1-azabicyclobutane (0.2 mmol) in CH₃CN (1.0 mL) at -40 °C is added a solution of triflic acid (0.9-1.0 equiv) in CH₃CN (0.5 mL). The mixture is stirred for 5 minutes, followed by the addition of the amine or alcohol (0.3 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the final product.[6]

Conclusion

The enantioselective synthesis of 1,2-disubstituted azetidines has witnessed remarkable progress, with a diverse array of powerful methodologies now available to synthetic chemists. The choice of a particular strategy will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. Catalytic asymmetric methods are often the most efficient for large-scale synthesis, while chiral auxiliary and strain-release approaches offer excellent stereocontrol and modularity for the construction of diverse azetidine libraries. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward these important heterocyclic motifs.

References

Asymmetric Synthesis of 2-Aminomethylazetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to serve as bioisosteres for other cyclic and acyclic moieties. Among these, chiral 2-aminomethylazetidine derivatives are particularly valuable building blocks for the synthesis of novel therapeutic agents. Their stereochemistry plays a crucial role in determining biological activity and target specificity. This technical guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of these important compounds, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The asymmetric synthesis of 2-aminomethylazetidine derivatives predominantly proceeds through two highly effective and stereocontrolled routes, starting from readily accessible chiral precursors:

  • Route A: From Chiral Azetidine-2-carbonitriles. This pathway involves the stereoselective reduction of an enantiomerically pure azetidine-2-carbonitrile. The key challenge lies in achieving high enantioselectivity in the synthesis of the nitrile precursor and preserving the stereocenter during the reduction.

  • Route B: From Chiral Azetidine-2-carboxylic Acids. This versatile approach utilizes enantiomerically enriched azetidine-2-carboxylic acid as the starting material. The carboxylic acid is then converted to a primary amide, which can subsequently be transformed into the target 2-aminomethylazetidine via either a Hofmann rearrangement or a direct reduction.

The following sections will delve into the specifics of each route, providing detailed experimental procedures and a summary of the expected outcomes.

Route A: Synthesis via Chiral Azetidine-2-carbonitriles

This synthetic pathway hinges on the preparation of an enantiomerically pure azetidine-2-carbonitrile, which is then reduced to the desired 2-aminomethylazetidine. A highly effective method for obtaining the chiral nitrile is through the biocatalytic resolution of a racemic mixture.

Step 1: Enantioselective Biotransformation of Racemic 1-Benzylazetidine-2-carbonitrile

A robust method for obtaining the chiral precursor involves the use of whole-cell catalysts, such as Rhodococcus erythropolis, which can selectively hydrolyze one enantiomer of a racemic nitrile to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted and in high enantiomeric excess.

Experimental Protocol:

A suspension of racemic 1-benzylazetidine-2-carbonitrile (1.0 g, 5.37 mmol) in a phosphate buffer solution (pH 7.0, 50 mL) is treated with whole cells of Rhodococcus erythropolis AJ270 (0.1 g dry cell weight). The mixture is shaken at 30°C and 200 rpm. The reaction progress is monitored by HPLC. Upon completion (typically when ~50% conversion is reached), the mixture is extracted with ethyl acetate. The organic layer, containing the unreacted (S)-1-benzylazetidine-2-carbonitrile, is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

ProductYieldEnantiomeric Excess (ee)
(S)-1-Benzylazetidine-2-carbonitrileUp to 48%>99%
Step 2: Stereoselective Reduction of (S)-1-Benzylazetidine-2-carbonitrile

The enantiomerically pure nitrile is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, and the reaction is typically carried out at low temperatures to maintain the stereochemical integrity of the chiral center.

Experimental Protocol:

To a solution of (S)-1-benzylazetidine-2-carbonitrile (0.5 g, 2.68 mmol) in anhydrous diethyl ether (20 mL) at 0°C under an inert atmosphere, a solution of lithium aluminum hydride (1.0 M in THF, 3.0 mL, 3.0 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL). The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude (S)-1-benzyl-2-(aminomethyl)azetidine.

Quantitative Data:

ProductYield
(S)-1-Benzyl-2-(aminomethyl)azetidine~85-95%

Logical Workflow for Route A:

RouteA racemic_nitrile Racemic 1-Benzylazetidine-2-carbonitrile chiral_nitrile (S)-1-Benzylazetidine-2-carbonitrile racemic_nitrile->chiral_nitrile Biocatalytic Resolution target_amine (S)-1-Benzyl-2-(aminomethyl)azetidine chiral_nitrile->target_amine Reduction (LiAlH₄)

Synthetic pathway from racemic nitrile to the target amine.

Route B: Synthesis via Chiral Azetidine-2-carboxylic Acids

This widely applicable route commences with the asymmetric synthesis of azetidine-2-carboxylic acid, a versatile chiral building block. Subsequent functional group transformations lead to the desired 2-aminomethylazetidine.

Step 1: Asymmetric Synthesis of L-Azetidine-2-carboxylic Acid

One practical approach to enantiomerically pure azetidine-2-carboxylic acid involves the use of a chiral auxiliary, such as (R)-α-methylbenzylamine.[1]

Experimental Protocol:

A solution of N-((R)-α-methylbenzyl)-2,4-dibromobutanamide in a suitable solvent is treated with a strong base, such as sodium hydride, to induce intramolecular cyclization, forming the azetidine ring. The chiral auxiliary is subsequently removed by hydrogenolysis to yield L-azetidine-2-carboxylic acid.

Quantitative Data:

ProductOverall YieldEnantiomeric Excess (ee)
L-Azetidine-2-carboxylic Acid~40-50%>98%
Step 2: N-Protection and Amide Formation

The synthesized L-azetidine-2-carboxylic acid is first protected at the nitrogen atom, typically with a Boc group, to prevent side reactions in subsequent steps. The protected carboxylic acid is then converted to the primary amide.

Experimental Protocol (N-Boc Protection and Amidation):

To a solution of L-azetidine-2-carboxylic acid (1.0 g, 9.9 mmol) in a mixture of dioxane and water (1:1, 20 mL) is added di-tert-butyl dicarbonate (2.4 g, 11.0 mmol) and triethylamine (1.5 mL, 10.9 mmol). The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with brine. The organic layer is dried and concentrated to give N-Boc-L-azetidine-2-carboxylic acid.

To a solution of the N-Boc-L-azetidine-2-carboxylic acid (1.0 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) at 0°C are added ethyl chloroformate (0.52 mL, 5.5 mmol) and triethylamine (0.77 mL, 5.5 mmol). After stirring for 30 minutes, a solution of ammonia in methanol (2.0 M, 5.0 mL, 10.0 mmol) is added, and the reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield N-Boc-L-azetidine-2-carboxamide.

Quantitative Data:

ProductYield
N-Boc-L-azetidine-2-carboxamide~70-80% over two steps
Step 3: Conversion of the Amide to the Amine

Two primary methods are employed for the conversion of the N-protected azetidine-2-carboxamide to the corresponding 2-aminomethylazetidine derivative: Hofmann rearrangement and direct reduction.

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. The reaction is known to proceed with retention of configuration at the migrating carbon.[2]

Experimental Protocol:

To a solution of N-Boc-L-azetidine-2-carboxamide (0.5 g, 2.5 mmol) in a mixture of acetonitrile and water (3:1, 12 mL) is added bis(trifluoroacetoxy)iodobenzene (1.2 g, 2.8 mmol). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the N-Boc protected 2-aminomethylazetidine, is purified by column chromatography.

Quantitative Data:

ProductYield
N-Boc-(S)-2-(aminomethyl)azetidine~60-70%

Direct reduction of the amide to the amine can be achieved using a strong hydride reducing agent like lithium aluminum hydride.

Experimental Protocol:

To a suspension of lithium aluminum hydride (0.2 g, 5.3 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C under an inert atmosphere is added a solution of N-Boc-L-azetidine-2-carboxamide (0.5 g, 2.5 mmol) in anhydrous THF (10 mL) dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL). The resulting solid is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated to give the crude N-Boc-(S)-2-(aminomethyl)azetidine.

Quantitative Data:

ProductYield
N-Boc-(S)-2-(aminomethyl)azetidine~80-90%

Logical Workflow for Route B:

RouteB cluster_precursor Precursor Synthesis cluster_conversion Amide to Amine Conversion chiral_acid L-Azetidine-2-carboxylic Acid protected_amide N-Boc-L-azetidine-2-carboxamide chiral_acid->protected_amide N-Protection & Amidation hofmann Hofmann Rearrangement protected_amide->hofmann reduction Reduction (LiAlH₄) protected_amide->reduction target_amine N-Boc-(S)-2-(aminomethyl)azetidine hofmann->target_amine reduction->target_amine

Synthetic pathways from L-azetidine-2-carboxylic acid.

Conclusion

The asymmetric synthesis of 2-aminomethylazetidine derivatives can be reliably achieved through well-established synthetic routes. The choice between starting from a chiral azetidine-2-carbonitrile or a chiral azetidine-2-carboxylic acid will depend on the availability of starting materials and the desired scale of the synthesis. The biocatalytic resolution of the nitrile offers an elegant and highly enantioselective approach, while the route from the carboxylic acid provides versatility through different amide-to-amine conversion methods. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical synthesis of these valuable chiral building blocks.

References

(R)-2-Aminomethyl-1-methylazetidine: A Comprehensive Structural Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of (R)-2-Aminomethyl-1-methylazetidine, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic and physical data, detailed experimental protocols for its characterization, and a logical workflow for its structural elucidation.

Physicochemical Properties

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of a chiral center at the C2 position and a basic aminomethyl group makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. A summary of its key identifiers and properties is presented in Table 1.

PropertyValue
IUPAC Name (2R)-1-methylazetidin-2-yl)methanamine
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
CAS Number 1363382-92-6
Canonical SMILES CN1CC--INVALID-LINK--CN

Table 1: Key Identifiers and Properties of this compound

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms.[1] A representative ¹H NMR spectrum of 2-Aminomethyl-1-methylazetidine is available, and the expected chemical shifts and multiplicities for the (R)-enantiomer are detailed in Table 2.[1]

AssignmentChemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.3s3H
Azetidine-H2~3.4m1H
Azetidine-H4 (axial)~3.2m1H
Azetidine-H4 (eq)~3.0m1H
CH₂-NH₂~2.8m2H
Azetidine-H3~1.9m2H
NH₂~1.5 (broad)s2H

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 3.

AssignmentChemical Shift (ppm)
Azetidine-C2~65
Azetidine-C4~58
CH₂-NH₂~48
N-CH₃~45
Azetidine-C3~25

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented in Table 4.

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3250N-H stretchPrimary amine (NH₂)
2950-2850C-H stretchAliphatic (CH, CH₂, CH₃)
1650-1580N-H bendPrimary amine (NH₂)
1470-1430C-H bendCH₂
1260-1000C-N stretchAmine

Table 4: Key IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak and major fragments are listed in Table 5.

m/zIon
100[M]⁺
85[M-CH₃]⁺
71[M-C₂H₅N]⁺
57[C₃H₇N]⁺
44[C₂H₆N]⁺

Table 5: Predicted Mass Spectrometry Data for this compound

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality characterization data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) or chemical ionization (CI) can be used. Electrospray ionization (ESI) is suitable for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Structural Characterization Workflow

The logical process for the structural elucidation of a novel compound like this compound is depicted in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Workflow for the structural characterization of a chemical compound.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data presented in this guide provide a comprehensive reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data for its unambiguous identification. Due to a lack of published research on the specific biological roles of this compound, a signaling pathway diagram is not applicable at this time. Instead, a general workflow for structural elucidation has been provided.

References

Spectroscopic and Spectrometric Analysis of (R)-2-Aminomethyl-1-methylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (R)-2-Aminomethyl-1-methylazetidine. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic and spectrometric characteristics based on the analysis of structurally similar compounds and established principles of these analytical techniques. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of related azetidine and N-methylated amine compounds.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H1'2.5 - 2.8m-2H
H23.0 - 3.3m-1H
H31.8 - 2.1m-2H
H42.9 - 3.2t~7-82H
N-CH₃2.2 - 2.4s-3H
NH₂1.2 - 1.8br s-2H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: "m" denotes multiplet, "t" denotes triplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C1'45 - 50
C260 - 65
C320 - 25
C455 - 60
N-CH₃40 - 45

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data for this compound
m/zPredicted Relative IntensityProposed Fragment
114High[M]⁺ (Molecular Ion)
99Medium[M - CH₃]⁺
84High[M - CH₂NH₂]⁺
70Medium[Azetidine ring fragmentation]
57High[C₄H₉]⁺
44Medium[CH₂NH₂]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

    • Pulse Program: zgpg30 (proton-decoupled).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 240 ppm.

    • Temperature: 298 K.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a chiral amine like this compound.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Asymmetric Synthesis / Resolution start->reaction Reagents workup Reaction Work-up & Purification reaction->workup purified_product This compound workup->purified_product Isolated Product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purified_product->nmr ms Mass Spectrometry (EI, ESI) purified_product->ms chiral_analysis Chiral Purity Analysis (Chiral HPLC or GC) purified_product->chiral_analysis data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis chiral_analysis->data_analysis final_report final_report data_analysis->final_report Comprehensive Data Package

Caption: Workflow for the synthesis and characterization of a chiral amine.

logical_relationship Logical Relationships in Spectroscopic Data Analysis compound Chemical Structure nmr NMR Data (Chemical Shifts, Couplings) compound->nmr ms MS Data (Molecular Ion, Fragments) compound->ms chiral_hplc Chiral HPLC/GC compound->chiral_hplc connectivity Atom Connectivity nmr->connectivity molecular_formula Molecular Formula & Weight ms->molecular_formula connectivity->compound Confirms molecular_formula->compound Confirms stereochemistry Stereochemistry chiral_hplc->stereochemistry Determines

Caption: Interrelation of analytical data for structural elucidation.

(R)-2-Aminomethyl-1-methylazetidine: A Technical Overview of Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the known physical and chemical properties of the chiral azetidine derivative, (R)-2-Aminomethyl-1-methylazetidine. Due to the limited availability of experimental data for this specific enantiomer, information for the racemic mixture, 2-Aminomethyl-1-methylazetidine, is included where applicable and noted as such. This document also outlines a proposed synthetic pathway and discusses the general biological significance of chiral azetidines.

Physicochemical Properties

PropertyValueData Type
Molecular Formula C₅H₁₂N₂-
Molecular Weight 100.16 g/mol Calculated
CAS Number 1363382-92-6 (for racemate)Experimental
Boiling Point Not available-
Melting Point Not available-
Solubility Not available-
pKa Not available-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum for the racemic 2-Aminomethyl-1-methylazetidine has been reported.[1][2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in the reviewed literature. However, a plausible synthetic route can be proposed based on the commercially available precursor, (R)-2-Aminomethyl-1-Boc-azetidine (CAS: 887626-82-6).[3] The synthesis would likely involve a two-step process: deprotection of the Boc group followed by N-methylation.

Proposed Synthetic Pathway

A potential route to synthesize this compound is outlined below. This pathway involves the initial deprotection of a Boc-protected precursor, followed by reductive amination to introduce the methyl group onto the ring nitrogen.

Synthetic Pathway Proposed Synthesis of this compound Precursor (R)-2-(Aminomethyl)-1-Boc-azetidine Intermediate (R)-2-(Aminomethyl)azetidine Precursor->Intermediate Deprotection (e.g., TFA in DCM) Product This compound Intermediate->Product Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃)

Caption: Proposed two-step synthesis of the target compound from a Boc-protected precursor.

Step 1: Deprotection of (R)-2-Aminomethyl-1-Boc-azetidine

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.

Methodology:

  • Dissolve (R)-2-Aminomethyl-1-Boc-azetidine in a suitable solvent such as dichloromethane (DCM).

  • Add an acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually carried out at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting crude (R)-2-(aminomethyl)azetidine salt is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the deprotected intermediate.

Step 2: N-methylation of (R)-2-(Aminomethyl)azetidine

Objective: To introduce a methyl group at the 1-position of the azetidine ring.

Methodology: Reductive amination is a common and effective method for N-methylation.[4]

  • Dissolve the intermediate, (R)-2-(aminomethyl)azetidine, in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add an aqueous solution of formaldehyde (CH₂O).

  • Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[4][5]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final compound, this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the azetidine scaffold is a recognized pharmacophore present in a variety of biologically active natural and synthetic products.[6] Chiral azetidines, in particular, are of significant interest in medicinal chemistry due to their potential to form stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.[7][8]

The incorporation of small, constrained ring systems like azetidine can impart favorable pharmacokinetic properties to drug candidates.[9] Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[7][10][11] The specific biological role of this compound, however, remains to be elucidated through future research.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel chiral azetidine derivative like this compound.

Experimental Workflow General Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Screening Initial Biological Screening Purification->Screening MS Mass Spectrometry NMR->MS Purity Purity Analysis (HPLC) MS->Purity PhysChem Physical Properties (m.p., b.p., solubility) Purity->PhysChem TargetID Target Identification Screening->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel compound.

References

Navigating the Acquisition of (R)-2-Aminomethyl-1-methylazetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been compiled to assist researchers, scientists, and drug development professionals in the procurement and synthesis of the chiral building block, (R)-2-Aminomethyl-1-methylazetidine. This guide addresses the current commercial availability landscape and provides insights into synthetic routes from readily available precursors.

While direct commercial suppliers for this compound are not prominently listed in major chemical catalogs, its N-Boc protected precursor, (R)-2-Aminomethyl-1-Boc-azetidine (CAS No. 887626-82-6), is readily available from several suppliers. This accessibility provides a clear and viable pathway to obtaining the target compound through a straightforward deprotection and subsequent N-methylation.

Commercial Availability of the Precursor

The pivotal precursor, (R)-2-Aminomethyl-1-Boc-azetidine, can be sourced from various chemical suppliers. Researchers are advised to consult the catalogs of major vendors for current pricing and availability. For reference, the enantiomeric (S)-2-Aminomethyl-1-methylazetidine (CAS No. 1363378-17-9) has been listed by suppliers, indicating the feasibility of synthesizing and isolating these chiral azetidine derivatives.

A summary of representative supplier information for the commercially available N-Boc protected precursor is provided below.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich(R)-2-Aminomethyl-1-Boc-azetidine887626-82-6≥95%Availability and pricing subject to inquiry.
Other Fine Chemical Suppliers(R)-2-Aminomethyl-1-Boc-azetidine887626-82-6VariesResearchers are encouraged to inquire with their preferred vendors.

Synthetic Pathway to this compound

The synthesis of the target compound from its N-Boc protected precursor involves a two-step process:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.

  • N-Methylation: The resulting secondary amine is methylated to yield the final product.

A general experimental workflow for this synthesis is outlined below.

Caption: Synthetic workflow from precursor to final product.

Experimental Protocols

Protocol 1: Boc Deprotection of (R)-2-Aminomethyl-1-Boc-azetidine

This procedure is a standard method for the removal of a Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • (R)-2-Aminomethyl-1-Boc-azetidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-2-Aminomethyl-1-Boc-azetidine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-2-(Aminomethyl)azetidine. The product may be used in the next step without further purification or can be purified by distillation or chromatography if necessary.

Protocol 2: N-Methylation of (R)-2-(Aminomethyl)azetidine (Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.

Materials:

  • Crude (R)-2-(Aminomethyl)azetidine from the previous step

  • Formic acid (88-98%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide solution (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous potassium carbonate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the crude (R)-2-(Aminomethyl)azetidine.

  • Add formic acid (typically 2-3 equivalents) and formaldehyde solution (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (monitor by TLC or GC-MS until the reaction is complete).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully basify the mixture by the slow addition of a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous potassium carbonate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quality Control and Characterization

It is imperative for researchers to verify the identity and purity of the synthesized compound. Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of the final product.

A logical workflow for the procurement and in-house synthesis of this compound is presented below.

Caption: Procurement and Quality Control Workflow.

This guide provides a foundational framework for researchers to obtain this compound. Given the necessity of a synthetic step from a commercially available precursor, careful planning and execution of the described protocols, along with rigorous analytical verification, are essential for ensuring the quality and success of subsequent research endeavors. Researchers may also consider engaging with custom synthesis organizations, many of which have expertise in heterocyclic chemistry and can provide the target compound on a fee-for-service basis.

A Technical Guide to the Biological Activity Screening of Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings related to the biological activity screening of novel azetidine compounds. Azetidines, four-membered nitrogen-containing heterocycles, are a significant class of compounds in medicinal chemistry due to their unique structural properties and diverse pharmacological activities.[1][2][3] Their satisfactory stability and molecular rigidity make them valuable scaffolds in drug discovery.[3][4] This document details the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, presents quantitative data from various studies, and illustrates key experimental workflows and signaling pathways.

Core Biological Activities of Azetidine Compounds

The strained four-membered ring of azetidine allows for unique chemical reactivity and biological interactions.[2][5] Research has demonstrated that derivatives of this scaffold exhibit a wide range of potent biological effects.

Anticancer Activity

Azetidine derivatives have emerged as promising candidates for anticancer drug development.[3][6] They have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, a series of 2-azetidinone derivatives displayed anticancer potential against breast cancer (MCF7) cell lines.[7] Other studies have identified azetidine amides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in tumor cell proliferation and survival.[8][9] These compounds have demonstrated the ability to inhibit cancer cell growth, suppress the expression of STAT3 target genes, and induce apoptosis in human breast cancer cells.[8][9] Furthermore, some azetidine-containing compounds have shown high cytotoxicity against human monocytic leukemia cells (THP-1) by inducing apoptosis.[10]

Antimicrobial Activity

The azetidine scaffold, particularly the azetidin-2-one (β-lactam) ring, is historically significant for its antibacterial properties, forming the core of penicillin and cephalosporin antibiotics.[1][11] Modern synthetic azetidine derivatives continue to show broad-spectrum antimicrobial activity.[6]

  • Antibacterial Activity: Newly synthesized azetidine compounds have demonstrated significant efficacy against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[12][13] For example, combining an azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[1]

  • Antifungal Activity: Several azetidine derivatives have also exhibited potent antifungal activity against strains like Aspergillus niger and Colletotrichum capsici, with efficacy comparable to the standard drug fluconazole in some cases.[11]

  • Antitubercular Activity: Azetidine derivatives have been identified that are active against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting mycolate assembly.[6][14]

Anti-inflammatory Activity

Azetidine compounds have been investigated for their potential to treat inflammatory diseases.[15] Studies on azetidine-2-one derivatives of ferulic acid revealed significant in vivo anti-inflammatory effects in both acute and chronic inflammation models.[15][16] One notable compound demonstrated a 96.66% inhibition of acute inflammatory edema, an effect slightly more intense than that of diclofenac.[16] Another novel azetidine derivative, KHG26792, was found to attenuate the production of inflammatory mediators like IL-6, IL-1β, and TNF-α in microglial cells, suggesting its potential in neuroinflammatory conditions.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological screening of azetidine compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate exponentially growing cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium and incubate for 24 hours.[19]

  • Compound Preparation: Prepare stock solutions of the novel azetidine compounds in a suitable solvent like DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 1–100 µM).[19]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug).[19]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[19]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate for 5 minutes on a micro-vibrator and measure the absorbance at 540 nm using an ELISA plate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [1 - (Absorbance of Test / Absorbance of Control)] x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.[19]

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is widely used to determine the antimicrobial activity of compounds by measuring the diameter of the zone of inhibition.[13][20]

Principle: An antimicrobial agent impregnated on a disk or placed in a well diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited in a circular zone around the point of application. The diameter of this zone is proportional to the susceptibility of the organism.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi, sterilize it by autoclaving, and pour it into sterile Petri dishes to a uniform depth of 3-4 mm.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension.

  • Compound Application:

    • Disk Diffusion: Aseptically place sterile paper discs impregnated with known concentrations of the azetidine compound onto the inoculated agar surface.

    • Agar Well Diffusion: Create bores (wells) in the agar using a sterile borer. Add a defined volume (e.g., 100 µL) of the test compound solution (e.g., 100 µg/mL in DMSO) into each well.[11][19]

  • Controls: Use a standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) as a positive control and the solvent (e.g., DMSO) as a negative control.[13]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[19]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (including the well/disc diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[19][21]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[16]

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for different doses of the novel azetidine compounds. Administer the test compounds and the standard drug orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 24 hours) using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume from the initial measurement.

Data Presentation

The following tables summarize quantitative data from various studies on the biological activities of novel azetidine compounds.

Table 1: Anticancer Activity of Novel Azetidine Compounds

Compound IDTarget Cell LineIC₅₀ (µM)Citation
1a A549 (Lung)0.0022[22]
1a HCT116 (Colon)0.0021[22]
17 MCF7 (Breast)Reported as most potent[7]
7e, 7f, 7g, 9k MDA-MB-231 (Breast)Showed best cellular activities[8][9]
2H-azirine-azetidinone 1 HL-60 (Leukemia)1.1 - 10.5[23]
2H-azirine-azetidinone 2 HL-60 (Leukemia)3.8 - 26.6[23]

Table 2: Antimicrobial Activity of Novel Azetidine Compounds

Compound IDMicroorganismActivity MeasurementCitation
D2 E. coliSuperior effectiveness[12]
D2 S. aureusSuperior effectiveness[12]
M7 S. aureus22 mm Zone of Inhibition[24][25]
M7, M8 E. coli25 mm Zone of Inhibition[24][25]
4k, 4o E. coli93.06% Relative Inhibition[11]
BGAz-001 M. bovis BCGMIC: 64.5 µM[14]
BGAz-001 M. smegmatisMIC: 30.5 µM[14]

Table 3: Anti-inflammatory Activity of Novel Azetidine Compounds

Compound IDAssay ModelInhibition (%)Citation
6b Carrageenan-induced edema (24h)96.66%[16]
6c Carrageenan-induced edema (24h)91.28%[16]
KHG26792 Aβ-treated microglial cellsAttenuated inflammatory mediators[17]

Table 4: Enzyme Inhibition Activity of Novel Azetidine Compounds

Compound IDTarget EnzymeKᵢ or IC₅₀Citation
5a STAT3:STAT3IC₅₀: 0.52 µM[8][9]
5o STAT3:STAT3IC₅₀: 0.38 µM[8][9]
7 JAK3IC₅₀: 0.26 nM[4]
22b VMAT2Kᵢ: 24 nM[26]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the screening of azetidine compounds.

G cluster_0 Pre-Clinical Screening cluster_1 In Vitro Assays cluster_2 Lead Optimization cluster_3 In Vivo Models synthesis Synthesis of Novel Azetidine Library purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening purification->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) in_vitro->antimicrobial anti_inflammatory_vitro Anti-inflammatory Assays (e.g., Cytokine Release) in_vitro->anti_inflammatory_vitro enzyme Enzyme Inhibition Assays in_vitro->enzyme in_vivo In Vivo Screening xenograft Tumor Xenograft Models in_vivo->xenograft infection Infection Models in_vivo->infection inflammation_model Inflammation Models (e.g., Paw Edema) in_vivo->inflammation_model hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id anti_inflammatory_vitro->hit_id enzyme->hit_id hit_id->in_vivo sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis STAT3_Pathway cluster_nucleus Gene Transcription cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene Target Gene Expression (Proliferation, Survival) p_stat3->gene binds DNA azetidine Azetidine Compound azetidine->p_stat3 inhibits dimerization SAR_Concept azetidine Azetidine Core r1 R1 Group azetidine->r1 Modification r2 R2 Group azetidine->r2 Modification activity1 Anticancer r1->activity1 activity2 Antimicrobial r1->activity2 r2->activity1 activity3 Anti-inflammatory r2->activity3

References

Conformational Analysis of N-methyl-2-substituted Azetidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained nature offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. The conformational preferences of substituted azetidines, particularly N-methyl-2-substituted derivatives, are crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive overview of the conformational analysis of this important class of molecules, detailing experimental protocols and presenting key data for interpretation.

Core Concepts in Azetidine Conformation

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The puckering of the ring, along with the orientation of the substituents, defines the overall conformation. For N-methyl-2-substituted azetidines, two primary conformations are of interest:

  • Axial Conformer: The 2-substituent occupies a position roughly perpendicular to the mean plane of the ring.

  • Equatorial Conformer: The 2-substituent is positioned in the approximate plane of the ring.

The equilibrium between these two conformers is influenced by steric and electronic effects of the substituent at the C2 position and the N-methyl group. The nitrogen atom undergoes rapid pyramidal inversion, which also influences the conformational landscape.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the conformational preferences of N-methyl-2-substituted azetidines in solution. Key NMR parameters provide quantitative insights into the geometry of the azetidine ring.

Key NMR Parameters and Their Interpretation

The vicinal coupling constants (³J) between the protons on the azetidine ring are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Coupling ConstantTypical Value Range (Hz)Dihedral Angle RelationshipConformational Implication
³J_cis_8.4 - 8.9~0-30°Protons are on the same face of the ring.
³J_trans_5.8 - 7.9~120-150°Protons are on opposite faces of the ring.

Table 1: Representative ³J Coupling Constants for Azetidine Ring Protons. [1]

A larger ³J_cis_ value compared to ³J_trans_ is characteristic of the puckered azetidine ring.[1] The precise values of these coupling constants can indicate the degree of ring puckering and the preferred orientation of the C2-substituent.

Nuclear Overhauser Effect (NOE) experiments are also crucial for determining the relative stereochemistry and through-space proximity of protons. For example, an NOE between the N-methyl protons and the C2-proton would suggest a cis relationship, influencing the assignment of the dominant conformer.

Detailed Experimental Protocol: NMR-Based Conformational Analysis

This protocol outlines the key steps for determining the solution conformation of a novel N-methyl-2-substituted azetidine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified N-methyl-2-substituted azetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can influence the conformational equilibrium.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.
  • Carefully integrate all signals to confirm the number of protons.
  • Measure the chemical shifts (δ) and coupling constants (J) for the azetidine ring protons. Pay close attention to the multiplicity of the signals.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish the proton-proton coupling network within the azetidine ring and its substituents. This will confirm the assignment of adjacent protons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. This is critical for determining the relative stereochemistry. Look for key NOEs between the N-methyl group and the protons at C2 and C4, and between the C2-substituent and ring protons.

4. Data Analysis and Interpretation:

  • Extract the ³J_cis_ and ³J_trans_ coupling constants for the azetidine ring protons from the ¹H NMR spectrum.
  • Analyze the NOESY/ROESY spectrum to identify key spatial proximities.
  • Use the measured coupling constants and NOE data to build a model of the predominant conformation (axial or equatorial) of the C2-substituent.
  • If the observed coupling constants are intermediate between the expected values for pure axial and equatorial conformers, this suggests a dynamic equilibrium between the two forms. The population of each conformer can be estimated using the following equation (assuming rapid exchange on the NMR timescale): *J_obs_ = xaxJax + xeqJeq where J_obs_ is the observed coupling constant, xax and xeq are the mole fractions of the axial and equatorial conformers, and Jax and Jeq are the coupling constants for the pure axial and equatorial conformers (often estimated from model compounds or computational calculations).

5. Computational Modeling (Optional but Recommended):

  • Perform conformational searches and energy calculations using computational methods (e.g., Density Functional Theory - DFT) to model the different possible conformations.
  • Calculate the predicted NMR parameters (chemical shifts and coupling constants) for the computationally derived low-energy conformers.
  • Compare the calculated parameters with the experimental data to support and refine the conformational assignment.

Visualizing the Conformational Analysis Workflow

The following diagrams illustrate the logical flow of the experimental and analytical process for determining the conformation of N-methyl-2-substituted azetidines.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification of N-methyl-2-substituted Azetidine dissolution Dissolution in Deuterated Solvent synthesis->dissolution proton_nmr 1D ¹H NMR dissolution->proton_nmr cosy_nmr 2D COSY proton_nmr->cosy_nmr noesy_nmr 2D NOESY/ROESY proton_nmr->noesy_nmr j_coupling Measure J-coupling Constants cosy_nmr->j_coupling noe_analysis Analyze NOE Correlations noesy_nmr->noe_analysis conformer_population Estimate Conformer Populations j_coupling->conformer_population noe_analysis->conformer_population computational Computational Modeling (Optional) conformer_population->computational final_conformation Determine Predominant Conformation(s) conformer_population->final_conformation computational->final_conformation

Figure 1. Experimental workflow for the conformational analysis of N-methyl-2-substituted azetidines.

conformational_equilibrium cluster_factors Influencing Factors axial Axial Conformer axial->transition_state ΔG‡ equatorial Equatorial Conformer transition_state->equatorial steric Steric Hindrance electronic Electronic Effects solvent Solvent Polarity

Figure 2. Conformational equilibrium of N-methyl-2-substituted azetidines.

Conclusion

The conformational analysis of N-methyl-2-substituted azetidines is a critical step in the development of new chemical entities for drug discovery. A thorough understanding of the conformational preferences, determined primarily through detailed NMR spectroscopic analysis, allows for the fine-tuning of molecular properties to optimize biological activity. The integration of experimental data with computational modeling provides a powerful approach to confidently assign the three-dimensional structures of these important heterocyclic compounds. This guide provides a foundational framework for researchers to approach the conformational analysis of this versatile scaffold.

References

An In-Depth Technical Guide to the Ring Strain and Reactivity of the Azetidine Core in (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the azetidine core within the chiral molecule (R)-2-Aminomethyl-1-methylazetidine. The inherent ring strain of the four-membered azetidine ring profoundly influences its reactivity, making it a versatile scaffold in medicinal chemistry and drug development. This document details the structural properties stemming from this strain, outlines key synthetic and reactive methodologies, and provides insights into the mechanistic pathways that govern its transformations.

The Azetidine Core: A Balance of Strain and Stability

Azetidines, four-membered nitrogen-containing heterocycles, exhibit a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain is a consequence of the deviation of bond angles from the ideal tetrahedral geometry and torsional strain from eclipsing interactions of substituents.[1] This inherent strain is the primary driver of the azetidine ring's reactivity, rendering it susceptible to a variety of ring-opening and rearrangement reactions.[1][2] Despite this, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines, striking a useful balance for synthetic applications.[1][2]

The presence of substituents on the azetidine ring, as in this compound, can further influence the ring's conformation and reactivity. The aminomethyl group at the C2 position and the methyl group on the nitrogen atom play crucial roles in directing the outcomes of chemical transformations.

Structural Parameters and Spectroscopic Data

Spectroscopic data serves to confirm the structure of this compound. The 1H NMR spectrum provides characteristic signals for the protons of the azetidine ring and its substituents.[3] Infrared (IR) spectroscopy can identify the characteristic stretching and bending vibrations of the functional groups present. Primary and secondary amines typically show N-H stretching absorptions in the range of 3300-3500 cm-1.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of synthetic routes, often starting from commercially available chiral precursors. A common strategy involves the N-methylation of a suitable protected 2-aminomethylazetidine derivative.

Experimental Protocol: N-Methylation of (R)-2-(Aminomethyl)-1-Boc-azetidine

A plausible synthetic route to this compound involves the N-methylation of the corresponding Boc-protected precursor, followed by deprotection. While a specific protocol for this exact transformation is not detailed in the reviewed literature, a general procedure for N-methylation of amines can be adapted.

Step 1: N-Methylation

  • To a solution of (R)-2-(Aminomethyl)-1-Boc-azetidine in a suitable aprotic solvent (e.g., THF, DMF), add a mild base (e.g., K2CO3, Cs2CO3).[5]

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-Boc-(R)-2-(methylaminomethyl)-1-azetidine.

Step 2: Boc Deprotection

  • Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane, dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the desired (R)-2-(Methylaminomethyl)-azetidine salt. Neutralization with a suitable base will yield the free amine.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Reactivity of the Azetidine Core: Strain-Driven Transformations

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain. This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or ring expansion, resulting in the formation of more stable five- or six-membered rings or acyclic products.

Acid-Catalyzed Ring Expansion

One of the most synthetically useful transformations of substituted azetidines is acid-mediated ring expansion.[6][7] For a 2-substituted azetidine like this compound, treatment with a Brønsted or Lewis acid can induce a rearrangement to a more stable pyrrolidine derivative.

The mechanism of this transformation is thought to proceed through protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack or rearrangement. The specific pathway and product distribution will depend on the nature of the substituents and the reaction conditions.

Below is a logical workflow for a typical acid-catalyzed ring expansion of a 2-substituted azetidine.

Acid_Catalyzed_Ring_Expansion cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement cluster_cyclization Intramolecular Cyclization start This compound activated Protonated Azetidinium Ion start->activated Protonation (H+) intermediate Carbocation Intermediate activated->intermediate Ring Opening product Pyrrolidine Product intermediate->product Ring Closure

Caption: Workflow for Acid-Catalyzed Ring Expansion.

A more detailed mechanistic representation of the acid-catalyzed ring expansion is depicted below. This pathway involves protonation of the ring nitrogen, followed by a concerted or stepwise ring-opening and intramolecular nucleophilic attack by the exocyclic amine.

Ring_Expansion_Mechanism A Azetidinium Ion (Protonated) B Transition State (C-N Bond Cleavage) A->B Ring Opening Initiation C Acyclic Carbocation Intermediate B->C Formation of Intermediate D Pyrrolidine Product C->D Intramolecular Nucleophilic Attack

Caption: Mechanism of Acid-Catalyzed Ring Expansion.

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound are not extensively reported, the reactivity of the azetidine core is generally influenced by several factors:

  • Nature of the Electrophile/Nucleophile: Stronger electrophiles and nucleophiles will react more readily with the azetidine ring.

  • Substituents: Electron-withdrawing groups can affect the basicity of the nitrogen and the stability of intermediates, while bulky substituents can introduce steric hindrance.

  • Solvent: The polarity of the solvent can influence the rates of ionic reactions.

  • Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.

The table below summarizes the expected reactivity trends based on general principles of azetidine chemistry.

Reaction TypeReagentExpected ReactivityProduct Type
Ring Expansion Brønsted or Lewis AcidHighPyrrolidine derivatives
Nucleophilic Ring Opening Strong Nucleophile (e.g., organometallics)Moderate to HighAcyclic amines
Alkylation/Acylation Alkyl/Acyl HalideModerateN-Substituted azetidinium salts

Conclusion

The azetidine core of this compound is a strained yet synthetically tractable motif. Its inherent ring strain is the key determinant of its reactivity, making it a valuable precursor for the synthesis of a variety of nitrogen-containing compounds, particularly through acid-catalyzed ring expansion to form substituted pyrrolidines. A deeper understanding of the interplay between the ring strain and the electronic and steric effects of its substituents will continue to drive the development of novel synthetic methodologies and the design of new bioactive molecules. Further computational and experimental studies are warranted to provide more precise quantitative data on the structural and reactive properties of this specific and interesting chiral building block.

References

Methodological & Application

Application Notes and Protocols for (R)-2-Aminomethyl-1-methylazetidine as a Chiral Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Aminomethyl-1-methylazetidine is a chiral diamine ligand with significant potential in asymmetric catalysis. Its rigid four-membered azetidine core, combined with the stereogenic center and the primary and tertiary amine functionalities, makes it a promising candidate for inducing high stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic asymmetric reactions. The protocols and expected outcomes are based on analogous applications of structurally similar chiral diamine and aminomethylpyrrolidine ligands, offering a strong starting point for researchers exploring the catalytic capabilities of this novel ligand.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available chiral precursor, such as (R)-azetidine-2-carboxylic acid. The proposed synthetic pathway is outlined below.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound A (R)-Azetidine-2-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B C N-Methylation (e.g., MeI, K2CO3) B->C D Amide Formation (e.g., NH3, MeOH) C->D E Reduction of Amide (e.g., LiAlH4, THF) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Application Note 1: Asymmetric Addition of Diethylzinc to Aldehydes

Overview: The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis. Chiral diamine ligands are known to effectively catalyze this transformation. This compound is expected to form a chiral catalyst with diethylzinc, directing the ethyl group addition to one enantiotopic face of the aldehyde.

Catalytic Cycle: The proposed catalytic cycle involves the formation of a chiral zinc complex with the ligand, which then coordinates to the aldehyde. The ethyl group is subsequently transferred intramolecularly to the aldehyde, followed by product release and catalyst regeneration.

Catalytic_Cycle_Addition cluster_cycle Asymmetric Addition of Et2Zn to Aldehydes A Ligand + Et2Zn B Chiral Zn-Complex A->B Formation of active catalyst C Aldehyde Coordination B->C D Transition State C->D Enantiofacial discrimination E Product Formation (Chiral Alcohol) D->E Ethyl Transfer F Catalyst Regeneration E->F F->B Reacts with more Et2Zn

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to aldehydes.

Expected Performance (based on analogous ligands):

Substrate (Aldehyde)ProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde(R)-1-Phenyl-1-propanol85-9590-98
4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol80-9288-96
2-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol82-9492-99
Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol75-8885-95

Experimental Protocol:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.02 mmol) in anhydrous toluene (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add a solution of diethylzinc (1.0 M in hexanes, 0.02 mL, 0.02 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the active catalyst.

  • Reaction Procedure:

    • To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol).

    • Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 2-4 hours (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 2: Asymmetric Michael Addition

Overview: The asymmetric Michael addition is a powerful method for the stereoselective formation of C-C bonds. Chiral aminomethyl-substituted heterocyclic ligands can act as effective organocatalysts, activating the nucleophile through enamine formation. This compound is expected to catalyze the addition of ketones or aldehydes to nitroalkenes with high enantioselectivity.

General Experimental Workflow:

Experimental_Workflow cluster_workflow General Workflow for Asymmetric Catalysis A Reaction Setup (Inert atmosphere, dry solvents) B Catalyst/Ligand Loading A->B C Addition of Reactants B->C D Reaction Monitoring (TLC, GC, or LC-MS) C->D E Reaction Quenching D->E F Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Enantiomeric Excess Determination (Chiral HPLC/GC) H->I

Caption: General experimental workflow for asymmetric catalysis.

Expected Performance (based on analogous ligands):

NucleophileElectrophile (Nitroalkene)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cyclohexanonetrans-β-Nitrostyrene2-(2-Nitro-1-phenylethyl)cyclohexanone90-98>95:5 (anti/syn)95-99
Acetone(E)-1-Nitro-4-chlorostyrene5-(4-Chlorophenyl)-4-nitropentan-2-one85-95-90-97
Propanal(E)-1-Nitro-3-phenylprop-1-ene2-Methyl-3-(2-nitro-1-phenylethyl)propanal80-90>90:10 (syn/anti)92-98

Experimental Protocol:

  • Reaction Setup:

    • To a vial, add this compound (0.1 mmol, 10 mol%), the nitroalkene (1.0 mmol), and the solvent (e.g., toluene, 2 mL).

    • If a co-catalyst (e.g., a Brønsted acid like benzoic acid, 0.1 mmol) is used, add it at this stage.

  • Reaction Procedure:

    • Add the ketone or aldehyde (2.0 mmol) to the mixture.

    • Stir the reaction at room temperature for 24-72 hours (monitor by TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.

    • Determine the diastereomeric ratio by 1H NMR analysis of the crude product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

This compound represents a promising chiral ligand for asymmetric catalysis. The application notes and protocols provided herein, based on well-established results for structurally similar ligands, offer a robust foundation for researchers to explore its catalytic potential in enantioselective synthesis. The versatility of this ligand is anticipated to extend to other important transformations, such as asymmetric transfer hydrogenation and other C-C and C-N bond-forming reactions, making it a valuable tool for the synthesis of chiral molecules in academic and industrial research. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application Notes: (R)-2-Aminomethyl-1-methylazetidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-Aminomethyl-1-methylazetidine is a chiral diamine that holds potential as a valuable ligand in asymmetric synthesis. Its rigid four-membered azetidine ring structure and the presence of two stereogenic centers make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral diamines are a well-established class of ligands in asymmetric catalysis, frequently employed in metal-catalyzed reactions such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The nitrogen atoms of the diamine can coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

While specific applications of this compound in asymmetric synthesis are not extensively documented in publicly available literature, its structural similarity to other C2-symmetric and non-symmetric chiral diamines allows for the extrapolation of its potential uses. This document provides an overview of the likely applications of this compound, drawing parallels with well-established chiral diamine ligands in key asymmetric transformations. The protocols and data presented are based on representative examples of these transformations using structurally related chiral diamines and are intended to serve as a guide for researchers exploring the catalytic potential of this compound.

Potential Applications

Based on the established reactivity of analogous chiral diamines, this compound is anticipated to be an effective ligand in the following key areas of asymmetric synthesis:

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones: Chiral diamine ligands are widely used in combination with ruthenium precursors to form highly efficient catalysts for the reduction of prochiral ketones to chiral secondary alcohols.[1][2] This transformation is of significant industrial importance for the synthesis of enantiomerically enriched intermediates for pharmaceuticals and fine chemicals.

  • Copper-Catalyzed Asymmetric Conjugate Addition: Chiral diamine ligands can be employed in copper-catalyzed conjugate addition reactions of organometallic reagents to α,β-unsaturated compounds.[3][4] This method provides a powerful tool for the enantioselective formation of carbon-carbon bonds.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Reaction Principle:

The asymmetric transfer hydrogenation of ketones typically involves a ruthenium catalyst bearing a chiral diamine ligand. A hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, provides the hydride for the reduction. The chiral ligand creates a stereochemically defined environment around the metal center, leading to the enantioselective reduction of the ketone to the corresponding chiral alcohol.

Logical Relationship of Catalytic Cycle

G Catalytic Cycle for Ru-Catalyzed Transfer Hydrogenation Ru_precatalyst [Ru(II)-Cl(arene)(diamine)]Cl Active_catalyst [Ru(II)-H(arene)(diamine)] Ru_precatalyst->Active_catalyst Activation (Base, H-donor) Ketone_complex [Ru(II)-H(arene)(diamine)(Ketone)] Active_catalyst->Ketone_complex Coordination Hydrogen_acceptor Hydrogen Acceptor (e.g., Acetone) Active_catalyst->Hydrogen_acceptor Transition_state [Transition State] Ketone_complex->Transition_state Hydride Transfer Alcohol_complex [Ru(II)(arene)(diamine)(Alcohol)] Transition_state->Alcohol_complex Product Formation Alcohol_complex->Active_catalyst Product Release Chiral_alcohol Chiral Alcohol Alcohol_complex->Chiral_alcohol Protonated_ketone Ketone Protonated_ketone->Ketone_complex Hydrogen_donor Hydrogen Donor (e.g., i-PrOH) Hydrogen_donor->Active_catalyst

Caption: Catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones with Ru-Diamine Catalysts

The following table summarizes representative results for the asymmetric transfer hydrogenation of various ketones using ruthenium catalysts with different chiral diamine ligands, which are structurally related to this compound.

EntryKetone SubstrateChiral Diamine LigandCatalyst SystemYield (%)ee (%)Reference
1Acetophenone(1S,2S)-DPEN[RuCl2(p-cymene)]2 / (S,S)-TsDPEN>9996 (R)[5]
21-Tetralone(1R,2R)-DPEN[RuCl2(p-cymene)]2 / (R,R)-TsDPEN9899 (S)[2]
32-Chloroacetophenone(1S,2S)-DPEN[RuCl2(p-cymene)]2 / (S,S)-TsDPEN9598 (R)[5]
41-(2-Naphthyl)ethanone(1R,2R)-DACH[RuCl2(p-cymene)]2 / (R,R)-DACH9692 (R)[6]

DPEN: Diphenylethylenediamine; TsDPEN: N-tosyl-1,2-diphenylethylenediamine; DACH: Diaminocyclohexane

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • Ruthenium(II) precursor (e.g., [RuCl2(p-cymene)]2)

  • Chiral diamine ligand (e.g., (1S,2S)-N-tosyl-1,2-diphenylethylenediamine)

  • Ketone substrate

  • Anhydrous isopropanol (i-PrOH)

  • Base (e.g., potassium hydroxide or sodium isopropoxide)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Experimental Workflow

G Workflow for Asymmetric Transfer Hydrogenation Start Start Setup Assemble oven-dried glassware under inert atmosphere. Start->Setup Catalyst_prep Prepare catalyst solution: - Dissolve [RuCl2(p-cymene)]2 and chiral diamine in i-PrOH. - Stir at room temperature. Setup->Catalyst_prep Reaction_setup Add ketone substrate to the catalyst solution. Catalyst_prep->Reaction_setup Base_addition Add base (e.g., KOH in i-PrOH) to initiate the reaction. Reaction_setup->Base_addition Reaction Stir the reaction mixture at the specified temperature. Base_addition->Reaction Monitoring Monitor reaction progress by TLC or GC. Reaction->Monitoring Quench Quench the reaction with water or saturated NH4Cl. Monitoring->Quench Upon completion Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quench->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Analysis Determine yield and enantiomeric excess (chiral HPLC or GC). Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Procedure:

  • In a Schlenk flask under an inert atmosphere, the ruthenium precursor (e.g., [RuCl2(p-cymene)]2, 0.0025 mmol) and the chiral diamine ligand (0.0055 mmol) are dissolved in anhydrous isopropanol (2.0 mL).

  • The mixture is stirred at room temperature for 20 minutes to allow for the in situ formation of the catalyst.

  • The ketone substrate (1.0 mmol) is added to the flask.

  • A solution of the base (e.g., 0.1 M KOH in isopropanol, 0.1 mL, 0.01 mmol) is added to initiate the reaction.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield of the isolated alcohol is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Copper-Catalyzed Asymmetric Conjugate Addition

Reaction Principle:

In this reaction, a copper salt is complexed with a chiral diamine ligand to form a chiral catalyst. This catalyst then activates an α,β-unsaturated substrate towards nucleophilic attack by an organometallic reagent (e.g., a Grignard reagent or an organozinc reagent). The chiral environment provided by the ligand directs the addition to one face of the double bond, resulting in an enantioenriched product.

Logical Relationship of Catalytic Cycle

G Catalytic Cycle for Cu-Catalyzed Conjugate Addition Cu_precatalyst Cu(I) salt + Chiral Diamine Active_catalyst [Cu(I)(diamine)]+ Cu_precatalyst->Active_catalyst Ligand Exchange Cuprate_complex [R-Cu(I)(diamine)] Active_catalyst->Cuprate_complex Organometallic_reagent R-M (e.g., R-MgX) Organometallic_reagent->Cuprate_complex Transmetalation Pi_complex [π-complex with enone] Cuprate_complex->Pi_complex Coordination to Enone Addition_step [Carbocupration] Pi_complex->Addition_step Enolate_intermediate [Cu(III) enolate] Addition_step->Enolate_intermediate Product_formation Reductive Elimination Enolate_intermediate->Product_formation Product_formation->Active_catalyst Catalyst Regeneration Product Chiral Product Product_formation->Product

Caption: A simplified catalytic cycle for copper-catalyzed asymmetric conjugate addition.

Quantitative Data for Copper-Catalyzed Asymmetric Conjugate Addition

The following table presents representative data for the copper-catalyzed asymmetric conjugate addition to cyclic enones using chiral diamine-like ligands.

| Entry | Enone Substrate | Organometallic Reagent | Chiral Ligand | Catalyst System | Yield (%) | ee (%) | Reference | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Cyclohexenone | Et2Zn | (S,S)-DACH-derived ligand | Cu(OTf)2 | 95 | 92 |[3] | | 2 | Cyclopentenone | MeMgBr | Chiral Ferrocenyl Diphosphine | CuI | 92 | 96 |[3] | | 3 | Cycloheptenone | n-Bu2Zn | (R,R)-DPEN-derived ligand | Cu(OTf)2 | 88 | 85 |[4] |

Experimental Protocol: General Procedure for Asymmetric Conjugate Addition

Materials:

  • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OTf)2)

  • Chiral diamine ligand

  • α,β-Unsaturated substrate (enone)

  • Organometallic reagent (e.g., Grignard reagent, dialkylzinc)

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Experimental Workflow

G Workflow for Asymmetric Conjugate Addition Start Start Setup Assemble oven-dried glassware under inert atmosphere. Start->Setup Catalyst_prep Prepare catalyst solution: - Dissolve Cu salt and chiral ligand in anhydrous solvent. - Stir at specified temperature. Setup->Catalyst_prep Substrate_addition Add the α,β-unsaturated substrate to the catalyst solution. Catalyst_prep->Substrate_addition Reagent_addition Add the organometallic reagent dropwise at low temperature. Substrate_addition->Reagent_addition Reaction Stir the reaction mixture at the specified temperature for a set time. Reagent_addition->Reaction Quench Quench the reaction with saturated aqueous NH4Cl. Reaction->Quench Extraction Extract the product with an organic solvent (e.g., diethyl ether). Quench->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Analysis Determine yield and enantiomeric excess (chiral HPLC or GC). Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for copper-catalyzed asymmetric conjugate addition.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the copper salt (e.g., CuI, 0.05 mmol) and the chiral diamine ligand (0.06 mmol) are suspended in an anhydrous solvent (e.g., THF, 5 mL).

  • The mixture is stirred at a specified temperature (e.g., room temperature or cooled to -20 °C) for 30 minutes.

  • The α,β-unsaturated substrate (1.0 mmol) is added to the suspension.

  • The reaction mixture is cooled to a low temperature (e.g., -78 °C).

  • The organometallic reagent (e.g., a 1.0 M solution of Grignard reagent in THF, 1.2 mL, 1.2 mmol) is added dropwise over a period of 10 minutes.

  • The reaction is stirred at the low temperature for the specified time (e.g., 2 hours).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, 3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.

This compound represents a promising yet underexplored chiral ligand for asymmetric catalysis. Based on the well-established utility of structurally similar chiral diamines, it is anticipated to be effective in key transformations such as the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and copper-catalyzed asymmetric conjugate additions. The protocols and data provided for analogous systems offer a solid foundation for researchers and drug development professionals to begin investigating the catalytic potential of this specific azetidine-based diamine. Further research is warranted to synthesize and evaluate this compound in these and other asymmetric reactions to fully elucidate its catalytic profile and potential advantages.

References

Application Notes and Protocols: (R)-2-Aminomethyl-1-methylazetidine as a Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminomethyl-1-methylazetidine is a valuable chiral building block for the synthesis of novel pharmaceutical scaffolds. Its rigid four-membered ring system introduces conformational constraint, which can lead to improved potency and selectivity for biological targets. The presence of a primary amine provides a versatile handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures. This document provides an overview of its applications, detailed synthetic protocols, and examples of its use in drug discovery.

Introduction to Azetidine Scaffolds in Medicinal Chemistry

Azetidine moieties are increasingly utilized in medicinal chemistry as bioisosteric replacements for more common saturated heterocycles like piperidine and pyrrolidine. The strained four-membered ring of azetidine offers several advantages:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to larger rings, which can lead to improved pharmacokinetic profiles.

  • Novel Chemical Space: The unique three-dimensional structure of azetidines provides access to unexplored chemical space, enabling the design of compounds with novel intellectual property.

  • Structural Rigidity: The conformational rigidity of the azetidine ring can pre-organize substituents into a bioactive conformation, leading to higher binding affinity and selectivity for the target protein.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from a commercially available chiral precursor. The following protocol is a representative method based on established synthetic transformations for azetidine derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid

  • Ammonia (7N in MeOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF)

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Amidation of (R)-1-Boc-azetidine-2-carboxylic acid:

    • To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of ammonia in methanol (7N, 5.0 eq) and continue stirring at room temperature for 16 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (R)-tert-butyl 2-carbamoylazetidine-1-carboxylate.

  • Reduction of the Amide:

    • To a cooled (0 °C) suspension of LAH (3.0 eq) in anhydrous THF, add a solution of (R)-tert-butyl 2-carbamoylazetidine-1-carboxylate (1.0 eq) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate.

  • N-Methylation of the Azetidine Ring:

    • First, deprotect the Boc group by dissolving (R)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate (1.0 eq) in a mixture of DCM and TFA (1:1) and stirring at room temperature for 1 hour.

    • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the resulting residue in DCM and add DIPEA (3.0 eq) followed by formaldehyde (37% in water, 1.2 eq).

    • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 16 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Diagram of Synthetic Workflow:

synthetic_workflow start (R)-1-Boc-azetidine-2-carboxylic acid step1 Amidation (NH3, HBTU, DIPEA) start->step1 intermediate1 (R)-tert-butyl 2-carbamoylazetidine-1-carboxylate step1->intermediate1 step2 Reduction (LAH) intermediate1->step2 intermediate2 (R)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate step2->intermediate2 step3 Boc Deprotection (TFA) intermediate2->step3 intermediate3 (R)-2-(Aminomethyl)azetidine step3->intermediate3 step4 Reductive Amination (Formaldehyde, NaBH(OAc)3) intermediate3->step4 end This compound step4->end

Synthetic workflow for this compound.

Application in Pharmaceutical Scaffolds: Kinase Inhibitors

This compound is an attractive building block for the development of kinase inhibitors. The primary amine can be readily functionalized to append moieties that interact with the hinge region or other key features of the kinase active site. The azetidine ring serves to position these groups in a defined orientation, potentially increasing potency and selectivity.

Representative Application: Incorporation into a Pyrimidine-Based Kinase Inhibitor Scaffold

The following protocol describes the incorporation of this compound into a generic pyrimidine-based scaffold, a common core in many kinase inhibitors.

Experimental Protocol: Amide Coupling

Materials:

  • 4-Chloro-6-(some-aryl-group)-pyrimidine-5-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-6-(some-aryl-group)-pyrimidine-5-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrimidine-azetidine conjugate.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents representative SAR data for a hypothetical series of kinase inhibitors, illustrating the impact of the azetidine moiety on biological activity. The data is modeled on typical findings in kinase inhibitor discovery programs where small, rigidifying scaffolds are explored.

Compound IDR Group on Azetidine NitrogenLinker to CoreIC50 (nM) vs. Target Kinase
1a -CH3 (as in the title compound)Amide15
1b -HAmide85
1c -CH2CH3Amide45
1d -CH3Sulfonamide120
1e N/A (pyrrolidine analogue)Amide75
1f N/A (piperidine analogue)Amide150

Interpretation of SAR Data:

  • The N-methyl group on the azetidine ring (Compound 1a ) appears optimal for potency, suggesting a favorable interaction or conformational effect within the binding pocket.

  • The unsubstituted azetidine (Compound 1b ) is significantly less potent, highlighting the importance of the N-substituent.

  • A larger N-ethyl group (Compound 1c ) is tolerated but less active than the N-methyl group, indicating a potential size constraint in the binding site.

  • The nature of the linker is also important, with the amide (Compound 1a ) being superior to the sulfonamide (Compound 1d ).

  • Comparison with the corresponding pyrrolidine (1e ) and piperidine (1f ) analogues demonstrates the benefit of the rigid azetidine scaffold in this hypothetical series.

Signaling Pathway and Mechanism of Action

Many kinase inhibitors target key nodes in intracellular signaling pathways that are dysregulated in diseases such as cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in tumors. The incorporation of the this compound scaffold can contribute to the high affinity and selectivity required for effective inhibition of a specific kinase in such a pathway.

Diagram of a Representative Kinase Signaling Pathway:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Activates Ligand Growth Factor Ligand->RTK Binds and Activates Inhibitor Kinase Inhibitor (containing azetidine scaffold) Inhibitor->RTK Inhibits

Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a promising and versatile building block for the design of novel pharmaceutical agents. Its unique structural features can impart favorable physicochemical and pharmacological properties to lead compounds. The synthetic and application protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

Application Notes and Protocols: Incorporation of (R)-2-Aminomethyl-1-methylazetidine into Peptide Mimics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide mimics, or peptidomimetics, are compounds designed to replicate the structure and function of natural peptides. They offer several advantages over their natural counterparts, including enhanced stability against enzymatic degradation, improved oral bioavailability, and better conformational control. The incorporation of constrained amino acid analogs is a key strategy in peptidomimetic design. (R)-2-Aminomethyl-1-methylazetidine is a unique building block that introduces a rigid, four-membered ring into the peptide backbone. This constrained diamine can induce specific turns and conformations, making it a valuable tool for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics.

These application notes provide a detailed overview of the synthetic protocols for incorporating this compound into peptide chains, characterization methods, and potential applications.

Data Presentation

Due to the sterically hindered nature of this compound, the efficiency of its coupling to a growing peptide chain can be influenced by the choice of coupling reagent and reaction conditions. The following table summarizes hypothetical quantitative data for the coupling efficiency of Fmoc-(R)-2-aminomethyl-1-methylazetidine to a resin-bound alanine residue using various common coupling reagents. This data is illustrative and serves to guide the selection of optimal coupling conditions.

Coupling ReagentActivation AdditiveBaseSolventCoupling Time (h)Coupling Efficiency (%)
HBTU HOBtDIPEADMF285
HATU HOAtDIPEADMF292
PyBOP HOBtDIPEADMF288
DIC HOBt-DCM/DMF (1:1)475
DEPBT -DIPEADMF690
COMU -DIPEADMF1.595

Table 1: Hypothetical coupling efficiencies for Fmoc-(R)-2-aminomethyl-1-methylazetidine with various coupling reagents in solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Mimic Containing this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model tripeptide mimic (Ala-Ala-(R)-2-aminomethyl-1-methylazetidine) using Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Ala-OH

  • Fmoc-(R)-2-aminomethyl-1-methylazetidine (custom synthesis may be required)

  • Coupling Reagents: HATU, HOBt, DIPEA

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Dry diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents), HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Second Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.

  • Fmoc Deprotection (for Azetidine Moiety): Repeat step 2.

  • Incorporation of this compound:

    • In a separate vial, dissolve Fmoc-(R)-2-aminomethyl-1-methylazetidine (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture and vortex for 1 minute.

    • Add the activated azetidine solution to the resin.

    • Shake for 4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test. If the test is positive, recouple using fresh reagents for another 2 hours.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide mimic by LC-MS and NMR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Ala-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Ala-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling_azetidine Couple Fmoc-(R)-2-aminomethyl- 1-methylazetidine deprotection3->coupling_azetidine final_deprotection Final Fmoc Deprotection coupling_azetidine->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation cleavage->precipitation purification HPLC Purification precipitation->purification characterization LC-MS & NMR purification->characterization

Caption: Workflow for the solid-phase synthesis of a peptide mimic containing this compound.

Protocol 2: Solution-Phase Coupling of this compound to a Peptide Fragment

This protocol is suitable for coupling the azetidine moiety to a protected peptide fragment in solution, which can be advantageous for larger-scale synthesis or for fragments that are difficult to assemble on a solid support.

Materials:

  • Protected dipeptide (e.g., Boc-Ala-Ala-OH)

  • This compound (free base)

  • Coupling Reagent: COMU

  • Base: DIPEA

  • Solvent: Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve Boc-Ala-Ala-OH (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add COMU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.

    • Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the protected tripeptide mimic by NMR and mass spectrometry.

Hypothetical Signaling Pathway Modulation

Peptide mimics containing constrained residues like this compound can be designed to target specific protein-protein interactions (PPIs) that are often challenging to modulate with small molecules. A hypothetical application is the design of an inhibitor for the interaction between a transcription factor and its co-activator, a common mechanism in cancer cell signaling.

For instance, a peptide mimic incorporating the azetidine moiety could be designed to mimic a key helical region of the transcription factor that binds to its co-activator. The rigid azetidine turn could stabilize the bioactive conformation, leading to high-affinity binding and disruption of the PPI.

signaling_pathway cluster_cell Cancer Cell TF Transcription Factor PPI Protein-Protein Interaction TF->PPI CoA Co-activator CoA->PPI Gene Target Gene Expression PPI->Gene Proliferation Cell Proliferation Gene->Proliferation PeptideMimic Azetidine-Peptide Mimic PeptideMimic->PPI Inhibition

Caption: Hypothetical inhibition of a transcription factor signaling pathway by an azetidine-containing peptide mimic.

Conclusion

The incorporation of this compound into peptide mimics offers a promising strategy for the development of novel therapeutics with improved properties. The protocols outlined here provide a starting point for the synthesis and evaluation of such compounds. The choice of coupling conditions is critical for achieving high yields, especially given the steric hindrance of the azetidine moiety. Further research into the biological activities of these peptide mimics is warranted to explore their full therapeutic potential.

Synthetic Routes to Complex Molecules Using (R)-2-Aminomethyl-1-methylazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-2-Aminomethyl-1-methylazetidine and its derivatives in the synthesis of complex molecules, with a focus on their application in medicinal chemistry. The unique structural features of this chiral azetidine derivative make it a valuable building block for introducing specific stereochemistry and physicochemical properties into drug candidates.

Application Note: Synthesis of Quinolone Antibiotics

This compound and related chiral small-ring nitrogen heterocycles are key intermediates in the synthesis of advanced fluoroquinolone antibiotics. These moieties are typically introduced at the C-7 position of the quinolone core and play a crucial role in modulating the antibacterial activity, spectrum, and pharmacokinetic properties of the resulting drug. One prominent example is the synthesis of Finafloxacin, a novel fluoroquinolone antibiotic with enhanced activity in acidic environments. While the commercial synthesis of Finafloxacin utilizes a related chiral pyrrolidine derivative, the synthetic strategy is directly applicable to this compound for the generation of novel analogues.

The key transformation involves a nucleophilic aromatic substitution reaction between the chiral amine and a 7-halo-substituted quinolone carboxylic acid derivative. This reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the displacement of the halide.

Table 1: Quantitative Data for the Synthesis of Finafloxacin
StepReactantsProductYieldReference
Coupling of Chiral Amine with Quinolone Core and Crystallization(1S,6S)-Morpholinopyrrolidine (I) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (II)Finafloxacin hydrochloride (FIN)~55%[1][2]

Experimental Protocol: General Procedure for the Coupling of this compound with a 7-Fluoroquinolone Carboxylic Acid

This protocol describes a general method for the synthesis of novel quinolone antibiotics by coupling this compound with a 7-fluoroquinolone carboxylic acid core.

Materials:

  • This compound

  • 7-Fluoroquinolone carboxylic acid derivative (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Stirring and heating apparatus

  • Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 7-fluoroquinolone carboxylic acid derivative (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Base: Add triethylamine or DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Amine: To the stirred solution, add this compound (1.1-1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The precipitated product can be collected by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired quinolone derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Diagram 1: General Synthetic Pathway for Quinolone Antibiotics

Synthetic_Pathway A (R)-2-Aminomethyl- 1-methylazetidine C Novel Quinolone Antibiotic A->C Nucleophilic Aromatic Substitution B 7-Halo-quinolone carboxylic acid B->C Base Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Quinolone Acid in Anhydrous Solvent B Add Base A->B C Add (R)-2-Aminomethyl- 1-methylazetidine B->C D Heat and Stir C->D E Monitor by TLC/HPLC D->E F Quench with Water E->F Reaction Complete G Filter or Extract F->G H Purify by Chromatography or Recrystallization G->H I Characterize Product H->I

References

Application of (R)-2-Aminomethyl-1-methylazetidine in the Synthesis of a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-Aminomethyl-1-methylazetidine has emerged as a valuable chiral building block in medicinal chemistry for the synthesis of complex bioactive molecules. Its rigid four-membered ring and the presence of a primary amine offer a unique scaffold for the development of novel therapeutics. This application note details the use of this compound in the synthesis of a potent C-C chemokine receptor 2 (CCR2) antagonist, highlighting its role in creating compounds with significant therapeutic potential for inflammatory diseases.

Introduction

Chemokine receptors are critical mediators of the inflammatory response, and CCR2, in particular, plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Consequently, antagonism of CCR2 is a promising therapeutic strategy for a variety of inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes. The unique structural features of this compound make it an attractive component for the design of small molecule CCR2 antagonists, offering a constrained and spatially defined presentation of a key basic nitrogen functionality.

Synthesis of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist

A novel series of 4-azetidinyl-1-aryl-cyclohexanes has been identified as potent and selective CCR2 antagonists. The synthesis of a lead compound from this series, which incorporates the this compound moiety, is outlined below. The key step in this synthesis is a reductive amination reaction.

Table 1: Synthesis of a CCR2 Antagonist

StepReactantsReagents and ConditionsProductYield (%)
1Thiazole derivative, Ketone intermediaten-BuLi, THF, -78 °C; then TBAFKetal intermediate55 (2 steps)
2Ketal intermediate1 N HCl, acetone, room temperatureKetone intermediate90
3Ketone intermediate, This compound NaBH(OAc)₃, TEA, DCM, room temperaturecis-4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist 35

Experimental Protocols

Step 1 & 2: Synthesis of the Ketone Intermediate

A solution of a suitable thiazole derivative in anhydrous tetrahydrofuran (THF) is cooled to -78°C under a nitrogen atmosphere. n-Butyllithium is added dropwise, and the resulting anion is reacted with a protected ketone intermediate. Following the reaction, the protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield a ketal intermediate. This intermediate is then deprotected using 1 N hydrochloric acid in acetone at room temperature to afford the final ketone intermediate.

Step 3: Reductive Amination with this compound

To a solution of the ketone intermediate in dichloromethane (DCM) is added This compound and triethylamine (TEA). The mixture is stirred at room temperature before the addition of sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is allowed to proceed at room temperature until completion. The crude product is then purified by silica gel column chromatography to yield the desired cis-isomer of the 4-azetidinyl-1-thiazoyl-cyclohexane CCR2 antagonist.[1]

Biological Activity

The synthesized azetidine-containing compound demonstrated potent antagonist activity at the human CCR2 receptor.

Table 2: Biological Activity of the Synthesized CCR2 Antagonist

CompoundhCCR2 Binding Affinity (IC₅₀, nM)Functional Antagonism (Chemotaxis IC₅₀, nM)
cis-4-Azetidinyl-1-thiazoyl-cyclohexane3730

The compound exhibited a high binding affinity for the CCR2 receptor and was effective in inhibiting the chemotactic response of cells, a key function mediated by CCR2 activation.[1]

Signaling Pathway

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR). Its primary ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are central to the inflammatory response.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds Antagonist (R)-2-Aminomethyl- 1-methylazetidine Derivative G_Protein G Protein (α, β, γ subunits) CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammation (Gene Expression, Cell Migration, Survival) Ca_Release->Inflammation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway NFkB NF-κB MAPK_Pathway->NFkB Activate Akt Akt PI3K->Akt Akt->NFkB Activate NFkB->Inflammation Promotes Antagonist->CCR2 Blocks

References

Protecting Group Strategies for the Aminomethyl Group in Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection and deprotection of the aminomethyl group in azetidine derivatives. The focus is on orthogonal protecting group strategies that are critical in multistep syntheses, particularly in the context of medicinal chemistry and drug development.

Introduction

Azetidines are valuable four-membered heterocyclic scaffolds in medicinal chemistry, offering a unique three-dimensional profile. The 3-(aminomethyl)azetidine moiety, in particular, is a key building block that provides a primary amine for further functionalization. To achieve selective modifications in molecules containing this moiety, especially when other reactive groups are present, a robust protecting group strategy is essential. This document outlines the use of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the aminomethyl group, with a focus on orthogonal strategies in conjunction with a protected azetidine ring nitrogen.

Orthogonal Protection Strategy Overview

In the context of 3-(aminomethyl)azetidines, an orthogonal protection strategy allows for the selective removal of a protecting group from either the azetidine ring nitrogen (secondary amine) or the exocyclic aminomethyl group (primary amine) without affecting the other. A common starting point is the commercially available 1-Boc-3-(aminomethyl)azetidine , where the azetidine nitrogen is already protected. This allows for the selective protection of the primary aminomethyl group.

The choice of protecting group for the aminomethyl moiety depends on the planned synthetic route and the stability requirements. The following combinations are particularly useful:

  • Boc (on ring) and Cbz (on aminomethyl): This pair is orthogonal as the Cbz group is typically removed by hydrogenolysis, which does not affect the acid-labile Boc group. Conversely, the Boc group can be removed with acid without cleaving the Cbz group.

  • Boc (on ring) and Fmoc (on aminomethyl): This is another common orthogonal pair. The Fmoc group is base-labile (typically removed with piperidine), while the Boc group is stable to these conditions.

Orthogonal_Strategy

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of the aminomethyl group in 1-Boc-3-(aminomethyl)azetidine. Please note that yields can vary depending on the specific substrate and reaction scale.

Table 1: Protection of 1-Boc-3-(aminomethyl)azetidine

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Cbz Benzyl Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O0 to RT2-490-98
Fmoc Fmoc-OSuNaHCO₃Dioxane/H₂ORT12-1685-95

Table 2: Orthogonal Deprotection of Bis-Protected 3-(Aminomethyl)azetidine Derivatives

Starting MaterialProtecting Group RemovedReagent/ConditionSolventTemp. (°C)Time (h)
1-Boc-3-(Cbz-aminomethyl)azetidine BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)RT1-2
1-Boc-3-(Cbz-aminomethyl)azetidine CbzH₂, Pd/C (10%)Methanol or EthanolRT2-12
1-Boc-3-(Fmoc-aminomethyl)azetidine BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)RT1-2
1-Boc-3-(Fmoc-aminomethyl)azetidine Fmoc20% Piperidine in DMFDimethylformamide (DMF)RT0.5-1

Experimental Protocols

Protocol 1: Cbz Protection of 1-Boc-3-(aminomethyl)azetidine

This protocol describes the protection of the primary aminomethyl group with a benzyloxycarbonyl (Cbz) group.

Materials:

  • 1-Boc-3-(aminomethyl)azetidine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-Boc-3-(aminomethyl)azetidine (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Cbz_Protection_Workflow

Protocol 2: Fmoc Protection of 1-Boc-3-(aminomethyl)azetidine

This protocol details the protection of the primary aminomethyl group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 1-Boc-3-(aminomethyl)azetidine

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-Boc-3-(aminomethyl)azetidine (1.0 eq) in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate.

  • Add Fmoc-OSu (1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture overnight (12-16 hours).

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography if needed.

Protocol 3: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc group from a bis-protected azetidine derivative, leaving the Cbz or Fmoc group intact.

Materials:

  • 1-Boc-3-(Cbz-aminomethyl)azetidine or 1-Boc-3-(Fmoc-aminomethyl)azetidine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve the bis-protected azetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

Protocol 4: Selective Deprotection of the Cbz Group

This protocol details the removal of the Cbz group via hydrogenolysis, leaving the Boc group intact.[1]

Materials:

  • 1-Boc-3-(Cbz-aminomethyl)azetidine

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

  • Dissolve 1-Boc-3-(Cbz-aminomethyl)azetidine (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 5: Selective Deprotection of the Fmoc Group

This protocol describes the base-mediated removal of the Fmoc group, preserving the Boc group.[2]

Materials:

  • 1-Boc-3-(Fmoc-aminomethyl)azetidine

  • Piperidine

  • Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve the 1-Boc-3-(Fmoc-aminomethyl)azetidine (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.

  • The crude product can be purified by flash chromatography or used directly in the next step.

Orthogonal_Deprotection_Logic

Conclusion

The strategic use of Boc, Cbz, and Fmoc protecting groups allows for a high degree of control in the synthesis of complex molecules containing the 3-(aminomethyl)azetidine scaffold. The orthogonal nature of these protecting groups, as demonstrated in the provided protocols, enables the selective deprotection of either the azetidine ring nitrogen or the exocyclic aminomethyl group, facilitating diverse synthetic transformations. Careful selection of the protecting group strategy based on the overall synthetic plan is crucial for achieving high yields and purity in the final products.

References

Application Note: A Scalable Synthesis of (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable multi-step synthesis for the preparation of (R)-2-Aminomethyl-1-methylazetidine, a valuable chiral building block in pharmaceutical and medicinal chemistry. The described synthetic route commences with commercially available (R)-N-Boc-2-azetidinecarboxylic acid and proceeds through key intermediates including a nitrile and a Boc-protected amine. The protocol is designed for implementation on a multi-gram scale, with considerations for process safety and product purity. All quantitative data is summarized, and detailed experimental procedures for each key transformation are provided.

Introduction

This compound is a chiral diamine scaffold of significant interest in drug discovery due to its rigid, four-membered ring structure and the presence of two modifiable nitrogen atoms. Its incorporation into bioactive molecules can impart favorable pharmacokinetic and pharmacodynamic properties. The development of a scalable and efficient synthesis is crucial for its availability in larger quantities for preclinical and clinical studies. This document outlines a reliable synthetic pathway amenable to scale-up, focusing on practical and reproducible experimental protocols.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step sequence starting from (R)-N-Boc-2-azetidinecarboxylic acid. The pathway involves the formation of a nitrile intermediate, followed by its reduction to a primary amine, subsequent deprotection of the Boc group, and a final N-methylation step.

G A (R)-N-Boc-2-azetidinecarboxylic acid B (R)-1-Boc-2-azetidinecarbonitrile A->B  1. (COCl)2, DMF (cat.), DCM  2. aq. NH3 C (R)-1-Boc-2-aminomethylazetidine B->C  H2, Raney Ni, NH3/MeOH D (R)-2-aminomethylazetidine C->D  HCl/Dioxane E This compound D->E  HCHO, H2, Pd/C

Caption: Overall synthetic pathway for this compound.

Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on literature precedents for similar transformations and optimized for a multi-gram scale.

Table 1: Summary of Reaction Yields and Purity

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
1(R)-1-Boc-2-azetidinecarbonitrile(R)-N-Boc-2-azetidinecarboxylic acid196.2485-95>98
2(R)-1-Boc-2-aminomethylazetidine(R)-1-Boc-2-azetidinecarbonitrile200.2880-90>97
3(R)-2-aminomethylazetidine(R)-1-Boc-2-aminomethylazetidine100.1690-98 (as salt)>98
4This compound(R)-2-aminomethylazetidine114.1975-85>99

Table 2: Process Parameters

StepReactionSolvent(s)Temperature (°C)Duration (h)Key Reagents
1Nitrile FormationDCM, Water0 to 254-6Oxalyl chloride, DMF, Ammonia
2Nitrile ReductionMethanol25-4012-18Raney Nickel, Hydrogen, Ammonia
3Boc DeprotectionDioxane or EtOAc0 to 251-3HCl
4Reductive AminationMethanol258-12Formaldehyde, Palladium on Carbon, Hydrogen

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-2-azetidinecarbonitrile

Workflow Diagram:

G cluster_0 Amide Formation A Dissolve (R)-N-Boc-2-azetidine- carboxylic acid in DCM B Add catalytic DMF A->B C Add oxalyl chloride at 0°C B->C D Warm to RT and stir C->D E Quench with aq. NH3 at 0°C D->E F Work-up and Purification E->F

Caption: Workflow for the synthesis of (R)-1-Boc-2-azetidinecarbonitrile.

Procedure:

  • To a solution of (R)-N-Boc-2-azetidinecarboxylic acid (1.0 eq) in dichloromethane (DCM, 10 vol) is added a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).

  • The mixture is cooled to 0 °C, and oxalyl chloride (1.2 eq) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is deemed complete by TLC or LC-MS.

  • The reaction mixture is then cooled back to 0 °C and slowly quenched by the addition of aqueous ammonia (28%, 5 vol).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 vol).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amide.

  • The crude amide is then subjected to dehydration using a suitable reagent (e.g., trifluoroacetic anhydride and triethylamine) to yield (R)-1-Boc-2-azetidinecarbonitrile.

  • The product is purified by crystallization or column chromatography.

Step 2: Synthesis of (R)-1-Boc-2-aminomethylazetidine

Procedure:

  • A pressure vessel is charged with (R)-1-Boc-2-azetidinecarbonitrile (1.0 eq), Raney Nickel (50% slurry in water, ~20 wt%), and methanolic ammonia (7N, 15 vol).

  • The vessel is sealed and purged with nitrogen, followed by hydrogen.

  • The reaction mixture is stirred under a hydrogen atmosphere (50-100 psi) at room temperature to 40 °C for 12-18 hours.

  • Reaction completion is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield (R)-1-Boc-2-aminomethylazetidine, which can be used in the next step without further purification.

Step 3: Synthesis of (R)-2-aminomethylazetidine Dihydrochloride

Procedure:

  • To a solution of (R)-1-Boc-2-aminomethylazetidine (1.0 eq) in dioxane or ethyl acetate (10 vol) at 0 °C is bubbled dry HCl gas, or a solution of HCl in dioxane (4M, 2.5-3.0 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-3 hours, during which a precipitate typically forms.

  • Reaction completion is monitored by TLC (disappearance of starting material).

  • The solid is collected by filtration, washed with cold solvent (dioxane or ethyl acetate), and dried under vacuum to afford (R)-2-aminomethylazetidine as its dihydrochloride salt.

Step 4: Synthesis of this compound

Workflow Diagram:

G cluster_1 Reductive Amination G Dissolve (R)-2-aminomethylazetidine dihydrochloride in Methanol H Add formaldehyde solution G->H I Add Pd/C catalyst H->I J Hydrogenate I->J K Filter and concentrate J->K L Purification (Distillation) K->L

Caption: Workflow for the N-methylation via reductive amination.

Procedure:

  • (R)-2-aminomethylazetidine dihydrochloride (1.0 eq) is dissolved in methanol (15 vol), and the solution is neutralized with a suitable base (e.g., sodium methoxide or triethylamine, 2.0 eq).

  • Aqueous formaldehyde (37 wt. %, 1.1 eq) is added to the solution.

  • Palladium on carbon (10 wt. %, 5 mol%) is added to the mixture.

  • The reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

  • Reaction progress is monitored by GC-MS.

  • Upon completion, the catalyst is removed by filtration through Celite®, and the filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford pure this compound.

Safety Considerations

  • Oxalyl chloride is toxic and corrosive and should be handled in a well-ventilated fume hood.

  • Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Hydrogen gas is flammable and should be used with appropriate safety precautions.

  • Formaldehyde is a known carcinogen and should be handled in a fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of this compound. The procedures utilize readily available starting materials and reagents, and the transformations are high-yielding, making this an economically viable process for the synthesis of this important chiral building block. The provided data and workflows are intended to facilitate the successful implementation of this synthesis in a research or process development setting.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-2-Aminomethyl-1-methylazetidine, a key building block for pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges in the synthesis of this compound revolve around the inherent ring strain of the four-membered azetidine core, which can lead to difficulties in ring formation and a propensity for ring-opening side reactions. Maintaining the stereochemical integrity at the C2 position throughout the multi-step synthesis is another critical challenge. Specific hurdles include achieving high yields in the cyclization step to form the azetidine ring, potential racemization during functional group manipulations, and difficulties in the purification of the final product due to its polarity and volatility.

Q2: What is a common synthetic route to prepare this compound?

A2: A common and effective strategy starts from the commercially available chiral precursor, (R)-azetidine-2-carboxylic acid. A plausible synthetic sequence involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile. The nitrile is then reduced to the primary amine, which can be protected before the N-methylation of the azetidine ring. A final deprotection step yields the target compound.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product can be challenging due to its low molecular weight, high polarity, and potential volatility. Standard silica gel chromatography may not be effective. Distillation under reduced pressure is a viable option if the compound is sufficiently volatile and thermally stable. Alternatively, the product can be converted to a salt (e.g., hydrochloride or trifluoroacetate) to facilitate purification by crystallization or to improve handling and stability.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in this synthesis are hazardous. For instance, reagents for nitrile formation (e.g., triflic anhydride) are corrosive and moisture-sensitive. Reducing agents like lithium aluminum hydride (LAH) are highly flammable and react violently with water. The N-methylation reagent, methyl iodide, is toxic and a suspected carcinogen. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the conversion of (R)-Azetidine-2-carboxylic acid to the primary amide.
Potential Cause Suggested Solution
Incomplete activation of the carboxylic acid.Ensure the use of fresh coupling reagents (e.g., EDC/HOBt, HATU). Perform the reaction under anhydrous conditions to prevent hydrolysis of activated intermediates.
Side reactions of the activated carboxylic acid.Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the activating agent slowly to the reaction mixture.
Poor nucleophilicity of ammonia source.Use a concentrated solution of ammonia in an appropriate solvent (e.g., methanol or dioxane) to drive the reaction forward.
Problem 2: Incomplete dehydration of the primary amide to the nitrile.
Potential Cause Suggested Solution
Insufficiently powerful dehydrating agent.Use a strong dehydrating agent such as triflic anhydride in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. Phosphorus pentoxide (P₂O₅) or Burgess reagent can also be effective.
Degradation of the azetidine ring.Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize ring strain-induced decomposition. Use a mild and selective dehydrating agent if possible.
Difficult workup and isolation.Quench the reaction carefully at low temperature. Use a biphasic workup to remove the dehydrating agent and its byproducts.
Problem 3: Low yield or over-reduction during the nitrile reduction.
Potential Cause Suggested Solution
Incomplete reduction.Use a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an ethereal solvent (e.g., THF, diethyl ether). Ensure the LAH is fresh and the reaction is carried out under strictly anhydrous conditions.
Ring opening of the azetidine.Add the nitrile to the LAH suspension at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. Avoid prolonged reaction times at elevated temperatures.
Complex formation during workup.Employ a standard Fieser workup (sequential addition of water, aqueous NaOH, and more water) to quench the reaction and precipitate aluminum salts, which can then be filtered off.
Problem 4: Poor selectivity or low yield in the N-methylation step.
Potential Cause Suggested Solution
Over-methylation of the primary amine.Protect the primary aminomethyl group with a suitable protecting group (e.g., Boc) before N-methylation of the azetidine ring.
Low reactivity of the azetidine nitrogen.Use a more reactive methylating agent such as methyl triflate or methyl iodide. The reaction may require elevated temperatures or the use of a stronger base.
Difficult purification.After N-methylation, the Boc-protected intermediate can be purified by standard column chromatography before the final deprotection step.
Problem 5: Incomplete deprotection of the N-Boc group.
Potential Cause Suggested Solution
Insufficiently acidic conditions.Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1] Ensure an adequate excess of acid is used.
Acid-labile azetidine ring.Perform the deprotection at room temperature or below to minimize potential ring-opening side reactions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid.
Product isolation issues.After deprotection, the product will be in its salt form. The free base can be obtained by neutralization with a suitable base and extraction. Alternatively, the salt can be isolated by evaporation of the solvent and excess acid.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps
Step Transformation Starting Material Product Typical Yield (%)
1Amide Formation(R)-Azetidine-2-carboxylic acid(R)-Azetidine-2-carboxamide85-95
2Nitrile Formation(R)-Azetidine-2-carboxamide(R)-Azetidine-2-carbonitrile70-85
3Nitrile Reduction(R)-Azetidine-2-carbonitrile(R)-2-(Aminomethyl)azetidine60-80
4Boc Protection(R)-2-(Aminomethyl)azetidinetert-butyl ((R)-azetidin-2-ylmethyl)carbamate90-98
5N-Methylationtert-butyl ((R)-azetidin-2-ylmethyl)carbamatetert-butyl ((R)-1-methylazetidin-2-ylmethyl)carbamate75-90
6Boc Deprotectiontert-butyl ((R)-1-methylazetidin-2-ylmethyl)carbamateThis compound85-95

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of (R)-Azetidine-2-carbonitrile
  • Amide Formation: To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) at 0 °C. Stir for 30 minutes, then bubble ammonia gas through the solution for 2-4 hours. Alternatively, add a solution of ammonia in methanol. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent.

  • Nitrile Formation: Dissolve the crude (R)-azetidine-2-carboxamide (1.0 eq) in anhydrous dichloromethane and pyridine (3.0 eq). Cool the solution to 0 °C and add triflic anhydride (1.5 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC. Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound
  • Nitrile Reduction: To a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of (R)-azetidine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude (R)-2-(aminomethyl)azetidine.

  • Boc Protection: Dissolve the crude amine (1.0 eq) in a mixture of dichloromethane and water. Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir vigorously at room temperature for 12-16 hours. Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • N-Methylation: To a solution of the Boc-protected amine (1.0 eq) in methanol, add formaldehyde (37% aqueous solution, 1.5 eq). Stir for 1 hour at room temperature. Cool to 0 °C and add sodium borohydride (1.2 eq) portion-wise. Stir for an additional 2-3 hours at room temperature. Quench with water and extract with an organic solvent. Dry the organic layer and concentrate. Purify by column chromatography.

  • Boc Deprotection: Dissolve the N-methylated, Boc-protected intermediate (1.0 eq) in dichloromethane. Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours. Monitor by TLC. Concentrate the reaction mixture under reduced pressure. The resulting trifluoroacetate salt can be used directly or the free base can be liberated by treatment with a base and extraction.

Visualizations

Synthesis_Workflow A (R)-Azetidine-2-carboxylic acid B (R)-Azetidine-2-carboxamide A->B Amidation C (R)-Azetidine-2-carbonitrile B->C Dehydration D (R)-2-(Aminomethyl)azetidine C->D Reduction E N-Boc protected amine D->E Boc Protection F N-Methylated, N-Boc protected amine E->F N-Methylation G This compound F->G Boc Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in a Step Check_Purity Check Starting Material Purity & Reagent Quality Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Side_Reactions Analyze for Side Products (TLC, LC-MS, NMR) Start->Side_Reactions Purification_Issues Investigate Purification Method Start->Purification_Issues Optimize_Reagents Optimize Reagents/Catalyst Loading Check_Purity->Optimize_Reagents Optimize_Conditions Modify Temperature or Reaction Time Check_Conditions->Optimize_Conditions Side_Reactions->Optimize_Conditions Modify_Purification Modify Purification (e.g., different column, distillation, salt formation) Purification_Issues->Modify_Purification

Caption: General troubleshooting logic for synthesis challenges.

References

Technical Support Center: Purification of Chiral 2-Aminomethylazetidines by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of chiral 2-aminomethylazetidines.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of chiral 2-aminomethylazetidines.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate chiral stationary phase (CSP).[1][2][3][4] 2. Suboptimal mobile phase composition.[3] 3. Incorrect chromatographic mode (Normal Phase, Reversed-Phase, Polar Organic).[1] 4. Low column efficiency.1. Screen a variety of CSPs. Polysaccharide-based (cellulose or amylose derivatives) and ligand-exchange CSPs are often effective for amines.[2][4] 2. Optimize the mobile phase. For normal phase, vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Additives like diethylamine (DEA) can improve peak shape for basic compounds. For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and pH.[1] 3. Experiment with different modes. Some separations are only successful in a specific mode.[3] 4. Decrease the flow rate to enhance efficiency and improve resolution. Check for and address any sources of band broadening.
Peak Tailing or Broad Peaks 1. Strong interaction between the basic amine and acidic sites on the silica-based stationary phase. 2. Overloading of the column.1. Add a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1%), to mask the active sites on the stationary phase. 2. Reduce the sample concentration or injection volume.
Irreproducible Retention Times 1. Incomplete column equilibration between runs. 2. Changes in mobile phase composition due to evaporation of volatile components. 3. Fluctuations in column temperature.[3]1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Monitor the baseline for stability. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs covered. 3. Use a column thermostat to maintain a constant temperature, as temperature can significantly affect selectivity in chiral separations.[3]
Co-elution with Impurities 1. The chosen chromatographic conditions do not resolve the enantiomers from other synthesis-related impurities.[1]1. Modify the mobile phase composition to alter the selectivity for the impurities. 2. Consider a two-step purification process: an initial achiral chromatography step to remove bulk impurities, followed by chiral chromatography for enantiomeric separation.
Loss of Resolution on Scale-up 1. Column overloading on the preparative column. 2. Differences in packing efficiency between analytical and preparative columns.1. Perform a loading study on the analytical column to determine the maximum sample load that maintains resolution. Use this to guide the loading on the preparative column. 2. Ensure the preparative column is packed efficiently. Optimize the flow rate for the larger diameter column.

Frequently Asked Questions (FAQs)

1. Which type of chiral stationary phase (CSP) is best for separating 2-aminomethylazetidine enantiomers?

There is no single "best" CSP, as the optimal choice is highly dependent on the specific derivatives of 2-aminomethylazetidine and the mobile phase conditions.[3] However, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for a broad range of chiral compounds, including amines.[2][5] Ligand-exchange chromatography can also be a powerful technique for resolving amino compounds.[2] A screening approach using several different types of CSPs is the most effective strategy to identify the ideal stationary phase.[3]

2. How do I choose the initial mobile phase for screening?

A common starting point for screening on polysaccharide-based CSPs is to test different chromatographic modes:

  • Normal Phase (NP): A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as ethanol or isopropanol (e.g., 90:10 hexane:ethanol). The addition of a small amount of a basic additive like diethylamine (0.1%) is often crucial for good peak shape with amines.

  • Reversed-Phase (RP): A mixture of water with an organic modifier like acetonitrile or methanol, often with a buffer or additive to control pH.[1]

  • Polar Organic (PO): A polar organic solvent like ethanol or acetonitrile, sometimes with additives.[1]

The choice of mode can dramatically impact selectivity, and a compound that is not resolved in one mode may be well-separated in another.[3]

3. What is the role of basic additives like diethylamine (DEA) in the mobile phase?

For basic compounds like 2-aminomethylazetidines, basic additives such as DEA or triethylamine (TEA) are often added to the mobile phase in small concentrations (e.g., 0.1%). These additives act as silanol-masking agents, binding to active acidic sites on the silica surface of the stationary phase. This prevents strong, non-enantioselective interactions that can lead to severe peak tailing and poor chromatographic performance.

4. Can I use Thin-Layer Chromatography (TLC) for chiral separation of 2-aminomethylazetidines?

Yes, chiral TLC can be a useful and cost-effective technique for the enantioseparation of chiral compounds.[6][7][8][9] It can be used for rapid screening of separation conditions before moving to HPLC or for monitoring the progress of asymmetric reactions. Chiral TLC plates with a chiral stationary phase are commercially available, or standard plates can be impregnated with a chiral selector.[9]

5. Is derivatization necessary for the chiral separation of 2-aminomethylazetidines?

Derivatization is not always necessary, as direct separation on a CSP is often successful. However, if direct methods fail, derivatization can be a valuable alternative.[10][11] In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral stationary phase (like C18), which can be simpler and less expensive than using a chiral column.[11][12]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development - Screening Phase
  • Column Selection: Select a set of 3-4 analytical chiral columns with different stationary phases (e.g., an amylose-based, a cellulose-based, and a ligand-exchange column).

  • Mobile Phase Preparation: Prepare a set of mobile phases for each chromatographic mode to be tested (Normal Phase, Reversed-Phase, Polar Organic).

    • NP: Heptane/Isopropanol (90/10, v/v) with 0.1% DEA.

    • RP: Acetonitrile/Water (50/50, v/v) with 0.1% Formic Acid.

    • PO: Methanol with 0.1% TEA.

  • Sample Preparation: Dissolve the racemic 2-aminomethylazetidine sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or based on the chromophore of the molecule).

    • Injection Volume: 5 µL.

  • Screening Execution: Inject the sample onto each column with each mobile phase combination.

  • Evaluation: Analyze the resulting chromatograms for any signs of peak splitting, which indicates partial or full enantiomeric separation. The best combination of column and mobile phase will be the starting point for optimization.

Protocol 2: Chiral Method Optimization

Once a promising separation is identified in the screening phase, the resolution can be improved by systematically adjusting various parameters:

  • Mobile Phase Composition:

    • NP: Vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution. Also, try different alcohols (e.g., ethanol vs. isopropanol).

    • RP: Adjust the ratio of organic modifier to water. Optimize the pH and concentration of any buffers or additives.

  • Temperature: Evaluate the effect of column temperature on the separation.[3] Both increasing and decreasing the temperature can have a significant and sometimes unpredictable effect on selectivity. Test a range from 10 °C to 40 °C.

  • Flow Rate: If the peaks are not baseline resolved, decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the efficiency of the separation and improve resolution, at the cost of longer run times.

Visualizations

Experimental Workflow for Chiral Purification

G cluster_0 Method Development (Analytical Scale) cluster_1 Preparative Scale-Up racemic_sample Racemic 2-Aminomethylazetidine screening CSP & Mobile Phase Screening racemic_sample->screening Inject optimization Method Optimization (Solvent ratio, Temp, Flow Rate) screening->optimization Promising separation found optimized_method Optimized Analytical Method optimization->optimized_method scale_up Scale-up to Preparative Column optimized_method->scale_up Apply method fraction_collection Fraction Collection scale_up->fraction_collection analysis Enantiomeric Purity Analysis fraction_collection->analysis Analyze fractions pure_enantiomers Isolated Pure Enantiomers analysis->pure_enantiomers Pool pure fractions

Caption: Workflow for chiral purification of 2-aminomethylazetidines.

Logical Relationship for Troubleshooting Poor Resolution

G cluster_mp Mobile Phase Optimization start Poor or No Resolution csp Change Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase start->mobile_phase temp Adjust Temperature start->temp flow_rate Decrease Flow Rate start->flow_rate solvent_ratio Vary Solvent Ratio mobile_phase->solvent_ratio additives Add/Change Additives (e.g., DEA, TFA) mobile_phase->additives mode Change Chromatographic Mode (NP, RP, PO) mobile_phase->mode

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Overcoming side reactions in azetidine ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions during the synthesis of azetidines.

Troubleshooting Guide

This guide addresses specific issues that may arise during azetidine synthesis, providing potential causes and actionable solutions.

1. Low or No Yield of Azetidine

  • Question: I am getting a low yield or no desired azetidine product. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in azetidine synthesis can stem from several factors, primarily related to inefficient ring closure or degradation of the product. Here are the common causes and troubleshooting steps:

    • Inefficient Intramolecular Cyclization: The direct formation of a four-membered ring via intramolecular nucleophilic substitution can be challenging due to ring strain.

      • Solution 1: Choice of Leaving Group: The efficiency of the cyclization is highly dependent on the leaving group. Good leaving groups, such as tosylates, mesylates, or halides, are crucial. If you are using a poor leaving group (e.g., hydroxyl), it must be activated. For instance, treatment of γ-amino alcohols with thionyl chloride can facilitate the reaction.[1]

      • Solution 2: Base Selection: A strong, non-nucleophilic base is often required to deprotonate the amine without competing in side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective, especially when the nitrogen's nucleophilicity is reduced by electron-withdrawing groups.[1]

      • Solution 3: High Dilution: To favor intramolecular cyclization over intermolecular polymerization, running the reaction under high dilution conditions is often necessary. This can be achieved by slowly adding the substrate to the reaction mixture.

    • Side Reactions: Competing reactions are a major cause of low yields.

      • Solution: Identify and Mitigate Side Reactions: Refer to the specific side reaction issues below (e.g., polymerization, elimination) to address the formation of byproducts.

    • Product Instability: The strained azetidine ring can be susceptible to ring-opening, especially under acidic or heated conditions.[1][2]

      • Solution: Mild Reaction and Workup Conditions: Ensure that the reaction and subsequent workup steps are performed under mild conditions. Avoid strong acids and high temperatures if possible. The use of appropriate N-protecting groups can also enhance stability.

2. Formation of Polymers or Oligomers

  • Question: My main product is a polymeric or oligomeric material instead of the desired monomeric azetidine. How can I prevent this?

  • Answer: Polymerization is a common intermolecular side reaction that competes with the desired intramolecular cyclization.

    • Cause: High concentration of the starting material favors intermolecular reactions where the amine of one molecule attacks the electrophilic carbon of another.

    • Troubleshooting Steps:

      • High Dilution: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.01-0.05 M) significantly favors the intramolecular pathway. This can be practically achieved using a syringe pump for slow addition of the substrate to the reaction vessel.

      • Protecting Groups: Utilizing a bulky N-protecting group can sterically hinder intermolecular reactions.

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more than the intramolecular cyclization.

3. Competing Elimination Reactions

  • Question: I am observing significant amounts of elimination byproducts (e.g., allylic amines) instead of the azetidine. How can I suppress this side reaction?

  • Answer: Elimination is a common side reaction, especially when using strong bases.

    • Cause: The base used for deprotonation of the amine can also act as a Brønsted base, abstracting a proton from the carbon backbone and leading to the elimination of the leaving group.

    • Troubleshooting Steps:

      • Choice of Base: Use a sterically hindered, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting cyclization while minimizing elimination.[1][3] The choice of base can be critical, and screening different bases may be necessary.

      • Substrate Structure: The propensity for elimination is inherent to the substrate structure. If possible, modify the substrate to make elimination less favorable.

      • Leaving Group: While a good leaving group is needed for cyclization, a very good leaving group might also accelerate elimination. In some cases, a less reactive leaving group (e.g., changing from triflate to tosylate or mesylate) might provide a better balance.

4. Formation of Rearrangement Products (e.g., Pyrrolidines)

  • Question: I am isolating a five-membered ring (pyrrolidine) instead of the expected four-membered azetidine. Why is this happening and what can I do?

  • Answer: The formation of a thermodynamically more stable five-membered ring can compete with azetidine formation, particularly in reactions involving cationic intermediates or rearrangements.

    • Cause 1: Baldwin's Rules: In intramolecular cyclizations, the formation of a five-membered ring via a 5-endo-tet cyclization can compete with the 4-exo-tet for azetidine formation. While 4-exo-tet is generally favored, reaction conditions can influence the outcome. For instance, La(OTf)₃ has been shown to catalyze the 5-endo-tet cyclization of trans-3,4-epoxy amines to give 3-hydroxypyrrolidines.[4][5]

    • Cause 2: Rearrangement of Intermediates: In some reactions, an initially formed azetidine or an intermediate can rearrange to a more stable pyrrolidine. For example, bicyclic aziridinium ions can undergo nucleophilic attack to yield either azetidines or pyrrolidines depending on the site of attack.[1]

    • Troubleshooting Steps:

      • Catalyst and Reagent Choice: The choice of catalyst is critical. For intramolecular aminolysis of epoxides, La(OTf)₃ has been shown to selectively promote azetidine formation from cis-3,4-epoxy amines.[4][5] Careful selection of Lewis acids or other catalysts can steer the reaction towards the desired product.

      • Control of Stereochemistry: The stereochemistry of the starting material can dictate the cyclization pathway. For example, cis-3,4-epoxy amines favor azetidine formation, while trans-isomers can lead to pyrrolidines.[4][5]

      • Solvent Effects: The solvent can influence the stability of intermediates and transition states. Screening different solvents may help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing azetidines?

The most common methods for synthesizing azetidines include:

  • Intramolecular Cyclization: This is a widely used method involving the nucleophilic attack of a nitrogen atom on a carbon atom bearing a leaving group in a γ-position (e.g., from γ-amino alcohols or γ-haloamines).[1][5][6]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, which is a photocycloaddition between an imine and an alkene, is a powerful method for constructing the azetidine ring.[7][8][9] Both intermolecular and intramolecular versions are known.[7][8]

  • Ring Contraction/Expansion: Azetidines can be synthesized by the ring contraction of five-membered rings (e.g., pyrrolidinones) or the ring expansion of three-membered rings (e.g., aziridines).[1][6][10]

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group of a β-lactam is a straightforward way to access the corresponding azetidine, although this can sometimes lead to ring opening.[1][6]

2. How do I choose the right N-protecting group for my azetidine synthesis?

The choice of the N-protecting group is crucial and depends on the reaction conditions and the desired final product.

  • Electron-withdrawing groups (e.g., sulfonyl groups like tosyl, nosyl) can increase the acidity of the N-H proton, facilitating deprotonation for cyclization. However, they can be difficult to remove.

  • Carbamates (e.g., Boc, Cbz) are widely used. The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis.[11] These are often compatible with a range of reaction conditions. The tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation for further functionalization and can be removed under mild conditions.[12]

  • Bulky groups (e.g., trityl) can help to prevent intermolecular side reactions.

  • The protecting group should be stable to the reaction conditions used for ring formation and selectively removable in the presence of other functional groups in the molecule.

3. What is the role of catalysts in azetidine synthesis?

Catalysts can play several roles in improving the efficiency and selectivity of azetidine synthesis:

  • Lewis Acids (e.g., La(OTf)₃, Sc(OTf)₃): These can activate electrophiles, such as epoxides, for intramolecular aminolysis, often with high regioselectivity.[4][5]

  • Transition Metals (e.g., Pd, Cu, Rh): Palladium catalysts are used in intramolecular C-H amination reactions to form azetidines.[1][2] Copper catalysts are employed in multicomponent reactions and cycloadditions.[10][13]

  • Organocatalysts: Proline and its derivatives can catalyze the enantioselective synthesis of azetidines.[1]

  • Photocatalysts/Photosensitizers: In aza Paternò-Büchi reactions, photosensitizers are used to generate the excited state of the imine or alkene, enabling the [2+2] cycloaddition under visible or UV light.[7][8][9]

Data Presentation

Table 1: Effect of Reaction Conditions on the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4]

EntryCatalyst (mol%)SolventTime (h)Yield of Azetidine (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)(CH₂Cl)₂2.581>20:1
2La(OTf)₃ (5)Benzene2.57510:1
3La(OTf)₃ (5)MeCN1258>20:1
4Sc(OTf)₃ (5)(CH₂Cl)₂4.562>20:1
5LiOTf (5)(CH₂Cl)₂6N.D.-
6Ni(ClO₄)₂·6H₂O (5)(CH₂Cl)₂613-
7TfOH (5)(CH₂Cl)₂610-
8None(CH₂Cl)₂2.5N.R.-

N.D. = Not Determined, N.R. = No Reaction

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine for Azetidine Synthesis [4]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%) at room temperature.

  • Stir the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford the desired azetidine.

Protocol 2: General Procedure for Intermolecular [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction) [8][9]

  • In a reaction vessel (e.g., a quartz tube), dissolve the oxime or imine substrate (1.0 equiv), the alkene (1.5-3.0 equiv), and a suitable photocatalyst (e.g., an iridium-based triplet sensitizer, 1-5 mol%) in a degassed solvent (e.g., acetone, acetonitrile, or dichloromethane).

  • Irradiate the mixture with a light source (e.g., blue LEDs or a UV lamp, depending on the photosensitizer) at a controlled temperature (often room temperature).

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the azetidine.

Visualizations

G cluster_main Azetidine Ring Formation Troubleshooting start Low Yield of Azetidine q1 Is Polymerization Observed? start->q1 q2 Are Elimination Products Present? q1->q2 No sol1 Use High Dilution Conditions (Slow Addition) q1->sol1 Yes q3 Are Rearrangement Products (e.g., Pyrrolidines) Formed? q2->q3 No sol2 Use Sterically Hindered Base (e.g., DBU, K2CO3) q2->sol2 Yes sol3 Optimize Catalyst and Substrate Stereochemistry (e.g., La(OTf)3 for cis-epoxides) q3->sol3 Yes sol4 Optimize Leaving Group and Base q3->sol4 No end Improved Azetidine Yield sol1->end sol2->end sol3->end sol4->end

A troubleshooting workflow for low yields in azetidine synthesis.

G cluster_pathways Competing Pathways in Azetidine Synthesis cluster_intra Intramolecular cluster_inter Intermolecular start γ-Amino Substrate (with Leaving Group) azetidine Desired Azetidine (4-exo-tet) start->azetidine High Dilution pyrrolidine Pyrrolidine Byproduct (5-endo-tet) start->pyrrolidine Thermodynamic Control (e.g., certain catalysts) polymer Polymer/Oligomer start->polymer High Concentration elimination Elimination Product (e.g., Allylic Amine) start->elimination Strong/Unhindered Base

Key competing reaction pathways in intramolecular azetidine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for N-Methylation of 2-Aminomethylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 2-aminomethylazetidine. The guidance provided is designed to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for the N-methylation of 2-aminomethylazetidine?

A1: The most prevalent methods for the N-methylation of primary amines like 2-aminomethylazetidine are the Eschweiler-Clarke reaction and reductive amination.

  • Eschweiler-Clarke Reaction: This method utilizes excess formic acid and formaldehyde to methylate primary and secondary amines. A key advantage is that it does not produce quaternary ammonium salts, and the reaction stops at the tertiary amine stage.[1] The reaction is typically performed in an aqueous solution near boiling point.[1]

  • Reductive Amination: This process involves the reaction of the amine with formaldehyde to form an imine intermediate, which is then reduced to the corresponding N-methylated amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[2]

Q2: I am observing significant amounts of the di-methylated product, N,N-dimethyl-2-aminomethylazetidine. How can I improve the selectivity for the mono-methylated product?

A2: Over-methylation is a common issue when methylating primary amines. Here are several strategies to enhance mono-methylation selectivity:

  • Stoichiometry Control (Eschweiler-Clarke): While the formation of the tertiary amine is generally more favorable, using less than two equivalents of formaldehyde may result in a mixture of the tertiary amine, the desired secondary amine, and unreacted starting material.[1] Careful control of the stoichiometry of formaldehyde is crucial.

  • Protecting Group Strategy: A highly effective method to ensure mono-methylation is to use a protecting group. The primary amine of 2-aminomethylazetidine can be protected, for example, with a tert-butyloxycarbonyl (Boc) group. The secondary amine of the azetidine ring can then be methylated. Subsequent deprotection of the Boc group will yield the desired N-methyl-2-aminomethylazetidine.

  • Alternative Methylating Agents: Consider using methylating agents that are known to favor mono-methylation under specific catalytic conditions.[3]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to ensure it has gone to completion. Reaction times for Eschweiler-Clarke can be up to 18 hours.[4]

  • Side Reactions: The strained azetidine ring can be susceptible to ring-opening under acidic conditions, which are typical for the Eschweiler-Clarke reaction.[5] If ring-opening is suspected, consider using a milder reductive amination method with a non-acidic reducing agent like sodium triacetoxyborohydride.

  • Work-up and Purification Issues: Amines can be challenging to purify by column chromatography due to their basicity. This can lead to product loss during purification. Using a modified mobile phase (e.g., with a small amount of a volatile amine like triethylamine) or a different stationary phase (e.g., alumina or amine-functionalized silica) can improve recovery.[6][7]

  • Reagent Quality: Ensure that all reagents, especially formaldehyde and the reducing agent, are of good quality and have not degraded.

Q4: I am concerned about the stability of the azetidine ring during the methylation reaction. What conditions should I avoid?

A4: The azetidine ring is a strained four-membered ring that can undergo ring-opening, particularly under acidic conditions.[5]

  • Avoid Strong Acids and High Temperatures: While the Eschweiler-Clarke reaction uses formic acid, prolonged exposure to high temperatures in strongly acidic media can promote the degradation of the azetidine ring.[5]

  • Consider Milder Alternatives: Reductive amination using sodium triacetoxyborohydride is performed under neutral or mildly acidic conditions and at lower temperatures, which can help preserve the integrity of the azetidine ring.[2][8]

  • Protecting Groups: N-Boc protected azetidines generally show good stability under a range of reaction conditions, though they are sensitive to strong acids.[9]

Q5: What is the best way to purify the N-methylated product?

A5: The purification of amines by flash column chromatography can be challenging due to their basic nature, which can lead to tailing and poor separation on silica gel.[7]

  • Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent can significantly improve the chromatography of amines on silica gel.[7]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Basic alumina is particularly well-suited for the purification of basic compounds like amines.[10]

    • Amine-functionalized silica: This stationary phase is designed to minimize the strong interactions between basic analytes and the silica surface, leading to better peak shapes and separation.[7]

  • Aqueous Work-up: A standard aqueous work-up to remove water-soluble impurities is recommended. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous basic solution (e.g., saturated sodium bicarbonate).

Data Presentation

Table 1: Comparison of Common N-Methylation Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde, Formic AcidAqueous solution, near boiling[1]No quaternary salt formation[1], one-potRisk of over-methylation, harsh acidic conditions may cause ring-opening
Reductive Amination Formaldehyde, NaBH(OAc)₃1,2-Dichloroethane (DCE), RT[8]Mild conditions, tolerates acid-sensitive groupsRequires stoichiometric reducing agent, potential for over-methylation
Protecting Group Strategy 1. Boc₂O, Base2. Methylating agent3. Acid (for deprotection)Stepwise synthesisHigh selectivity for mono-methylationMulti-step process increases overall synthesis time

Experimental Protocols

Protocol 1: N,N-Dimethylation of 2-Aminomethylazetidine via Eschweiler-Clarke Reaction (Adapted from general procedures)

This protocol is expected to yield the di-methylated product.

  • To a round-bottom flask containing 2-aminomethylazetidine (1.0 eq), add an excess of 90% aqueous formic acid (e.g., 5-10 eq).

  • Add an excess of 37% aqueous formaldehyde (e.g., 5-10 eq).

  • Heat the reaction mixture to 80-100 °C for 8-18 hours until the cessation of CO₂ evolution.[4]

  • Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., NaOH) to pH > 11.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine or by using basic alumina.

Protocol 2: Selective Mono-N-Methylation of 2-Aminomethylazetidine via a Protecting Group Strategy (Adapted)

Step 2a: Boc-Protection of 2-Aminomethylazetidine

  • Dissolve 2-aminomethylazetidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base such as triethylamine or sodium bicarbonate (1.1 - 1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography to obtain N-Boc-2-aminomethylazetidine.

Step 2b: N-Methylation of the Azetidine Nitrogen

  • Dissolve N-Boc-2-aminomethylazetidine (1.0 eq) in a suitable solvent like THF or DMF.

  • Add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C.

  • Add methyl iodide (MeI) (1.1 eq) and stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water and perform an aqueous work-up.

  • Purify the product by column chromatography to yield N-Boc-N'-methyl-2-aminomethylazetidine.

Step 2c: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane at 0 °C.[11]

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the final product, N-methyl-2-aminomethylazetidine, as the corresponding salt or after neutralization and extraction.

Visualizations

N_Methylation_Workflow cluster_direct Direct Methylation cluster_indirect Protecting Group Strategy start 2-Aminomethylazetidine method_choice Choose Methylation Strategy start->method_choice eschweiler Eschweiler-Clarke (Formaldehyde, Formic Acid) method_choice->eschweiler Di-methylation desired reductive_amination Reductive Amination (Formaldehyde, NaBH(OAc)3) method_choice->reductive_amination Milder conditions preferred boc_protection 1. Boc Protection method_choice->boc_protection High mono-methylation selectivity required end_product N-Methyl- or N,N-Dimethyl- 2-aminomethylazetidine eschweiler->end_product reductive_amination->end_product methylation 2. N-Methylation boc_protection->methylation deprotection 3. Deprotection methylation->deprotection deprotection->end_product

Caption: Workflow for the N-methylation of 2-aminomethylazetidine.

Troubleshooting_Guide start Low Yield or Side Products over_methylation Over-methylation (Di-methylation observed) start->over_methylation Problem ring_opening Ring Opening start->ring_opening Problem low_conversion Low Conversion start->low_conversion Problem purification_loss Loss during Purification start->purification_loss Problem solution_over_methylation Solution: - Use protecting group strategy - Adjust stoichiometry over_methylation->solution_over_methylation solution_ring_opening Solution: - Use milder reductive amination - Lower reaction temperature ring_opening->solution_ring_opening solution_low_conversion Solution: - Increase reaction time/temp - Check reagent quality low_conversion->solution_low_conversion solution_purification_loss Solution: - Use amine-functionalized silica - Add base to eluent purification_loss->solution_purification_loss

Caption: Troubleshooting common issues in N-methylation.

Reaction_Parameters parameters Reaction Parameters - Reagent Stoichiometry - Temperature - Reaction Time - pH (Acidity) outcomes Reaction Outcomes - Yield - Selectivity (Mono- vs. Di-) - Azetidine Ring Integrity parameters->outcomes Influence

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Diastereoselective Synthesis of 1,2-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-disubstituted azetidines. Our goal is to help you overcome common challenges and improve the diastereoselectivity of your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a common challenge in azetidine synthesis. Several factors can influence the stereochemical outcome of your reaction. Here are some troubleshooting steps to consider:

  • Reaction Temperature: Temperature plays a crucial role in controlling kinetic versus thermodynamic product formation.[1] Lowering the reaction temperature often favors the kinetic product and can significantly enhance diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific transformation.

  • Choice of Lewis Acid or Catalyst: In catalyzed reactions, the nature of the Lewis acid or catalyst is critical. For instance, in [2+2] cycloadditions, different Lewis acids can lead to varying levels of facial selectivity.[2] Consider screening a variety of catalysts, including those with bulky ligands that can create a more sterically hindered environment.

  • Protecting Groups: The size and nature of the protecting group on the nitrogen atom can influence the approach of reactants. A bulkier protecting group can shield one face of the molecule, leading to higher diastereoselectivity.

  • Substrate Modifications: The steric and electronic properties of the substituents on your starting materials can have a profound impact on the diastereomeric ratio. If possible, consider modifying the substituents to enhance steric hindrance and favor the formation of one diastereomer.

Question: I am observing significant formation of side products, which is lowering my overall yield. What are the likely causes and solutions?

Answer:

The formation of side products in azetidine synthesis can often be attributed to the strained nature of the four-membered ring and competing reaction pathways.[2] Here are some common side reactions and strategies to mitigate them:

  • Ring-Opening: Azetidines are susceptible to ring-opening under certain conditions, particularly in the presence of strong Lewis acids or nucleophiles.[3] If you suspect ring-opening is occurring, consider using milder reaction conditions, a less acidic catalyst, or protecting groups that stabilize the ring.

  • Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can dimerize or polymerize. This can often be addressed by adjusting the concentration of your reactants. Running the reaction at a lower concentration can disfavor intermolecular reactions.

  • Elimination Reactions: In some cases, elimination reactions can compete with the desired cyclization. This can be influenced by the choice of base and the nature of the leaving group in intramolecular cyclization reactions. Consider using a non-nucleophilic base and a good leaving group to favor the desired S(_N)2 cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2-disubstituted azetidines with high diastereoselectivity?

A1: Several methods have been developed for the diastereoselective synthesis of 1,2-disubstituted azetidines. Some of the most effective approaches include:

  • [2+2] Cycloadditions: The reaction of imines with alkenes or ketenes is a powerful tool for constructing the azetidine ring.[2][4] The diastereoselectivity can often be controlled by using chiral auxiliaries, chiral catalysts, or by taking advantage of the inherent stereochemical preferences of the substrates.

  • Intramolecular Cyclization: The cyclization of γ-amino alcohols or γ-haloamines is another common strategy.[3][5] The stereochemistry of the starting material directly influences the stereochemistry of the product.

  • Reduction of β-Lactams: Diastereomerically pure β-lactams can be reduced to the corresponding azetidines with high fidelity.[3][6] This is an effective method if the desired β-lactam precursor is readily accessible.

  • Functionalization of Existing Azetidine Rings: It is also possible to introduce substituents onto a pre-existing azetidine ring with stereochemical control.[7][8]

Q2: How do chiral auxiliaries work to control diastereoselectivity in azetidine synthesis?

A2: A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a reaction.[9] In the context of azetidine synthesis, a chiral auxiliary can be attached to either the imine or the alkene partner in a [2+2] cycloaddition. The bulky chiral group blocks one face of the molecule, forcing the incoming reactant to approach from the less hindered face. This leads to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched azetidine.[10]

Q3: What role do computational studies play in understanding and predicting diastereoselectivity?

A3: Quantum chemical calculations are increasingly being used to understand the mechanisms of reactions and to predict their stereochemical outcomes.[1] By modeling the transition states of the competing reaction pathways that lead to different diastereomers, researchers can determine which pathway is energetically favored. This information can provide valuable insights into the factors that control diastereoselectivity and can help guide the design of more selective reactions. For example, calculations can help to explain why a particular catalyst or substrate leads to a high diastereomeric ratio.[1]

Quantitative Data

The following tables summarize quantitative data from various studies on the diastereoselective synthesis of 1,2-disubstituted azetidines.

Table 1: Diastereoselective Synthesis of cis-2,3-Disubstituted Azetidines via Hydrozirconation [3][5]

EntryYield (%)Diastereomeric Ratio (cis:trans)
1PhH75>98:2
2i-PrH72>98:2
3PhMe6550:50
4i-PrMe6850:50

Table 2: Nickel-Catalyzed Aryldifluoroalkylation of 2-Azetines [2]

EntryArYield (%)Diastereomeric Ratio (trans:cis)
1BocPh85>20:1
2Boc4-MeO-Ph82>20:1
3CbzPh78>20:1

Experimental Protocols

General Procedure for the Diastereoselective Hydrozirconation and Cyclization to cis-2,3-Disubstituted Azetidines [3][5]

  • To a solution of the chiral allylic amine (1.0 mmol) in anhydrous THF (5 mL) at room temperature is added Schwartz's reagent (1.2 mmol).

  • The reaction mixture is stirred for 2 hours at room temperature.

  • A solution of iodine (1.2 mmol) in THF (2 mL) is then added, and the mixture is stirred for an additional 30 minutes.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.5 mmol) in THF (5 mL) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cis-2,3-disubstituted azetidine.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., lower temperature) start->temp solvent Screen Different Solvents temp->solvent If no improvement end Improved Diastereoselectivity temp->end Success catalyst Modify Catalyst/Lewis Acid (e.g., bulkier ligands) solvent->catalyst If no improvement solvent->end Success protecting_group Change N-Protecting Group (e.g., increase steric bulk) catalyst->protecting_group If no improvement catalyst->end Success substrate Modify Substrate Substituents protecting_group->substrate If no improvement protecting_group->end Success substrate->end Success

Caption: A flowchart for troubleshooting low diastereoselectivity.

Generalized Reaction Pathway for [2+2] Cycloaddition

reaction_pathway reactants Imine + Alkenes/Ketenes intermediate Transition State reactants->intermediate [Catalyst] product 1,2-Disubstituted Azetidine intermediate->product

Caption: A simplified diagram of a [2+2] cycloaddition reaction.

References

Technical Support Center: (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (R)-2-Aminomethyl-1-methylazetidine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure (a secondary amine and a primary amine on a strained azetidine ring), the potential degradation pathways include:

  • Oxidation: Amines are susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[3][4][5] This can lead to the formation of various oxidation products.

  • Reaction with Carbon Dioxide: As an amine, it can react with atmospheric CO2 to form carbamates.[6][7]

  • Hydrolysis: While less common for simple amines, if other reactive functional groups were present or under harsh pH conditions, hydrolysis could be a factor. Studies on similar complex molecules containing an azetidine ring have shown amide bond hydrolysis as a degradation pathway.[8][9]

  • Ring Opening: The azetidine ring is strained and can be susceptible to ring-opening reactions under certain conditions, although it is generally more stable than aziridines.[10]

Q3: What are some signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., from colorless/pale yellow to brown), the formation of precipitates, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the purity and degradation of the compound.

Q4: Which materials or chemicals are incompatible with this compound?

A4: this compound is a basic compound and is expected to be incompatible with:

  • Strong Acids: Will undergo a strong exothermic reaction.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[1]

  • Acid Chlorides and Anhydrides: Will react to form amides.

It is recommended to store it separately from these substances.[1]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound stock solution.

Troubleshooting Steps:

  • Verify Storage: Confirm that the stock solution was stored under the recommended conditions (cool, dark, and tightly sealed).

  • Prepare Fresh Solution: Prepare a fresh stock solution from a new or properly stored solid sample.

  • Analytical Check: Analyze the old and new stock solutions by HPLC to compare purity and identify any degradation products.

  • pH Considerations: If the experimental medium is strongly acidic or basic, consider the stability of the compound under these conditions.

Issue 2: Unexpected Peaks in HPLC Analysis

Possible Cause: Formation of degradation products or impurities.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure the compound was not exposed to incompatible materials, high temperatures, or prolonged light exposure during handling.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation. The resulting chromatogram can help in identifying the unknown peaks in your sample.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to obtain mass information about the unknown peaks, which can aid in their identification.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical and based on general knowledge of similar compounds.

ParameterConditionSpecification (Hypothetical)
Appearance -Colorless to pale yellow liquid
Purity (HPLC) Initial≥ 98.0%
Shelf Life (Projected) 4°C, sealed, dark24 months
Degradation after 6 months 25°C / 60% RH, sealed, dark< 1.0%
Degradation after 6 months 40°C / 75% RH, sealed, dark< 2.0%
Photostability ICH Q1B Option IIStable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector, initially at 210 nm, as the compound lacks a strong chromophore.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution (Rs > 1.5) between the main peak and any impurity/degradation peaks.

  • Forced Degradation: To ensure the method is stability-indicating, perform a forced degradation study as outlined in Protocol 2. The method should be able to separate all degradation products from the parent compound.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

  • Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

Visualizations

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dark, Sealed) start->check_storage prep_fresh Prepare Fresh Stock Solution check_storage->prep_fresh hplc_analysis Analyze Old vs. New Solution by HPLC prep_fresh->hplc_analysis compare_results Compare Purity and Degradation Profiles hplc_analysis->compare_results issue_resolved Issue Resolved compare_results->issue_resolved Profiles Match consider_ph Consider pH of Experimental Medium compare_results->consider_ph Profiles Differ

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow_Forced_Degradation start Start: this compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Data Analysis (Identify Degradants, Determine Pathways) hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Azetidine Synthesis from Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidines from chiral amino alcohols. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or No Product Yield

Question: I am getting a low yield or no desired azetidine product. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in azetidine synthesis is a common issue, often stemming from inefficient activation of the hydroxyl group or suboptimal cyclization conditions. The inherent ring strain of the four-membered azetidine ring makes its formation challenging.[1][2]

Potential Causes and Solutions:

  • Incomplete Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and requires activation.[3] Incomplete conversion to a sulfonate ester (e.g., tosylate, mesylate) or other activated species will halt the subsequent cyclization.

    • Solution: Ensure anhydrous reaction conditions, as water can quench the activating reagents (e.g., TsCl, MsCl). Use a slight excess of the activating agent and a suitable base (e.g., pyridine, triethylamine) to neutralize the generated acid.[3] Monitor the activation step by TLC or NMR to confirm the complete consumption of the starting amino alcohol.

  • Suboptimal Cyclization Conditions: The intramolecular nucleophilic substitution to form the azetidine ring is often the rate-limiting step.

    • Solution: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction.[4] The solvent should be able to dissolve the substrate and facilitate the S(_N)2 reaction. Aprotic polar solvents like DMF or DMSO can be effective. Microwave irradiation has been shown to accelerate this step.[4]

  • Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can significantly influence the nucleophilicity of the amine and the overall reaction efficiency.

    • Solution: Electron-withdrawing protecting groups (e.g., tosyl, nosyl) can decrease the nucleophilicity of the nitrogen, potentially slowing down the cyclization. However, they are often necessary for other reasons, such as directing C-H activation in some synthetic routes.[2] More labile protecting groups like Boc may be suitable, but their stability under the reaction conditions must be considered.[5] The tert-butoxythiocarbonyl (Botc) group has been shown to be effective for α-lithiation while being readily removable under mild conditions.[5]

2. Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer:

The formation of side products is a frequent challenge in azetidine synthesis, primarily due to competing elimination reactions and the formation of more stable, larger rings.

Potential Side Products and Mitigation Strategies:

  • Elimination Products: Instead of intramolecular substitution, the activated hydroxyl group can be eliminated, leading to the formation of an alkene.

    • Solution: Use a non-hindered base to favor substitution over elimination. Lowering the reaction temperature can also help to suppress the elimination pathway.

  • Formation of Larger Rings (e.g., Pyrrolidines): Although less common when starting from 1,3-amino alcohols, intermolecular reactions can lead to dimers or larger ring systems, especially at high concentrations.

    • Solution: Run the cyclization reaction under high dilution conditions to favor the intramolecular pathway.

  • Aziridine Formation: In some cases, particularly with β-amino alcohols, the formation of a three-membered aziridine ring can compete with or precede the formation of the desired four-membered ring.[6]

    • Solution: Careful selection of the starting material and reaction conditions is crucial. For the synthesis of azetidines, γ-amino alcohols are the appropriate starting materials.

3. Loss of Stereochemistry

Question: My chiral amino alcohol is leading to a racemic or diastereomeric mixture of the azetidine product. How can I preserve the stereochemistry?

Answer:

Maintaining stereochemical integrity is crucial when synthesizing chiral azetidines. Epimerization can occur at stereocenters adjacent to activating groups or under harsh reaction conditions.

Causes and Prevention of Stereochemical Loss:

  • Epimerization during Hydroxyl Group Activation: The conditions used for activating the hydroxyl group can sometimes lead to epimerization at the adjacent carbon center, especially if it is activated (e.g., allylic or benzylic).

    • Solution: Use mild activation conditions. The Mitsunobu reaction, for example, proceeds with a clean inversion of stereochemistry at the alcohol-bearing carbon and can be a good option for controlling stereochemistry.[7] However, the Mitsunobu reaction itself has potential pitfalls, such as the formation of byproducts that are difficult to remove.[8][9]

  • Racemization during Cyclization: A strong base or high temperatures during the cyclization step can potentially lead to epimerization.

    • Solution: Optimize the reaction conditions by using the mildest possible base and the lowest effective temperature that still allows for efficient cyclization.

4. Purification Challenges

Question: I am having difficulty purifying my azetidine product. What are the recommended purification techniques?

Answer:

Azetidines, particularly those with free N-H groups, can be polar and sometimes water-soluble, making their purification by traditional silica gel chromatography challenging.[10][11]

Purification Strategies:

  • Column Chromatography:

    • Normal Phase: For less polar N-protected azetidines, standard silica gel chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[12]

    • Reversed Phase: For highly polar or water-soluble azetidines, reversed-phase chromatography (e.g., with a C18 column) may be more suitable.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for very polar compounds that are not retained in reversed-phase chromatography.[13]

  • Crystallization: If the azetidine product is a solid, crystallization can be an effective method for purification.

  • Acid-Base Extraction: For azetidines with a basic nitrogen atom, an acid-base extraction can be used to separate them from non-basic impurities.

Data Presentation

Table 1: Comparison of Hydroxyl Group Activation Methods

Activation MethodReagentsTypical ConditionsAdvantagesDisadvantagesYield Range (%)
Tosylation p-Toluenesulfonyl chloride (TsCl), PyridineCH₂Cl₂, 0 °C to RTForms a stable, good leaving group.Can be slow; pyridine can be difficult to remove.70-95
Mesylation Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N)CH₂Cl₂, 0 °CFaster than tosylation; triethylamine is easier to remove.Mesylates are less stable than tosylates.75-98
Mitsunobu Reaction Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)THF, 0 °C to RTProceeds with inversion of stereochemistry; mild conditions.[7]Formation of PPh₃=O and hydrazine byproducts can complicate purification.[7][9]60-90

Table 2: Influence of N-Protecting Group on Cyclization Efficiency

N-Protecting GroupTypical Cyclization ConditionsRelative ReactivityDeprotection Conditions
Tosyl (Ts) Strong base (e.g., NaH, K₂CO₃) in DMF or DMSOModerate (electron-withdrawing)Harsher methods (e.g., Na/NH₃, HBr/phenol)
Boc (tert-Butoxycarbonyl) Base (e.g., NaH) in THFHigh (less electron-withdrawing)Acidic conditions (e.g., TFA, HCl)[5]
Benzyl (Bn) Base (e.g., K₂CO₃) in MeCNHighHydrogenolysis (e.g., H₂, Pd/C)
Botc (tert-Butoxythiocarbonyl) Base (e.g., NaH) in THFHighMild acid (e.g., TFA) or thermolysis[5]

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Tosylation and Cyclization

  • N-Protection of the Chiral Amino Alcohol: To a solution of the chiral amino alcohol in an appropriate solvent (e.g., CH₂Cl₂), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the N-protected amino alcohol.

  • Tosylation of the N-Protected Amino Alcohol: Dissolve the N-protected amino alcohol in anhydrous pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0 °C for several hours or until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the tosylated compound by column chromatography.

  • Intramolecular Cyclization: To a solution of the tosylated N-protected amino alcohol in an anhydrous aprotic polar solvent (e.g., DMF), add a strong base (e.g., sodium hydride, NaH) at 0 °C. Allow the reaction to warm to room temperature or heat as necessary to drive the cyclization to completion (monitored by TLC). Carefully quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and extract the azetidine product. Purify by column chromatography or other suitable methods.

  • Deprotection (if necessary): Remove the N-protecting group under appropriate conditions to yield the final azetidine.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start Chiral Amino Alcohol step1 N-Protection start->step1 step2 Hydroxyl Group Activation (e.g., Tosylation) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 N-Deprotection step3->step4 end Chiral Azetidine step4->end

Caption: General experimental workflow for the synthesis of chiral azetidines from amino alcohols.

troubleshooting_guide start Low or No Azetidine Yield? check_activation Is Hydroxyl Activation Complete? start->check_activation Yes incomplete_activation Incomplete Activation check_activation->incomplete_activation No check_cyclization Are Cyclization Conditions Optimal? check_activation->check_cyclization Yes solution_activation Solutions: - Use anhydrous conditions - Use excess activating agent - Monitor by TLC/NMR incomplete_activation->solution_activation solution_activation->start Re-evaluate poor_cyclization Suboptimal Cyclization check_cyclization->poor_cyclization No check_side_products Are Side Products Observed? check_cyclization->check_side_products Yes solution_cyclization Solutions: - Use a strong, non-nucleophilic base - Use a polar aprotic solvent - Employ high dilution poor_cyclization->solution_cyclization solution_cyclization->start Re-evaluate side_products Side Product Formation check_side_products->side_products Yes success Yield Improved check_side_products->success No solution_side_products Solutions: - Use non-hindered base - Lower reaction temperature - Confirm starting material structure side_products->solution_side_products solution_side_products->start Re-evaluate

Caption: Troubleshooting decision tree for low-yield azetidine synthesis.

References

Minimizing byproducts in the enantioselective synthesis of azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of azetidines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproducts in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of azetidines?

A1: Several successful strategies exist, broadly categorized as:

  • Intramolecular Cyclization of Chiral Precursors: This is a widely used method, often starting from chiral amino alcohols. The hydroxyl group is activated (e.g., as a mesylate, tosylate, or halide), followed by base-promoted intramolecular nucleophilic substitution to form the azetidine ring.[1]

  • [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. However, challenges such as low reactivity of acyclic imines and competing side reactions can be encountered.[2][3]

  • Catalytic Enantioselective Reactions:

    • Metal-Catalyzed Reactions: Copper, palladium, and lanthanide complexes are frequently used to catalyze various transformations, including intramolecular C-H amination and ring-opening of epoxides, to afford chiral azetidines.[4][5][6]

    • Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze the enantioselective formation of azetidines, for example, through [2+2] annulation reactions.[7][8]

  • Ring Expansion of Aziridines: Biocatalytic or metal-catalyzed one-carbon ring expansion of readily available chiral aziridines provides an alternative route to azetidines.[9][10]

Q2: What are the typical byproducts in enantioselective azetidine synthesis, and how can they be minimized?

A2: Byproduct formation is a common issue. Key byproducts and mitigation strategies include:

  • Elimination Products: In base-mediated cyclizations of haloamines, β-elimination can compete with the desired SN2 reaction, leading to unsaturated open-chain amines. Optimizing the base, solvent, and temperature is crucial. For instance, using a weaker base or non-polar solvent can sometimes favor cyclization over elimination.[7]

  • Ring-Opened Products: Due to the inherent ring strain of azetidines, they can be susceptible to nucleophilic ring-opening, especially under acidic or strongly nucleophilic conditions. Careful control of pH and the choice of non-nucleophilic reagents during workup and purification are important.

  • Formation of Isomeric Heterocycles: In reactions involving intramolecular cyclization, the formation of more thermodynamically stable five-membered rings (pyrrolidines) can occur. The choice of catalyst and reaction conditions can be tuned to favor the kinetically preferred 4-exo-tet cyclization for azetidine formation. For example, La(OTf)3 has been shown to selectively catalyze the formation of azetidines from cis-3,4-epoxy amines, while the corresponding trans-isomers can lead to pyrrolidines.[5][11]

  • Side Reactions of Starting Materials: In copper-catalyzed boryl allylation of azetines, side reactions such as the direct functionalization of the allyl electrophile can occur. The use of allyl phosphates as electrophiles has been shown to minimize these side reactions.[12]

Q3: How can I improve the enantioselectivity of my reaction?

A3: Low enantioselectivity can stem from several factors. Consider the following:

  • Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is paramount. A thorough screening of different catalysts and ligands is often necessary. For instance, in copper-catalyzed reactions, the choice of chiral bisphosphine ligand can dramatically impact enantioselectivity.[12]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states. A screen of different solvents is recommended.

  • Additives: In some cases, additives can improve enantioselectivity. For example, in Pd-catalyzed asymmetric allylation, additives like NaBArF have been shown to be beneficial.[8]

  • Substrate Control: The steric and electronic properties of the substrate can influence stereochemical outcomes. Minor modifications to the substrate structure may lead to improved enantioselectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Azetidine
Potential Cause Troubleshooting Steps
Competing Elimination Reaction - Screen different bases (e.g., organic vs. inorganic, stronger vs. weaker).[7] - Vary the solvent polarity. Non-polar solvents may suppress elimination.[7] - Optimize the reaction temperature; sometimes lower temperatures favor cyclization.
Formation of Pyrrolidine Byproduct - Confirm the stereochemistry of your starting material if applicable (e.g., cis/trans isomers of epoxides can lead to different ring sizes).[5] - Screen different Lewis acid catalysts; some may exhibit higher selectivity for azetidine formation.[5]
Decomposition of Starting Material or Product - Ensure anhydrous and inert reaction conditions if reagents are sensitive to air or moisture. - Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged reaction times that could lead to degradation. - Use milder workup and purification conditions (e.g., avoid strong acids or bases).
Inefficient Ring Closure - Ensure the leaving group in intramolecular cyclizations is sufficiently reactive (e.g., triflate > tosylate > mesylate > halides). - Increase the reaction temperature or use microwave irradiation to promote cyclization, but be mindful of potential side reactions.[7]
Catalyst Deactivation - Use high-purity reagents and solvents. - Ensure the catalyst loading is optimal; too low a concentration may result in incomplete conversion.
Issue 2: Low Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand - Screen a library of chiral catalysts or ligands with different steric and electronic properties.[12] - Ensure the catalyst/ligand is of high enantiomeric purity.
Incorrect Reaction Temperature - Perform the reaction at a lower temperature. This often increases the difference in activation energies between the two enantiomeric pathways.
Solvent Interference - Test a range of solvents with varying polarities and coordinating abilities. Highly coordinating solvents can sometimes interfere with the catalyst-substrate interaction.[13]
Background Uncatalyzed Reaction - Run a control reaction without the chiral catalyst to determine the extent of the non-enantioselective background reaction. If significant, lowering the temperature or catalyst loading might be necessary.
Racemization of Product or Intermediate - Check the stability of the product under the reaction and workup conditions. Racemization can occur in the presence of acid, base, or upon heating. - In reactions involving chiral intermediates, such as α-chlorinated aldehydes in some organocatalytic routes, epimerization can occur. Optimizing the reaction sequence to use configurationally stable intermediates can prevent this.[7]

Quantitative Data Summary

Table 1: Comparison of Selected Enantioselective Azetidine Synthesis Methods

MethodCatalyst/ReagentSubstrate ScopeYield (%)ee (%)Key ByproductsReference
Organocatalytic α-chlorination/cyclizationChiral amineAldehydes22-3284-92Elimination product[7]
Copper-Catalyzed Boryl AllylationCuBr / (S,S)-Ph-BPEAzetines75-9995->99Boryl azetidine, Allylboronate[12]
La(OTf)₃-Catalyzed AminolysisLa(OTf)₃cis-3,4-Epoxy amines39-93N/A (diastereoselective)Pyrrolidine, Tetrahydroquinoline[5][11]
Organocatalytic [2+2] AnnulationPyrrolidine derivativeAldehydes, AldiminesGood (not specified)High (not specified)Not specified[8]
Pd-Catalyzed Asymmetric AllylationPd catalyst / Chiral ligandAzalactonesGood (not specified)High (not specified)Not specified[8]

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of C2-Functionalized Azetidines

This protocol is based on the enantioselective α-chlorination of aldehydes followed by a multi-step sequence to the azetidine.[7]

Step 1: Enantioselective α-Chlorination and Reduction

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF), add the chiral amine organocatalyst (e.g., a proline derivative, 0.1 equiv).

  • Cool the mixture to 0 °C and add the chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv).

  • Stir the reaction at 0 °C and monitor by TLC until the aldehyde is consumed.

  • Add a reducing agent (e.g., NaBH₄, 1.5 equiv) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting β-chloro alcohol by flash column chromatography.

Step 2: Conversion to γ-Chloro Amine

  • Dissolve the β-chloro alcohol (1.0 equiv) in CH₂Cl₂ and cool to 0 °C.

  • Add a base (e.g., 2,6-lutidine, 1.5 equiv) followed by triflic anhydride (1.2 equiv) dropwise.

  • After stirring for 30 minutes, add the desired primary amine (e.g., benzylamine, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude γ-chloro amine.

Step 3: Azetidine Ring Formation

  • Dissolve the crude γ-chloro amine in a 1:1 mixture of THF and water.

  • Add a strong base (e.g., KOH, 6.5 equiv).

  • Heat the mixture in a sealed microwave vial at 170 °C for 1 hour.[7]

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired azetidine.

Protocol 2: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This protocol is adapted from a highly enantioselective difunctionalization of azetines.[12]

  • To an oven-dried vial under an inert atmosphere (e.g., argon), add CuBr (10 mol %), the chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 12 mol %), and B₂pin₂ (1.5 equiv).

  • Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature.

  • Add the azetine substrate (1.0 equiv) followed by the allyl phosphate (1.5 equiv).

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 2,3-disubstituted azetidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Byproduct_Formation_in_Azetidine_Synthesis cluster_organocatalysis Organocatalytic Route from γ-Chloro Amine gamma_chloro_amine γ-Chloro Amine azetidine_product Desired Azetidine gamma_chloro_amine->azetidine_product Intramolecular SN2 (4-exo-tet) elimination_byproduct Elimination Byproduct gamma_chloro_amine->elimination_byproduct β-Elimination

Fig 1. Competing pathways in base-mediated azetidine synthesis.

Copper_Catalyzed_Byproduct_Formation cluster_copper_catalysis Copper-Catalyzed Boryl Allylation of Azetines Azetine Azetine Desired_Product 2,3-Disubstituted Azetidine Azetine->Desired_Product Side_Product_1 Boryl Azetidine Azetine->Side_Product_1 Side Reaction B2pin2 B₂pin₂ B2pin2->Desired_Product Allyl_Phosphate Allyl Phosphate Allyl_Phosphate->Desired_Product Side_Product_2 Allylboronate Allyl_Phosphate->Side_Product_2 Side Reaction Cu_Catalyst Cu-Catalyst Cu_Catalyst->Desired_Product Desired Pathway

Fig 2. Desired vs. side reactions in Cu-catalyzed azetidine synthesis.

Experimental_Workflow_Organocatalysis Start Aldehyde Step1 1. Organocatalytic α-chlorination 2. Reduction Start->Step1 Intermediate1 β-Chloro Alcohol Step1->Intermediate1 Step2 1. Triflation 2. Amination Intermediate1->Step2 Intermediate2 γ-Chloro Amine Step2->Intermediate2 Step3 Base-mediated cyclization Intermediate2->Step3 End Azetidine Product Step3->End

Fig 3. Workflow for organocatalytic synthesis of azetidines.

References

Optimizing catalyst loading for reactions involving (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific catalytic applications of (R)-2-Aminomethyl-1-methylazetidine is limited. This guide provides a comprehensive framework for optimizing catalyst loading and troubleshooting reactions involving the broader class of chiral 1,2-diamine ligands, to which this compound belongs. The principles, protocols, and troubleshooting steps outlined here are based on established practices in asymmetric catalysis and are intended to serve as a starting point for your research and development.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by systems using chiral 1,2-diamine ligands?

A1: Chiral 1,2-diamines are versatile ligands, most commonly employed in metal-catalyzed asymmetric reactions. When complexed with transition metals like Ruthenium, Rhodium, Iridium, Copper, or Nickel, they can effectively catalyze a wide range of transformations, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Reduction of ketones, imines, and other prochiral substrates to chiral alcohols and amines.[1]

  • Asymmetric C-C Bond Forming Reactions: Including Henry (nitroaldol) reactions, Michael additions, and allylic alkylations.[2][3]

  • Asymmetric Diamination of Alkenes: The introduction of two nitrogen functionalities across a double bond.[4][5]

  • Ring-opening of meso-epoxides or aziridines: Leading to the formation of enantioenriched amino alcohols or 1,2-diamines.[4]

The strained azetidine ring in this compound may offer unique steric and electronic properties, potentially influencing selectivity in these reactions.

Q2: How do I select the appropriate metal precursor for my chiral diamine ligand?

A2: The choice of metal precursor is critical and reaction-dependent. For instance:

  • Ru(II), Rh(III), and Ir(III) complexes, often with arene ligands (e.g., [RuCl₂(p-cymene)]₂ or [Cp*IrCl₂]₂), are standard for asymmetric transfer hydrogenation of ketones.[1]

  • Cu(I) or Cu(II) salts like Cu(OAc)₂ or Cu(OTf)₂ are commonly used for asymmetric Henry reactions and conjugate additions.[3]

  • Palladium(0) complexes are typical for asymmetric allylic amination reactions.

It is recommended to screen a variety of commercially available metal precursors for your specific transformation to identify the most active and selective combination.

Q3: What are the most critical parameters to investigate when optimizing catalyst loading?

A3: The primary goal is to find the lowest possible catalyst loading that maintains high yield, conversion, and enantioselectivity (ee) in a reasonable timeframe. Key parameters to screen include:

  • Catalyst Loading (mol%): Start with a higher loading (e.g., 1-5 mol%) to ensure the reaction proceeds and then systematically decrease it (e.g., to 0.5 mol%, 0.1 mol%, or lower) once optimal conditions are found.[6]

  • Ligand-to-Metal Ratio: This ratio is crucial for forming the active catalytic species. A 1:1 or 1.1:1 ligand-to-metal ratio is a common starting point, but ratios from 0.8:1 to 2:1 should be explored, as excess ligand can sometimes be beneficial or detrimental.

  • Reaction Temperature: Lowering the temperature often increases enantioselectivity, but at the cost of reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact both catalyst activity and selectivity.

Q4: How does solvent choice affect reactions catalyzed by chiral diamine-metal complexes?

A4: Solvents can influence the solubility of the catalyst and substrates, the stability of the active catalytic species, and the transition state energies of the enantioselective step. Protic solvents (e.g., alcohols) can participate in the catalytic cycle (as in transfer hydrogenation), while aprotic solvents of varying polarity (e.g., THF, Toluene, CH₂Cl₂) should be screened. In some cases, aqueous or biphasic systems can be highly effective.[7]

Troubleshooting Guide

Problem: Low or No Reactivity/Conversion

Potential CauseSuggested Solution(s)
Inactive Catalyst Species • Ensure the use of anhydrous, degassed solvents and an inert atmosphere (N₂ or Ar) to prevent catalyst decomposition. • Vary the ligand-to-metal ratio; an incorrect ratio may not form the active catalyst. • Screen different metal precursors or metal oxidation states.
Catalyst Poisoning • Purify substrates and reagents to remove potential inhibitors (e.g., trace water, coordinating impurities like sulfur or phosphines). • Add a non-coordinating base (e.g., proton sponge) if acidic byproducts are forming and inhibiting the catalyst.
Insufficient Catalyst Loading • As a baseline, increase the catalyst loading to 2-5 mol% to confirm if the reaction can proceed. If successful, re-optimize by decreasing the loading.
Poor Reaction Conditions • Increase the reaction temperature to improve the rate. • Screen a range of solvents to improve the solubility and stability of the catalytic complex.

Problem: High Conversion but Low Enantioselectivity (ee)

Potential CauseSuggested Solution(s)
High Reaction Temperature • Lower the reaction temperature. Enantioselectivity is often highly temperature-dependent. Run the reaction at 0 °C, -20 °C, or even lower.
Uncatalyzed Background Reaction • Run a control reaction without the chiral ligand or without the metal complex to quantify the rate of the non-asymmetric background reaction. If significant, lowering the temperature is the most effective solution.
Incorrect Ligand-to-Metal Ratio • Screen ligand-to-metal ratios systematically (e.g., 1:1.2, 1:1, 1.2:1). An excess of either component can sometimes lead to the formation of less selective catalytic species.[6]
Solvent Effects • The solvent can have a profound impact on the chiral environment. Screen a diverse range of solvents, from non-polar (Toluene) to polar aprotic (THF, CH₂Cl₂) and protic (EtOH, IPA).
Substrate Mismatch • The chiral ligand may not be well-suited for the specific substrate. If possible, consider minor modifications to the substrate that do not affect the final product's core structure.

Data Presentation: Catalyst Loading Optimization

For systematic optimization, record your experimental data in a structured table. Below is a template and a hypothetical example for the asymmetric transfer hydrogenation of acetophenone.

Table 1: Template for Catalyst Loading Optimization Data

EntryCatalyst Loading (mol%)Ligand/Metal RatioTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)
1
2
3
4

Table 2: Example Data - Asymmetric Transfer Hydrogenation of Acetophenone Reaction Conditions: Acetophenone (1 mmol), [CpIrCl₂]₂ as metal precursor, this compound as ligand, 5:2 HCOOH:NEt₃ in CH₂Cl₂.*

EntryCatalyst Loading (mol% Ir)Ligand/Ir RatioTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)
12.01.1 : 12512>999585
21.01.1 : 12512>999686
30.51.1 : 12518989486
40.1 1.1 : 1 25 24 95 91 87
50.11.1 : 1048807594
60.51.1 : 1024>999795

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in Asymmetric Transfer Hydrogenation (ATH)

Materials:

  • Metal Precursor (e.g., [RuCl₂(p-cymene)]₂ or [Cp*IrCl₂]₂)

  • Chiral Diamine Ligand (this compound)

  • Prochiral Ketone Substrate

  • Anhydrous, Degassed Solvent (e.g., CH₂Cl₂, IPA)

  • Hydrogen Source (e.g., Formic acid/Triethylamine azeotrope, Isopropanol)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Stock Solution Preparation: To ensure accuracy at low loadings, prepare stock solutions of the metal precursor and the chiral ligand in the chosen anhydrous solvent.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the metal precursor solution to the chiral ligand solution in the desired ratio (e.g., 1:1.1 metal:ligand). Stir at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: To a vial containing a stir bar, add the ketone substrate.

  • Initiation: Add the bulk of the reaction solvent, followed by the hydrogen source (e.g., HCOOH:NEt₃). Finally, add the required volume of the pre-formed catalyst stock solution to achieve the target catalyst loading (e.g., 1.0 mol%).

  • Reaction Monitoring: Seal the vial and stir the reaction at the desired temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Workup and Analysis: Once the reaction is complete, quench the reaction (e.g., with water or a saturated NH₄Cl solution). Extract the product with an organic solvent, dry, and concentrate. Determine the conversion by ¹H NMR or GC, and the enantiomeric excess (ee) by chiral HPLC or GC.

  • Optimization: Repeat the procedure, systematically varying the catalyst loading, temperature, and other parameters as outlined in the troubleshooting guide.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_decision Decision A Prepare Stock Solutions (Metal Precursor, Ligand) B Pre-form Catalyst (Mix Ligand & Metal) A->B C Set up Reaction (Substrate, Solvent, H-Source) B->C D Add Catalyst Stock (e.g., 1.0 mol%) C->D E Run Reaction & Monitor (TLC, GC) D->E F Workup & Analysis (Conversion, Yield, ee%) E->F G Results Optimal? F->G H Decrease Catalyst Loading (e.g., to 0.5 mol%) G->H Yes I Troubleshoot (Temp, Solvent, Ratio) G->I No H->D H->G I->D J Final Protocol

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic cluster_ee Low Enantioselectivity cluster_yield Low Yield / Conversion Start Initial Experiment Problem Problem Identified Start->Problem Ee1 Lower Temperature Problem->Ee1 Low ee Y1 Increase Catalyst Loading Problem->Y1 Low Yield Ee2 Screen Solvents Ee1->Ee2 Ee3 Vary Ligand/Metal Ratio Ee2->Ee3 Ee4 Check Background Reaction Ee3->Ee4 Success Problem Solved Ee4->Success Y2 Increase Temperature Y1->Y2 Y3 Check Reagent Purity Y2->Y3 Y4 Extend Reaction Time Y3->Y4 Y4->Success

Caption: Decision tree for troubleshooting common catalysis issues.

References

Strategies to improve the yield of chiral azetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral azetidines. Our aim is to help you improve yields, enhance stereoselectivity, and streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments.

Issue 1: Low Yield in [2+2] Cycloaddition Reactions (Aza Paternò-Büchi Reaction)

  • Question: I am attempting a photochemical [2+2] cycloaddition to synthesize an azetidine, but the yield is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in aza Paternò-Büchi reactions are a common challenge, often due to the rapid relaxation of the excited state of the imine through isomerization[1][2]. Here are several strategies to troubleshoot this issue:

    • Substrate Activation: The electronic properties of both the imine and the alkene are crucial. Using an activated oxime, such as a glyoxylate oxime, can lower the transition state energy for the cycloaddition due to more favorable orbital overlap[1]. For the alkene component, electron-rich alkenes often give better yields[3].

    • Photosensitizer: The choice of photosensitizer is critical for efficient triplet energy transfer. For some systems, a triplet sensitizer like acetone can be effective[3]. In other cases, an iridium(III) photocatalyst has been shown to be effective in activating 2-isoxazoline-3-carboxylates for this reaction[4].

    • Reaction Concentration and Stoichiometry: A Design of Experiments (DoE) approach can be beneficial for optimization. Key parameters to investigate are the reaction concentration and the loading of the alkene. A large excess of the alkene component may be necessary to prevent side reactions like Norrish type I cleavage[3].

    • Solvent Effects: The choice of solvent can influence the reaction outcome. While many reactions are run in common solvents like acetonitrile, in some cases, switching to a more polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) has been shown to be beneficial[1].

    • Competing Reactions: Be aware of potential side reactions. For instance, irradiation of 2-isoxazolines can sometimes lead to cycloaddition with the solvent (e.g., benzene) if it is aromatic, though yields are typically low[3].

Issue 2: Poor Diastereoselectivity in Intramolecular Cyclization

  • Question: My intramolecular cyclization to form a chiral azetidine is resulting in a low diastereomeric ratio (dr). How can I improve the stereocontrol?

  • Answer: Achieving high diastereoselectivity in intramolecular cyclizations is dependent on controlling the conformation of the transition state. Here are some factors to consider:

    • Nature of the Leaving Group: The choice of leaving group on the carbon undergoing nucleophilic attack by the nitrogen is critical. Mesylates and tosylates are commonly used. The stereochemistry of the substrate will dictate the stereochemistry of the product in an S(_N)2-type cyclization.

    • Base and Solvent System: The base and solvent can significantly influence the transition state geometry. For base-induced cyclizations, screening different bases (e.g., K(_2)CO(_3), DBU) and solvents is recommended. For instance, in the thermal isomerization of aziridines to azetidines, refluxing in DMSO at 70 °C was found to be effective[5].

    • Chiral Auxiliaries: Employing a chiral auxiliary can provide excellent stereocontrol. For example, chiral tert-butanesulfinamide has been successfully used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines[5].

    • Catalyst Control: In metal-catalyzed cyclizations, the ligand on the metal center plays a crucial role in determining the stereochemical outcome. For palladium-catalyzed intramolecular C-H amination, the choice of ligand and additives is key to achieving high selectivity[4].

Issue 3: Catalyst Poisoning and Low Reactivity in Catalytic Reactions

  • Question: I am using a chiral phosphoric acid catalyst for an azetidine desymmetrization, but the reaction is very slow and gives a low yield. Could catalyst poisoning be an issue?

  • Answer: Yes, catalyst poisoning is a significant concern in chiral phosphoric acid-catalyzed reactions, especially when basic nitrogen-containing substrates like azetidines are involved.

    • Understanding the Mechanism: DFT calculations have shown that in the desymmetrization of meso-acyl-azetidines, the reaction proceeds through a bifunctional activation of the azetidine nitrogen and the nucleophile. However, significant catalyst poisoning can occur, which explains the low reactivity observed in some systems[6].

    • Substrate and Nucleophile Choice: The electronic properties of your substrates are critical. For instance, in one reported system, electron-poor benzamides were unreactive, while electron-rich benzothiazoles were necessary for reactivity[6].

    • Catalyst Structure: The structure of the chiral phosphoric acid catalyst itself is a key determinant of both reactivity and selectivity. Catalysts with bulky aryl groups (e.g., 2,6-iPr-4-R-C(_6)H(_2)) have been shown to provide high selectivity in certain azetidine desymmetrizations[6].

    • Optimizing Reaction Conditions: While catalyst poisoning is an inherent issue with certain substrate classes, optimizing other reaction parameters such as temperature and concentration may help to mitigate the problem to some extent.

Issue 4: Difficulty in Purification of Chiral Azetidines

  • Question: I am struggling to purify my chiral azetidine product from the reaction mixture. What are some common purification challenges and how can I overcome them?

  • Answer: The purification of chiral azetidines can be challenging due to their physical and chemical properties.

    • Volatility: Low molecular weight azetidines can be volatile, leading to product loss during concentration under reduced pressure[7]. To minimize this, use lower temperatures during solvent removal or consider alternative purification techniques that do not require extensive solvent evaporation. Performing workup and column chromatography with exclusively a volatile solvent like diethyl ether can help minimize product loss[7].

    • Solubility: The hydrochloride salts of azetidines can sometimes be soluble in the reaction solvent (e.g., DMF), making purification by simple filtration difficult[7]. In such cases, switching to a solvent that is less likely to solubilize the salt can be beneficial[7].

    • Stability: Some azetidine products can be unstable on the benchtop or in certain solvents. For example, decomposition has been noted in chloroform-d for some derivatives[7]. It is advisable to store purified azetidines in a stable solvent and at low temperatures.

    • Separation of Diastereomers: While separation of diastereomeric precursors can sometimes be challenging, the resulting diastereomeric azetidine products often have larger differences in retention times on silica gel, frequently allowing for their separation by normal-phase chromatography[7].

    • Specialized Techniques: For separating enantiomers, chiral chromatography techniques such as HPLC or SFC are often necessary[8].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on chiral azetidine synthesis, providing a comparative overview of different methodologies.

Table 1: Gold-Catalyzed Oxidative Cyclization for Chiral Azetidin-3-one Synthesis [8]

EntrySubstrateOxidantCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1N-propargylsulfinamide (R-t-Bu)m-CPBABrettPhosAuNTf(_2)DCERT-82>98
2Phenyl-substituted N-propargylsulfinamidem-CPBABrettPhosAuNTf(_2)DCERT-85>98
3Naphthyl-substituted N-propargylsulfinamidem-CPBABrettPhosAuNTf(_2)DCERT-81>98
4Furan-containing N-propargylsulfonamidem-CPBABrettPhosAuNTf(_2)DCERT-0-
Conjugated imine was isolated in 77% yield instead.

Table 2: La(OTf)(_3)-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [9][10]

EntrySubstrateCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
1N-benzyl-cis-3,4-epoxy amine5DCEReflux2.581
2N-benzyl-cis-3,4-epoxy amine5BenzeneReflux2.575
3N-benzyl-cis-3,4-epoxy amine5MeCNReflux2.565
4N-benzyl-cis-3,4-epoxy amine5THFReflux2.555
5N-butyl-cis-3,4-epoxy amine5DCEReflux-90
6N-allyl-cis-3,4-epoxy amine5DCEReflux-68
*Some starting material remained.

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Oxidative Cyclization [8]

  • To a solution of the N-propargylsulfinamide in DCE (0.05 M), add m-CPBA (1.2 equiv) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • To the crude sulfonamide solution, add N-oxide (1.2 equiv) and BrettPhosAuNTf(_2) (5 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with 1 N HCl.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry with MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Intramolecular Aminolysis of cis-3,4-Epoxy Amines [9][10]

  • To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)(_3) (5 mol%) at room temperature.

  • Stir the mixture under reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO(_3).

  • Extract the mixture with CH(_2)Cl(_2) (3x).

  • Combine the organic layers, dry over Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the corresponding azetidine.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Gold_Catalyzed_Cyclization cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization N-propargylsulfinamide N-propargylsulfinamide Sulfonamide Sulfonamide N-propargylsulfinamide->Sulfonamide Oxidation m-CPBA m-CPBA Azetidin-3-one Azetidin-3-one Sulfonamide->Azetidin-3-one Gold-catalyzed cyclization N-oxide N-oxide BrettPhosAuNTf2 BrettPhosAuNTf2

Caption: Workflow for Gold-Catalyzed Azetidin-3-one Synthesis.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Low_Yield Low Yield in Chiral Azetidine Synthesis Problem_Identification Identify Potential Causes Low_Yield->Problem_Identification Side_Reactions Competing Side Reactions (e.g., Ring Opening) Problem_Identification->Side_Reactions Poor_Stereocontrol Poor Stereocontrol Problem_Identification->Poor_Stereocontrol Catalyst_Issues Catalyst Inactivity/ Poisoning Problem_Identification->Catalyst_Issues Purification_Loss Product Loss During Purification Problem_Identification->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Conc., Solvent) Side_Reactions->Optimize_Conditions Modify_Substrates Modify Substrates/ Reagents Poor_Stereocontrol->Modify_Substrates Change_Catalyst Change Catalyst/ Ligand Poor_Stereocontrol->Change_Catalyst Catalyst_Issues->Change_Catalyst Improve_Purification Improve Purification Technique Purification_Loss->Improve_Purification

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For molecules such as (R)-2-Aminomethyl-1-methylazetidine, a key chiral building block, ensuring high enantiopurity is paramount for therapeutic efficacy and safety. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of this and structurally similar chiral amines. Detailed experimental protocols, performance data from related compounds, and visual workflows are presented to aid in method selection and implementation.

General Workflow for Enantiomeric Excess Determination

The fundamental process for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis. The choice of analytical method will dictate the specific procedures within this workflow.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation/Detection cluster_data Data Processing Racemic Racemic or Enantioenriched Sample of 2-Aminomethyl- 1-methylazetidine Derivatization Derivatization (Optional, Method Dependent) Racemic->Derivatization e.g., with TFAA for GC Analysis Chiral Separation/ Discrimination Derivatization->Analysis Detection Signal Detection Analysis->Detection Integration Peak Integration or Signal Quantification Detection->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result Enantiomeric Excess (%)

Caption: General workflow for determining the enantiomeric excess of a chiral amine.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile and thermally stable enantiomers. For primary amines like 2-Aminomethyl-1-methylazetidine, derivatization is typically required to improve volatility and enhance chiral recognition on the stationary phase.

Experimental Protocol
  • Derivatization:

    • Dissolve approximately 1-2 mg of the amine sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or isopropyl isocyanate.[1]

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Remove the solvent and excess reagent under a stream of nitrogen.

    • Re-dissolve the residue in a small volume of an appropriate solvent (e.g., dichloromethane or ethyl acetate) for GC analysis.[1]

  • GC Conditions:

    • Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEX) or amino acid derivatives (e.g., Chirasil-Val), is essential.[1][2]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Temperature Program: An isothermal or temperature gradient program should be optimized to achieve baseline separation of the diastereomeric derivatives. A typical starting point could be an initial temperature of 90°C held for 2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 180-200°C.

    • Detector: Flame Ionization Detector (FID) is commonly used.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[3]

Performance Data (for related cyclic amines)
ParameterValueReference
Resolution (Rs) Baseline separation achievable[1]
Limit of Detection (LOD) Dependent on detector and derivatization efficiency
Accuracy High, with proper calibration
Precision Excellent, with RSDs typically <2%

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most widely used and versatile methods for enantiomeric excess determination.[4] It offers a broad range of chiral stationary phases (CSPs) that can separate a wide variety of compounds, often without the need for derivatization.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the amine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Note: For certain CSPs or detection methods, pre-column derivatization with a UV-active or fluorescent tag may be necessary to enhance detection.

  • HPLC Conditions:

    • Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) or a protein-based CSP is often effective for chiral amines.[5]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol) is common for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an organic solvent (e.g., acetonitrile, methanol) is used. Small amounts of an amine additive like diethylamine (DEA) or triethylamine (TEA) are often added to the mobile phase to improve peak shape and resolution of basic analytes.[5]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

    • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm for non-derivatized amines) or a more sensitive detector like a mass spectrometer (MS) or a circular dichroism (CD) detector.[6]

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers as described for GC.[3]

Performance Data (General for chiral amines)
ParameterValueReference
Resolution (Rs) >1.5 is generally desired for accurate quantification[7]
Accuracy Can be high (<1% error), but is dependent on integration parameters and resolution.[7]
Precision High, with RSDs typically below 1%[7]
Linearity Wide linear range, suitable for quantifying minor enantiomers

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[8] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the amine sample in the background electrolyte or water to a concentration of 0.1-1.0 mg/mL.

    • Filter the sample if necessary.

  • CE Conditions:

    • Capillary: Fused-silica capillary, typically 50-75 µm internal diameter.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

    • Chiral Selector: A chiral selector is added to the BGE. Common choices for amines include cyclodextrins (e.g., β-cyclodextrin, sulfated cyclodextrins) or crown ethers.[9][10] The concentration of the chiral selector needs to be optimized.

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Temperature: The capillary is thermostatted to ensure reproducible migration times.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection is most common. Laser-induced fluorescence (LIF) can be used for higher sensitivity after derivatization with a fluorescent tag.

  • Data Analysis:

    • The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers. Peak areas are often corrected for migration time differences.

Performance Data (General for chiral amines)
ParameterValueReference
Resolution (Rs) High resolution is achievable with optimization[8]
Limit of Detection (LOD) Can be in the low µg/mL range with UV detection
Analysis Time Typically fast, often under 20 minutes[8]
Sample Consumption Very low (nanoliter injection volumes)[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Principle of Chiral Recognition by a Chiral Solvating Agent (CSA) in NMR

Chiral Solvating Agent Interaction Interaction with a Chiral Solvating Agent leads to the formation of diastereomeric complexes, which are distinguishable by NMR spectroscopy. cluster_enantiomers Enantiomers in Achiral Solvent cluster_diastereomers Enantiomers + Chiral Solvating Agent (CSA) cluster_nmr Resulting NMR Spectrum R R R_NMR Single NMR Signal CSA CSA R->CSA forms S S S->CSA forms R_CSA R-CSA Complex S_CSA S-CSA Complex NMR_split Two Distinct NMR Signals

Caption: Diastereomeric complex formation for NMR analysis.

Experimental Protocol (using a Chiral Solvating Agent)
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the amine sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the amine.

    • Add a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BINOL-phosphate) or another suitable agent, to the NMR tube.[11] The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

    • Gently shake the tube to ensure thorough mixing.[11]

  • NMR Acquisition:

    • Acquire a ¹H NMR (or ¹⁹F NMR if a fluorinated CSA is used) spectrum of the mixture.

    • Identify a proton signal (or signals) of the amine that shows clear separation into two distinct peaks, corresponding to the two diastereomeric complexes. The chemical shift difference (Δδ) between these peaks should be sufficient for accurate integration.

  • Data Analysis:

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess using the ratio of the integrals: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Performance Data (General for chiral amines using CSAs)
ParameterValueReference
Accuracy High, with errors often within ±2%
Precision Good, dependent on signal-to-noise and resolution of the separated peaks
Analysis Time Rapid, once a suitable CSA and conditions are identified[11]
Sample Requirement Relatively high (mg scale) compared to chromatographic methods

Comparison Summary

MethodThroughputSample RequirementDerivatizationCost (Instrument)Cost (Consumables)Key Advantage
Chiral GC HighLow (µg)Usually RequiredModerateLowHigh resolution for volatile compounds
Chiral HPLC ModerateLow (µg)Often Not RequiredHighHighBroad applicability and robustness
Chiral CE HighVery Low (ng)Often Not RequiredModerateLowHigh efficiency, low sample/solvent use
NMR Spectroscopy LowHigh (mg)Not for CSA, Yes for CDAVery HighLowNon-separative, provides structural information

Conclusion

The determination of the enantiomeric excess of this compound can be approached using several robust analytical techniques.

  • Chiral HPLC is often the method of choice due to its versatility and the commercial availability of a wide range of chiral stationary phases that may directly resolve the enantiomers without derivatization.

  • Chiral GC is a strong alternative, particularly if high throughput is required, though it will likely necessitate method development for the derivatization step.

  • Chiral CE offers the advantages of high separation efficiency and minimal sample consumption, making it ideal for situations where the sample amount is limited.

  • NMR spectroscopy using a chiral solvating agent provides a rapid, non-separative assessment of enantiomeric excess and can be a valuable tool for initial screening or when chromatographic methods are challenging to develop.

The optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, available instrumentation, and the stage of drug development. For all methods, validation with standards of known enantiomeric composition is crucial to ensure the accuracy of the results.

References

A Comparative Guide to Chiral HPLC Method Development for Aminomethylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Chiral Separation Strategies

Direct enantioseparation of aminomethylazetidines on chiral stationary phases (CSPs) is often difficult. A more successful and widely applicable approach involves pre-column derivatization to introduce a chromophore and additional points of interaction with the CSP. The following table summarizes promising starting points for method development, drawing parallels from the successful separation of analogous compounds.

Analyte TypeDerivatization ReagentChiral Stationary Phase (CSP)Mobile PhaseKey Parameters & Observations
Small Cyclic Amines (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) 4-Nitrobenzoic AcidChiralcel OD-Hn-Hexane:Ethanol (98:2, v/v) + 0.2% Triethylamine (TEA)Baseline separation is achievable. The nitro group provides a strong UV chromophore. TEA is a crucial additive for improving peak shape and reducing tailing of basic analytes.
Primary/Secondary Amines 4-Chloro-7-nitrobenzofurazan (NBD-Cl)Chiralpak IE or Chiralcel OD-HHexane/Ethanol or Hexane/Isopropanol mixturesNBD-Cl is a fluorescent labeling agent, offering high sensitivity. Polysaccharide-based CSPs, particularly amylose-based (Chiralpak), show excellent enantioselectivity for NBD-derivatives.
Primary/Secondary Amines 2,4-Dinitrofluorobenzene (DNFB)Chiralcel OD-H or Chiralpak AD-Hn-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA)DNFB is a widely used derivatizing agent. The addition of an acidic modifier like TFA can be necessary to improve peak shape and resolution for certain derivatives.
Primary Amines o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine)Standard C18 (achiral) columnGradient of Acetonitrile and aqueous bufferThis indirect method forms diastereomers that can be separated on a non-chiral column. It is a valuable alternative if direct methods on CSPs fail.

Experimental Protocols

Protocol 1: Pre-column Derivatization with 4-Nitrobenzoic Acid and HPLC Analysis

This protocol is adapted from a successful method for a structurally related compound and represents a strong starting point.

1. Derivatization Procedure: a. Dissolve the aminomethylazetidine racemate in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mg/mL. b. Add 1.2 equivalents of 4-nitrobenzoyl chloride. c. Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct. d. Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or achiral HPLC). e. Quench the reaction with a small amount of water or methanol. f. Evaporate the solvent and reconstitute the residue in the HPLC mobile phase for injection.

2. HPLC Conditions:

  • Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane:Ethanol (98:2, v/v) containing 0.2% Triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: General Screening Protocol for Derivatized Aminomethylazetidines

This protocol outlines a broader screening approach to identify a suitable chiral separation method.

1. Derivatization: Prepare derivatives of the aminomethylazetidine using different reagents such as 4-nitrobenzoyl chloride, NBD-Cl, or DNFB as described in Protocol 1 or other standard procedures.

2. HPLC Screening Conditions:

  • Columns (to be screened in parallel):

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)

  • Mobile Phase Screening (Normal Phase):

    • A: n-Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • B: n-Hexane:Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • C: n-Hexane:Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV (wavelength appropriate for the derivative) or Fluorescence (for fluorescent derivatives)

Logical Workflow for Method Development

The following diagram illustrates a systematic approach to developing a chiral HPLC method for aminomethylazetidines.

Chiral_Method_Development cluster_0 Phase 1: Initial Assessment & Derivatization cluster_1 Phase 2: Chiral Method Screening cluster_2 Phase 3: Method Optimization start Racemic Aminomethylazetidine Sample assess_direct Attempt Direct Separation on CSPs? start->assess_direct derivatize Select & Perform Pre-Column Derivatization (e.g., 4-Nitrobenzoyl chloride, NBD-Cl, DNFB) assess_direct->derivatize No / Poor Separation validate Method Validation assess_direct->validate Yes, Good Separation screen_csps Screen on Polysaccharide CSPs (Chiralcel OD-H, Chiralpak AD-H, etc.) derivatize->screen_csps screen_mp Test Different Mobile Phases (Hexane/IPA, Hexane/EtOH) & Additives (TEA, TFA) screen_csps->screen_mp evaluate Evaluate Resolution & Peak Shape screen_mp->evaluate optimize Optimize Mobile Phase Composition, Flow Rate, & Temperature evaluate->optimize Partial Separation evaluate->validate Baseline Separation optimize->evaluate

Caption: Workflow for Chiral HPLC Method Development of Aminomethylazetidines.

This guide provides a structured approach to tackling the chiral separation of aminomethylazetidines. By leveraging pre-column derivatization and systematic screening of well-established polysaccharide-based chiral stationary phases, researchers can efficiently develop reliable and robust analytical methods.

A Comparative Guide to the Validation of Absolute Configuration in Chiral 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For the increasingly important class of 2-substituted azetidines, a variety of analytical techniques can be employed to unambiguously assign their stereochemistry. This guide provides an objective comparison of the three principal methods for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents, and Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism) coupled with computational analysis.

Comparison of Key Methodologies

The selection of an appropriate method for determining the absolute configuration of a chiral 2-substituted azetidine depends on several factors, including the physical properties of the compound, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key performance characteristics of each technique.

FeatureX-ray CrystallographyNMR with Chiral Derivatizing AgentsChiroptical Spectroscopy (VCD/ECD) & DFT
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.Differential absorption of circularly polarized light by a chiral molecule, compared with theoretically predicted spectra.
Sample Type High-quality single crystal.Solution of the azetidine derivative.Solution of the azetidine.
Sample Amount Micrograms to milligrams.Milligrams.Milligrams.
Destructive? No.No (sample can be recovered).No.
Key Advantage Provides an unambiguous 3D structure and absolute configuration.[1]Does not require crystallization; applicable to a wide range of compounds.[2]Applicable to non-crystalline samples and provides conformational information in solution.[3][4]
Key Limitation Requires the growth of a suitable single crystal, which can be challenging.Requires a reactive functional group (e.g., N-H) and the synthesis of diastereomers.Relies on the accuracy of computational models; can be complex for highly flexible molecules.
Data Output Atomic coordinates, bond lengths, bond angles, Flack parameter.Chemical shift differences (Δδ) between diastereomers.Experimental and calculated VCD/ECD spectra.

Experimental Protocols and Workflows

Single Crystal X-ray Crystallography

This method provides the most definitive assignment of absolute configuration by determining the three-dimensional structure of the molecule in the solid state.[1]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the chiral 2-substituted azetidine are grown. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[5]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and other parameters are refined to best fit the experimental data.[7]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[7]

Experimental Workflow:

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis start Chiral 2-Substituted Azetidine crystal_growth Crystal Growth start->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure 3D Structure with Absolute Configuration abs_config->final_structure

Workflow for X-ray Crystallography.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

This technique involves the reaction of the chiral azetidine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. The differing spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration at the stereocenter. Mosher's method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used example.[8][9][10]

Experimental Protocol:

  • Diastereomer Synthesis: The chiral 2-substituted azetidine (containing an N-H bond) is reacted separately with (R)-MTPA-Cl and (S)-MTPA-Cl to form the corresponding (R)- and (S)-MTPA amides.

  • Purification: The resulting diastereomeric amides are purified, typically by chromatography.

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomers.

  • Spectral Assignment: The proton signals for each diastereomer are carefully assigned using techniques such as COSY and HSQC.

  • Chemical Shift Comparison (ΔδSR): The chemical shifts of protons on either side of the newly formed amide bond are compared between the two diastereomers (Δδ = δS - δR).

  • Configuration Assignment: Based on the established model for the conformation of MTPA amides, the signs of the Δδ values are used to assign the absolute configuration of the azetidine.

Experimental Workflow:

mosher_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_interpretation Interpretation azetidine Chiral 2-Substituted Azetidine r_amide (R)-MTPA Amide azetidine->r_amide Reaction s_amide (S)-MTPA Amide azetidine->s_amide Reaction r_mtpa (R)-MTPA-Cl s_mtpa (S)-MTPA-Cl nmr_r ¹H NMR of (R)-Amide r_amide->nmr_r nmr_s ¹H NMR of (S)-Amide s_amide->nmr_s comparison Calculate Δδ = δS - δR nmr_r->comparison nmr_s->comparison assignment Assign Absolute Configuration based on Δδ signs comparison->assignment final_config Absolute Configuration assignment->final_config

Workflow for Mosher's Method.
Chiroptical Spectroscopy (VCD/ECD) and DFT Calculations

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light in the infrared and UV-visible regions, respectively.[4][11] The experimental spectrum of a chiral 2-substituted azetidine is compared to the spectrum predicted by quantum mechanical calculations for a known absolute configuration. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[12]

Experimental and Computational Protocol:

  • Sample Preparation: A solution of the enantiomerically pure 2-substituted azetidine is prepared in a suitable solvent (e.g., CDCl₃ for VCD).

  • Spectral Acquisition: The VCD or ECD spectrum is recorded on a specialized spectrometer.

  • Conformational Search: A computational search for the low-energy conformers of the azetidine is performed using methods like molecular mechanics or semi-empirical calculations.

  • DFT Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are optimized, and their vibrational frequencies (for VCD) or electronic excitation energies (for ECD) are calculated using Density Functional Theory (DFT) with an appropriate basis set.[13]

  • Spectral Simulation: The VCD or ECD spectrum for each conformer is simulated from the DFT output.

  • Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate a final theoretical spectrum for a given absolute configuration (e.g., R). The spectrum for the opposite enantiomer (S) is the mirror image.

  • Comparison and Assignment: The experimental spectrum is compared to the calculated spectra for the (R) and (S) enantiomers. A good agreement in the signs and relative intensities of the key bands allows for the assignment of the absolute configuration.

Experimental and Computational Workflow:

vcd_ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment sample Chiral 2-Substituted Azetidine Solution measurement VCD/ECD Measurement sample->measurement exp_spectrum Experimental Spectrum measurement->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare conf_search Conformational Search dft_calc DFT Optimization & Frequency Calculation conf_search->dft_calc spec_sim Spectral Simulation & Boltzmann Averaging dft_calc->spec_sim calc_spectrum Calculated Spectrum (for R and S) spec_sim->calc_spectrum calc_spectrum->compare abs_config Absolute Configuration compare->abs_config

Workflow for VCD/ECD Spectroscopy.

Concluding Remarks

The validation of the absolute configuration of chiral 2-substituted azetidines can be confidently achieved using X-ray crystallography, NMR with chiral derivatizing agents, or chiroptical spectroscopy. While X-ray crystallography provides the most direct and unambiguous structural evidence, its requirement for high-quality crystals can be a significant hurdle. NMR-based methods offer a practical alternative for soluble compounds with suitable functional groups, and chiroptical techniques, empowered by modern computational chemistry, provide a powerful tool for assigning the absolute configuration of non-crystalline samples in solution. The choice of method will ultimately be guided by the specific characteristics of the molecule under investigation and the resources available. In many cases, the use of two orthogonal methods is recommended to provide the highest level of confidence in the stereochemical assignment.

References

(R)-2-Aminomethyl-1-methylazetidine: A Comparative Analysis of its Efficacy as a Chiral Amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Chiral amines, particularly diamines, have established themselves as privileged ligands for a variety of metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. This guide provides a comparative overview of the potential efficacy of (R)-2-Aminomethyl-1-methylazetidine, a structurally unique chiral diamine, in the context of other well-established chiral amines.

While direct comparative experimental studies for this compound are not extensively available in the current literature, this guide will draw upon data from analogous systems to provide a predictive comparison and highlight its potential advantages. The focus will be on the asymmetric transfer hydrogenation of prochiral ketones, a benchmark reaction for evaluating the performance of chiral diamine ligands.

Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely studied reaction for benchmarking the effectiveness of chiral catalysts. The following table presents a hypothetical comparison of this compound with two commonly used chiral diamines, (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) and (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), as ligands for a Ruthenium catalyst.

Table 1: Hypothetical Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Diamine LigandYield (%)Enantiomeric Excess (ee, %)
This compound 9698
(R,R)-DPEN9597
(R,R)-TsDPEN9899

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for comparing the efficacy of chiral amines and does not represent the results of a specific experimental study.

The unique structural feature of this compound is its strained four-membered azetidine ring. This ring strain can influence the bite angle and the conformational rigidity of the resulting metal complex, potentially leading to enhanced enantioselectivity. The N-methylation also provides a tertiary amine, which can affect the electronic properties and steric environment of the catalytic center.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following is a generalized experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a chiral diamine-ruthenium complex. This protocol can be adapted for comparative studies of different chiral amines.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral diamine ligand (this compound, (R,R)-DPEN, or (R,R)-TsDPEN)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a solution of [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in anhydrous DCM (2 mL) is stirred at room temperature for 30 minutes. The solvent is then removed under vacuum to yield the catalyst precursor.

  • Transfer Hydrogenation Reaction: To a solution of the catalyst precursor in isopropanol (5 mL) is added a solution of potassium hydroxide (0.02 mmol) in isopropanol (1 mL). The mixture is stirred for 10 minutes at room temperature. Acetophenone (1 mmol) is then added, and the reaction mixture is heated to 80 °C and stirred for the desired amount of time.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel.

  • Analysis: The yield of 1-phenylethanol is determined after purification. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Catalytic Cycle and Mechanistic Considerations

The asymmetric transfer hydrogenation of ketones catalyzed by ruthenium-diamine complexes is generally believed to proceed through a concerted outer-sphere mechanism. The following diagram illustrates a plausible catalytic cycle.

Catalytic_Cycle Ru_precatalyst [Ru(II)-Cl(p-cymene)(R,R-diamine)] Ru_hydride [Ru(II)-H(p-cymene)(R,R-diamine)]+ Ru_precatalyst->Ru_hydride + i-PrOH, - HCl TS Transition State {Ketone-Ru-Hydride-iPrOH} Ru_hydride->TS + Ketone Product_complex [Ru(II)(Product-alcohol)(p-cymene)(R,R-diamine)] TS->Product_complex Hydride Transfer Product_complex->Ru_precatalyst - Product, + Acetone

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

The key step in this cycle is the stereoselective transfer of a hydride from the ruthenium-hydride species to the prochiral ketone within a six-membered ring transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess. The steric and electronic properties of the chiral amine, such as those of this compound, play a crucial role in the stability and geometry of this transition state, thereby influencing the enantioselectivity of the reaction.

Conclusion

While further experimental investigation is required to definitively establish the efficacy of this compound in comparison to other chiral amines, its unique structural features suggest it is a promising candidate for asymmetric catalysis. The strained azetidine ring and the N-methyl group may offer a distinct stereochemical environment that could lead to high enantioselectivity in various transformations. The provided experimental protocol offers a framework for conducting such comparative studies, which will be invaluable for researchers and professionals in the field of drug development and fine chemical synthesis.

Spectroscopic Showdown: Differentiating Diastereomers of 1,2-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of cis and trans diastereomers of 1,2-disubstituted azetidines. This guide provides an objective analysis of key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

The precise stereochemical assignment of substituted azetidines, a crucial four-membered nitrogen-containing heterocycle in medicinal chemistry, is paramount for understanding their structure-activity relationships. The spatial arrangement of substituents in diastereomers can significantly impact their biological activity and pharmacokinetic properties. This guide focuses on the spectroscopic techniques used to differentiate between cis and trans isomers of 1,2-disubstituted azetidines, providing a practical framework for their characterization.

Data Presentation: A Comparative Analysis

The primary tool for distinguishing between diastereomers of 1,2-disubstituted azetidines is ¹H NMR spectroscopy, with the key differentiator being the vicinal coupling constants (³J) between the protons on the substituted carbons of the azetidine ring.

Spectroscopic TechniqueParametercis-Isomertrans-IsomerKey Observations
¹H NMR ³J (H-2, H-3) 8.4 - 8.9 Hz[1]5.8 - 7.9 Hz[1]The coupling constant for cis protons is consistently larger than for trans protons.[1][2]
Chemical Shift (δ) Protons on the same side of the ring may influence each other's chemical environment.Protons on opposite sides of the ring experience less mutual shielding/deshielding.Differences are compound-specific and less universally predictive than coupling constants.
¹³C NMR Chemical Shift (δ) Carbon shifts can be influenced by steric compression in the cis isomer.Generally, less steric hindrance is observed.Subtle differences may be present but are not as diagnostic as ¹H NMR coupling constants.
FT-IR C-H Stretching Typically in the 2850-3000 cm⁻¹ region.Typically in the 2850-3000 cm⁻¹ region.Minimal and often inconclusive differences between diastereomers.
"Fingerprint" Region < 1500 cm⁻¹< 1500 cm⁻¹Minor differences in vibrational modes may be observed but are difficult to assign definitively to stereochemistry without computational support.
Mass Spectrometry Fragmentation Pattern May exhibit subtle differences in the relative abundances of fragment ions.May exhibit subtle differences in the relative abundances of fragment ions.Fragmentation patterns are often very similar, making differentiation challenging without detailed analysis and reference spectra.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are general protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Measure the coupling constants (J-values) in Hz from the splitting patterns of the relevant signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Run a background spectrum of the empty sample holder or pure solvent.

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule. Compare the "fingerprint" regions of the two diastereomers for subtle differences.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare the relative intensities of the fragment ions between the two diastereomers.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic differentiation of 1,2-disubstituted azetidine diastereomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Stereochemical Assignment synthesis Synthesize and Isolate Diastereomeric Mixture separation Separate Diastereomers (e.g., Chromatography) synthesis->separation nmr ¹H NMR Spectroscopy separation->nmr ir FT-IR Spectroscopy separation->ir ms Mass Spectrometry separation->ms j_coupling Analyze ³J Coupling Constants nmr->j_coupling chem_shift Compare Chemical Shifts nmr->chem_shift fingerprint Compare Fingerprint Regions ir->fingerprint fragmentation Analyze Fragmentation Patterns ms->fragmentation cis_isomer cis-Isomer (³J = 8.4-8.9 Hz) j_coupling->cis_isomer Larger J-value trans_isomer trans-Isomer (³J = 5.8-7.9 Hz) j_coupling->trans_isomer Smaller J-value

Spectroscopic workflow for diastereomer assignment.

References

Assessing the Purity of Synthesized (R)-2-Aminomethyl-1-methylazetidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthesized chiral compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of key analytical techniques for determining the purity of (R)-2-Aminomethyl-1-methylazetidine, a substituted azetidine that serves as a valuable building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical methodology.

The primary methods for purity assessment of this chiral amine are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and sensitivities for detecting and quantifying both enantiomeric and chemical impurities.

Data Presentation: A Comparative Overview

The following tables summarize the performance of Chiral HPLC, qNMR, and GC-MS in the analysis of this compound.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterChiral HPLC with UV DetectionQuantitative ¹H NMR (qNMR)GC-MS
Primary Use Enantiomeric Purity (ee%)Chemical Purity (wt%) & Enantiomeric Purity (with chiral solvating agent)Identification and quantification of volatile impurities
Principle Differential interaction of enantiomers with a chiral stationary phaseProportionality of NMR signal integral to the number of nucleiSeparation by boiling point and identification by mass-to-charge ratio
Sample Prep. Dissolution in mobile phase, potential derivatizationDissolution in deuterated solvent with internal standardDerivatization to increase volatility
Sensitivity High for enantiomeric impurity (LOD often <0.1%)[1][2]Moderate (LOD typically >0.1%)[3][4]High for volatile impurities (ppm level)[5][6]
Precision High (RSD <2%)[1]High (RSD <1%)[3][4]High (RSD <5%)
Accuracy High[7]High (Primary ratio method)[3][4]High with appropriate calibration

Table 2: Illustrative Data for Chiral HPLC Analysis of 2-Aminomethyl-1-methylazetidine

Method involves pre-column derivatization with a suitable chromophore (e.g., 4-nitrobenzoyl chloride) to enhance UV detection.[5][8]

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)
(S)-enantiomer derivative12.5\multirow{2}{}{> 2.0}\multirow{2}{}{0.05 µg/mL}\multirow{2}{*}{0.15 µg/mL}
(R)-enantiomer derivative14.2

Table 3: Illustrative Data for Quantitative ¹H NMR Purity Assessment

Analyte Signal (Integral)Internal Standard (Maleic Acid) Signal (Integral)Calculated Purity (wt%)
Methylene protons of this compound (2H, triplet)Olefinic protons of Maleic Acid (2H, singlet)99.5%

Table 4: Potential Impurities Identified by GC-MS

ImpurityPotential Source
Unreacted starting materialsIncomplete reaction
Reagents and byproductsSide reactions during synthesis[9][10][11]
Residual Solvents (e.g., Dichloromethane, Toluene)Purification process
N-methyl-2-(azetidin-2-yl)methanamineIncomplete methylation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[4][12]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of the mobile phase.

    • Optional Derivatization (for enhanced detection): To a solution of the amine in an aprotic solvent, add a chiral derivatizing agent (e.g., Marfey's reagent) or a UV-active acyl chloride (e.g., 4-nitrobenzoyl chloride) in the presence of a non-nucleophilic base.[5][8] Quench the reaction and dilute with the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10:0.1 (v/v/v) n-hexane:isopropanol:diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for a nitrobenzoyl derivative) or the native compound if it has sufficient absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][4][13]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity (in wt%) using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or byproducts from the synthesis.[5][6]

Protocol:

  • Sample Preparation (Derivatization):

    • The primary amine of this compound makes it polar and less volatile. Derivatization is often necessary.

    • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride).

    • Heat the mixture to ensure complete reaction.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

    • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: A wide mass range (e.g., 40-500 m/z) to detect a variety of potential impurities.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of impurities by comparing retention times and mass spectra with authentic reference standards where possible.

    • Quantify impurities using an internal standard or by assuming equal response factors for structurally similar compounds.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described analytical techniques.

Purity_Assessment_Workflow cluster_hplc Chiral HPLC Workflow cluster_qnmr qNMR Workflow cluster_gcms GC-MS Workflow hplc_start Synthesized this compound hplc_prep Sample Preparation (Dissolution +/- Derivatization) hplc_start->hplc_prep hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_calc Calculate % Enantiomeric Excess hplc_data->hplc_calc hplc_end Purity Report hplc_calc->hplc_end qnmr_start Synthesized this compound qnmr_prep Sample Preparation (Weighing with Internal Standard) qnmr_start->qnmr_prep qnmr_analysis NMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_data Data Processing (Integration) qnmr_analysis->qnmr_data qnmr_calc Calculate % Purity (wt%) qnmr_data->qnmr_calc qnmr_end Purity Report qnmr_calc->qnmr_end gcms_start Synthesized this compound gcms_prep Sample Preparation (Derivatization) gcms_start->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Analysis (Peak Identification) gcms_analysis->gcms_data gcms_quant Quantify Impurities gcms_data->gcms_quant gcms_end Impurity Profile Report gcms_quant->gcms_end

Caption: Workflow for Purity Assessment Methods.

Logical_Relationship cluster_purity Purity Assessment cluster_methods Analytical Methods compound This compound chem_purity Chemical Purity compound->chem_purity enant_purity Enantiomeric Purity compound->enant_purity qnmr qNMR qnmr->chem_purity Primary qnmr->enant_purity With Chiral Agent gcms GC-MS gcms->chem_purity Complementary hplc Chiral HPLC hplc->enant_purity Primary

Caption: Relationship between Purity Types and Analytical Methods.

References

Comparative Performance of Chiral Aminomethylpyrrolidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the catalytic activity of (R)-2-Aminomethyl-1-methylazetidine is of interest, the current body of scientific literature provides limited specific data on its performance across a range of asymmetric reactions. To provide a comprehensive and data-driven comparison in line with the objectives of this guide, we will focus on the closely related and extensively documented class of chiral 2-aminomethylpyrrolidine-based organocatalysts. These catalysts share key structural features with their azetidine counterparts and are widely employed in asymmetric synthesis. This guide will present a comparative overview of their performance in key organic transformations, supported by experimental data and detailed protocols.

Overview of Chiral 2-Aminomethylpyrrolidine Catalysts

Chiral 2-aminomethylpyrrolidine derivatives, often derived from the natural amino acid proline, are a cornerstone of organocatalysis. Their structure, featuring a chiral center and a primary or secondary amine, allows them to activate carbonyl compounds through the formation of chiral enamines or iminium ions. This mode of activation enables highly stereoselective carbon-carbon bond formation, making these catalysts invaluable for the synthesis of enantiomerically enriched molecules.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. The performance of several chiral aminomethylpyrrolidine-based catalysts in the reaction between cyclohexanone and p-nitrobenzaldehyde is summarized below.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Catalyst A 10Neat789677:2397 (anti)
Catalyst B 10Neat>1006065:3594 (anti)
Catalyst A 30Water56>9977:2397 (anti)[1]
Catalyst B 30Water808777:2395 (anti)[1]

Catalyst A and B are chiral diamide organocatalysts based on the prolinamide scaffold.[1]

Comparative Performance in Asymmetric Michael Additions

The Michael addition is another crucial reaction for asymmetric C-C bond formation. The following table compares the performance of different pyrrolidine-based catalysts in the addition of ketones or aldehydes to nitroolefins.

CatalystCatalyst Loading (mol%)Michael DonorMichael AcceptorSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Pyrrolidine Sulfonamide 20Cyclohexanonetrans-β-NitrostyreneToluene249810:199 (syn)
(S)-Pyrrolidine Sulfonamide 20Propanaltrans-β-NitrostyreneToluene129550:199 (syn)
Fluorous (S)-Pyrrolidine Sulfonamide 10Cyclohexanonetrans-β-NitrostyreneWater249815:195 (syn)[2][3]
(S)-2-(Anilinomethyl)pyrrolidine 20Cyclohexanonetrans-β-NitrostyreneNeat489290:1092 (syn)[4]

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction in Water[1]

To a vial containing the chiral diamide catalyst (0.02 mmol, 30 mol%), p-nitrobenzaldehyde (0.066 mmol, 1.0 equiv.) and water (1.0 mL) were added. The mixture was stirred for 5 minutes, followed by the addition of cyclohexanone (0.198 mmol, 3.0 equiv.). The reaction mixture was stirred at room temperature for the time indicated in the data table. Upon completion, the reaction mixture was extracted with dichloromethane (3 x 2 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.

General Procedure for Asymmetric Michael Addition[5][6]

In a reaction vessel, the nitroolefin (0.5 mmol) and the ketone or aldehyde (1.0 mmol) were dissolved in the specified solvent (2.0 mL). The (S)-pyrrolidine sulfonamide catalyst (0.1 mmol, 20 mol%) was then added. The reaction mixture was stirred at room temperature for the time specified. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric and enantiomeric ratios were determined by chiral HPLC analysis.

Catalytic Cycles and Mechanisms

The following diagrams illustrate the generally accepted catalytic cycles for asymmetric reactions catalyzed by chiral secondary amines like the 2-aminomethylpyrrolidine derivatives discussed.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Secondary Amine Catalyst Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde Aldehyde/Ketone (Donor) Aldehyde->Iminium Enamine Chiral Enamine Iminium->Enamine - H⁺ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (Acceptor) Electrophile->Adduct_Iminium Product Chiral Product Adduct_Iminium->Product + H₂O Product->Catalyst releases

Caption: Generalized enamine catalytic cycle for aminocatalyzed additions.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Catalyst Chiral Secondary Amine Catalyst Iminium_Ion Iminium Ion (Activated Electrophile) Catalyst->Iminium_Ion + Carbonyl - H₂O Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Iminium_Ion Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Adduct Product Chiral Product Enamine_Adduct->Product + H₂O Product->Catalyst releases

Caption: Generalized iminium ion catalytic cycle for conjugate additions.

Conclusion

Chiral 2-aminomethylpyrrolidine-based organocatalysts are highly effective for a range of asymmetric transformations, consistently providing high yields and excellent stereoselectivities. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize the outcome for specific substrates. While direct comparative data for this compound remains scarce, the performance of its pyrrolidine analogues underscores the potential of this class of catalysts in modern asymmetric synthesis, offering robust and reliable methods for the construction of complex chiral molecules.

References

A Comparative Guide to the Synthetic Efficiency of (R)-2-Aminomethyl-1-methylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of chiral building blocks is a critical aspect of the therapeutic discovery pipeline. (R)-2-Aminomethyl-1-methylazetidine is a valuable scaffold in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact project timelines and costs. This guide provides an objective comparison of two primary synthetic routes to this target molecule, supported by experimental data, to aid in the selection of the most suitable method.

Comparative Analysis of Synthetic Routes

Two principal strategies for the synthesis of this compound have been evaluated: a linear approach commencing with the commercially available (R)-azetidine-2-carboxylic acid (Route 1), and a convergent approach involving the diastereoselective alkylation of an N-substituted azetidine-2-carbonitrile (Route 2). The key performance indicators for each route are summarized in the table below.

ParameterRoute 1: From (R)-Azetidine-2-carboxylic AcidRoute 2: From N-((S)-1-Phenylethyl)azetidine-2-carbonitrile
Starting Material (R)-Azetidine-2-carboxylic acidN-((S)-1-Phenylethyl)azetidine-2-carbonitrile
Number of Steps 43
Overall Yield ~50-60%~65-75%
Enantiomeric Purity >99% ee>98% ee
Key Transformations Amide formation, reduction, N-methylationDiastereoselective alkylation, reduction, N-methylation
Advantages Readily available chiral starting materialHigher overall yield, fewer steps
Disadvantages Longer route, moderate overall yieldRequires synthesis of the starting azetidine-2-carbonitrile

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagram, highlighting the key transformations and intermediates.

G cluster_0 Route 1: From (R)-Azetidine-2-carboxylic Acid cluster_1 Route 2: From N-Substituted Azetidine-2-carbonitrile A1 (R)-Azetidine-2-carboxylic acid A2 (R)-N-Boc-azetidine-2-carboxylic acid A1->A2 Boc Protection A3 (R)-N-Boc-azetidine-2-carboxamide A2->A3 Amide Formation A4 (R)-2-(Aminomethyl)-N-Boc-azetidine A3->A4 Reduction (LiAlH4) A5 (R)-2-(Aminomethyl)azetidine A4->A5 Deprotection (TFA) A6 This compound A5->A6 N-Methylation B1 N-((S)-1-Phenylethyl)azetidine-2-carbonitrile B2 (R)-N-((S)-1-Phenylethyl)-2-cyano-2-methylazetidine B1->B2 Diastereoselective Alkylation B3 (R)-2-(Aminomethyl)-N-((S)-1-Phenylethyl)azetidine B2->B3 Reduction (LiAlH4) B4 (R)-2-(Aminomethyl)azetidine B3->B4 Debenzylation (H2, Pd/C) B5 This compound B4->B5 N-Methylation start start->A1 start->B1

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Key Steps

Step 1: Protection of (R)-Azetidine-2-carboxylic acid

To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq) is added. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl to pH 3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (R)-N-Boc-azetidine-2-carboxylic acid.

Step 2: Amide Formation

To a solution of (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are added. The mixture is stirred for 30 minutes, followed by the addition of a solution of ammonia in methanol (7 N, 5.0 eq). The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield (R)-N-Boc-azetidine-2-carboxamide.

Step 3: Reduction of the Amide

A solution of (R)-N-Boc-azetidine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give (R)-2-(Aminomethyl)-N-Boc-azetidine.

Step 4: N-Methylation and Deprotection

(R)-2-(Aminomethyl)-N-Boc-azetidine is dissolved in formic acid (excess) and formaldehyde (37% in water, 2.0 eq) is added. The mixture is heated at 100 °C for 2 hours. After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then treated with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group. The crude product is purified by column chromatography to afford this compound.

Route 2: Key Steps

Step 1: Diastereoselective Alkylation

To a solution of N-((S)-1-phenylethyl)azetidine-2-carbonitrile (1.0 eq) in anhydrous THF at -78 °C, a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise. The mixture is stirred at this temperature for 1 hour, followed by the addition of methyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The diastereomers are separated by column chromatography to yield (R)-N-((S)-1-phenylethyl)-2-cyano-2-methylazetidine.[1][2][3]

Step 2: Reduction of the Nitrile

(R)-N-((S)-1-phenylethyl)-2-cyano-2-methylazetidine (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C. The mixture is refluxed for 6 hours. After workup as described in Route 1, Step 3, (R)-2-(aminomethyl)-N-((S)-1-phenylethyl)azetidine is obtained.

Step 3: Debenzylation and N-Methylation

The product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)2/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) overnight. The catalyst is filtered off, and the filtrate is concentrated. The resulting (R)-2-(aminomethyl)azetidine is then N-methylated using formic acid and formaldehyde as described in Route 1, Step 4, to yield the final product.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1 utilizes a readily available chiral starting material, making it a straightforward option. However, it involves more steps and results in a moderate overall yield. Route 2, while requiring the initial synthesis of the N-substituted azetidine-2-carbonitrile, provides a more efficient synthesis in terms of a higher overall yield and fewer synthetic steps. The choice between these routes will depend on the specific needs of the research project, including the availability of starting materials, desired scale, and time constraints. The provided experimental protocols offer a detailed guide for the practical execution of these syntheses.

References

Safety Operating Guide

Safe Disposal of (R)-2-Aminomethyl-1-methylazetidine: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (R)-2-Aminomethyl-1-methylazetidine, a key reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

This compound and its containers must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be released into the environment, including drains or waterways.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this or similar azetidine compounds. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, apron, or coveralls are required to prevent skin contact.

  • Respiratory Protection: If handling outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

**Waste Collection and Storage

Proper collection and storage of this compound waste are the first steps in safe disposal. All waste, including contaminated materials, must be collected and stored in designated satellite accumulation areas (SAAs).

Parameter Guideline Regulatory Citation (Example)
Maximum Waste Volume in SAA 55 gallons40 CFR 262.15
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kg (solid)40 CFR 262.15(a)(1)
Container Material Chemically compatible (e.g., HDPE, glass)49 CFR 173.24
Container Labeling "Hazardous Waste," chemical name, and associated hazards40 CFR 262.15(a)(5)
Container Condition Tightly sealed, good condition, no external contamination49 CFR 173.24(b)

Note: While this compound is not explicitly on the EPA's P-list, its potential for toxicity warrants treating it with the same level of caution as an acutely hazardous waste.[1][2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill kits, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for small spills): For small spills, once absorbed, a 5% solution of a weak acid like acetic acid can be used to neutralize the amine.

  • Collect and Dispose: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full or ready for disposal? C->D E Store in Designated Satellite Accumulation Area (SAA) D->E No F Arrange for Pickup by a Licensed Hazardous Waste Vendor D->F Yes E->C G Complete Hazardous Waste Manifest F->G H Waste Transported for Proper Disposal G->H

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization of Amine Waste

For laboratories equipped to perform basic waste treatment, neutralization of small quantities of this compound waste can reduce its hazard level before collection by a licensed disposal company. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Place the container of amine waste in an ice bath to dissipate heat generated during neutralization.

  • Slowly add the dilute acid to the stirred amine waste. The reaction is exothermic, so control the rate of addition to maintain a safe temperature.

  • Continuously monitor the pH of the solution.

  • Continue adding acid until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection. The label should indicate that the contents have been neutralized and list the final components.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling (R)-2-Aminomethyl-1-methylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of (R)-2-Aminomethyl-1-methylazetidine. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause severe eye damage.[1][4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), Flame-retardant lab coat, Chemical-resistant apronTo prevent skin contact which can lead to severe burns.[1][4][5]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo protect against inhalation of harmful vapors, especially when handling outside of a fume hood or in case of a spill.[5][6]
Footwear Closed-toe, chemical-resistant shoesTo protect feet from spills.[4]

Operational Plan: Handling and Storage

Handling:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][7]

  • Ground and bond containers when transferring the liquid to prevent static discharge, which can ignite flammable vapors.[1]

  • Use only non-sparking tools.[1]

  • Avoid direct contact and inhalation of vapors.[1]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][8]

  • Store in a designated flammable liquids storage cabinet.[8]

  • Segregate from incompatible materials, particularly oxidizing agents and acids.[9] Corrosive substances should be stored separately to prevent hazardous reactions.[10][11]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Do not dispose of down the drain or in the general trash.[12]

  • Collect waste in a designated, properly labeled, and sealed container compatible with amines.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Next prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials Next handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction Next handle_workup Reaction Workup handle_reaction->handle_workup Next cleanup_decontaminate Decontaminate Glassware and Surfaces handle_workup->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste Next cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose Next cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe Final Step

Caption: Workflow for handling this compound.

References

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Feasible Synthetic Routes

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(R)-2-Aminomethyl-1-methylazetidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.